molecular formula C9H10O2S B1581168 2-[(4-Methylphenyl)sulfanyl]acetic acid CAS No. 3996-29-0

2-[(4-Methylphenyl)sulfanyl]acetic acid

Cat. No.: B1581168
CAS No.: 3996-29-0
M. Wt: 182.24 g/mol
InChI Key: XCRDQVBOVYWDPH-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDQVBOVYWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901050
Record name NoName_100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-29-0
Record name 3996-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid, a molecule of interest in medicinal chemistry and materials science. This document will delve into the core synthetic methodologies, mechanistic underpinnings, and detailed experimental protocols. Emphasis is placed on providing a robust and reproducible framework for researchers. The guide further explores the characterization of the final product and touches upon its potential biological significance, offering a holistic resource for professionals in the field.

Introduction: The Significance of Arylthioacetic Acids

Arylthioacetic acids represent a class of organic compounds characterized by a carboxylic acid moiety linked to an aromatic ring via a sulfur atom. This structural motif is prevalent in a variety of biologically active molecules and functional materials. The presence of the thioether linkage and the carboxylic acid group imparts unique physicochemical properties, making these compounds valuable building blocks in drug discovery and materials science.

This compound, the subject of this guide, is a prominent member of this class. Its structure, featuring a p-tolyl group, offers a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various biological targets. Derivatives of arylthioacetic acids have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide aims to provide a detailed and practical resource for the efficient and reliable synthesis of this important chemical entity.

Strategic Synthesis: The Thio-Analog of Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is through the nucleophilic substitution reaction between 4-methylthiophenol (also known as p-thiocresol) and a haloacetic acid, typically chloroacetic acid or its sodium salt. This reaction is a thio-analog of the well-established Williamson ether synthesis.

The overall transformation can be depicted as follows:

Synthesis_Overview Reactant1 4-Methylthiophenol (p-Thiocresol) Reaction_Node Reactant1->Reaction_Node Reactant2 Sodium Chloroacetate Reactant2->Reaction_Node Base Base (e.g., NaOH, K2CO3) Base->Reaction_Node Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction_Node Product This compound Reaction_Node->Product Heat

Caption: Overview of the synthesis of this compound.

Mechanistic Insights: An S_N_2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. The key steps are:

  • Deprotonation of the Thiol: In the presence of a base, the acidic proton of the thiol group in 4-methylthiophenol is abstracted to form a highly nucleophilic thiophenoxide anion. The choice of base is critical; strong bases like sodium hydroxide or potassium carbonate are commonly used to ensure complete deprotonation.

  • Nucleophilic Attack: The generated thiophenoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the chloroacetate. This carbon is rendered electrophilic by the electron-withdrawing chlorine atom.

  • Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group and the formation of the new carbon-sulfur bond.

The mechanistic pathway is illustrated below:

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Thiol p-CH3-C6H4-SH Thiophenoxide p-CH3-C6H4-S- Thiol->Thiophenoxide + Base Base OH- Water H2O Chloroacetate Cl-CH2-COO- Thiophenoxide->Chloroacetate S_N_2 Attack TransitionState [p-CH3-C6H4-S---CH2---Cl]COO- Product p-CH3-C6H4-S-CH2-COO- TransitionState->Product Chloride Cl-

Caption: S_N_2 mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Methylthiophenol124.2112.42 g0.10>98%
Sodium Chloroacetate116.4812.81 g0.11>98%
Sodium Hydroxide40.004.40 g0.11>97%
Ethanol (95%)-150 mL--
Water (Deionized)-100 mL--
Hydrochloric Acid (conc.)-As needed-37%
Reaction Procedure
  • Preparation of the Reaction Mixture: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 150 mL of 95% ethanol with stirring.

  • Addition of Thiophenol: To the ethanolic sodium hydroxide solution, add 12.42 g (0.10 mol) of 4-methylthiophenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the sodium thiophenoxide.

  • Addition of Chloroacetate: In a separate beaker, dissolve 12.81 g (0.11 mol) of sodium chloroacetate in 100 mL of deionized water. Add this aqueous solution to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add approximately 100 mL of deionized water.

    • Acidify the solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid with cooling in an ice bath. This will precipitate the crude product.

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

The workflow for the synthesis and purification is summarized below:

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point95-97 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 10.5-11.5 (br s, 1H, -COOH)

    • 7.30 (d, J = 8.0 Hz, 2H, Ar-H)

    • 7.10 (d, J = 8.0 Hz, 2H, Ar-H)

    • 3.65 (s, 2H, -S-CH₂-)

    • 2.32 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 176.5 (-COOH)

    • 138.0 (Ar-C)

    • 131.5 (Ar-C)

    • 130.0 (Ar-CH)

    • 129.5 (Ar-CH)

    • 39.0 (-S-CH₂-)

    • 21.0 (-CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3100-2900 (broad, O-H stretch of carboxylic acid)

    • 1700 (strong, C=O stretch of carboxylic acid)

    • 1490, 1440 (C=C stretch of aromatic ring)

    • 1090 (C-S stretch)

  • Mass Spectrometry (MS):

    • m/z (ESI-): 181.0 [M-H]⁻

Biological and Pharmacological Context

While this compound itself may not be a final drug product, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The arylthioacetic acid scaffold is a known pharmacophore in various drug discovery programs. For instance, derivatives of this class have been investigated for their potential as:

  • Anticancer Agents: Certain arylthioacetic acid derivatives have shown cytotoxic activity against various cancer cell lines.[2][3] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

  • Anti-inflammatory Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) has prompted the investigation of arylthioacetic acids as potential anti-inflammatory agents.

  • Enzyme Inhibitors: The carboxylic acid and thioether moieties can interact with the active sites of various enzymes, making them attractive candidates for inhibitor design.

The synthesis of this compound, as detailed in this guide, provides a reliable starting point for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound. By detailing the underlying reaction mechanism, providing a step-by-step experimental protocol, and outlining the expected characterization data, this document serves as a valuable resource for researchers in both academic and industrial settings. The straightforward and efficient synthetic route described herein allows for the reliable production of this key intermediate, facilitating further research into its potential applications in medicinal chemistry and materials science.

References

2-[(4-Methylphenyl)sulfanyl]acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Executive Summary

This compound, also known as (p-Tolylthio)acetic acid, is an organic compound featuring a p-tolyl group linked to an acetic acid moiety through a flexible thioether (sulfanyl) bridge. Its molecular structure combines the reactivity of a carboxylic acid with the nucleophilic and redox-active properties of a sulfide, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical sciences. We will delve into its structural characteristics, a robust synthetic protocol, key chemical transformations, and its prospective role in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The compound's systematic IUPAC name is this compound. It is structurally characterized by a central sulfur atom connecting the methylene carbon of acetic acid to the C4 position of toluene.

  • Molecular Formula: C₉H₁₀O₂S[1][2]

  • Molecular Weight: 182.24 g/mol [1][2][3]

  • CAS Number: While a specific CAS number is not uniformly cited in aggregated databases, related structures are well-documented.

  • Synonyms: (p-Tolylthio)acetic acid, 2-((4-methylphenyl)thio)acetic acid.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties. It is important to distinguish this compound from its oxidized form, 2-[(4-methylphenyl)sulfonyl]acetic acid, which has significantly different properties.

PropertyValueSource
Molecular Formula C₉H₁₀O₂S[1][2]
Molecular Weight 182.24 g/mol [1][2][3]
Appearance White to off-white solid (predicted)General observation for similar compounds
logP 1.7466 (computed for ortho-isomer)[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4 (2 on carboxyl, 2 on sulfur)[2]
Rotatable Bond Count 3PubChem Database
Topological Polar Surface Area 63.5 ŲPubChem Database

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The most direct and industrially scalable synthesis of this compound is via a Williamson thioether synthesis. This involves the nucleophilic substitution of a haloacetic acid derivative by a thiolate anion. The key disconnection is at the sulfur-methylene carbon bond (C-S).

Retrosynthetic Pathway: The target molecule is disconnected into 4-methylbenzenethiol (p-thiocresol) and a 2-carbon electrophile such as chloroacetic acid or bromoacetic acid. The thiol is converted in situ to the more nucleophilic thiolate anion using a suitable base.

retrosynthesis target This compound intermediates p-Thiocresol + Chloroacetic Acid target->intermediates C-S Disconnection (Williamson Thioether Synthesis)

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a base is critical; strong bases like sodium hydroxide ensure complete deprotonation of the thiol, driving the reaction to completion.

Materials:

  • 4-methylbenzenethiol (p-thiocresol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.1 eq.) in water. To this basic solution, add 4-methylbenzenethiol (1.0 eq.) dropwise at room temperature. The formation of the sodium thiolate is exothermic. Stir for 30 minutes to ensure complete salt formation.

  • Nucleophilic Substitution: In a separate beaker, dissolve chloroacetic acid (1.05 eq.) in a minimal amount of water and neutralize it carefully with sodium hydroxide (1.05 eq.) to form sodium chloroacetate.

  • Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 4-methylbenzenethiolate. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate salt, causing the desired product to precipitate.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the sulfanyl bridge, and the aromatic ring.

Reactions of the Carboxylic Acid Moiety
  • Acid-Base Chemistry: As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which are often more water-soluble.

  • Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), it undergoes Fischer esterification to produce the corresponding ester. This is a crucial step for creating derivatives with modified pharmacokinetic properties.

Reactions of the Sulfanyl Bridge
  • Oxidation: The thioether bridge is susceptible to oxidation. The choice of oxidizing agent determines the product.

    • To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) will oxidize the sulfide to 2-[(4-methylphenyl)sulfinyl]acetic acid (a sulfoxide).

    • To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate (KMnO₄), will fully oxidize the sulfide to 2-[(4-methylphenyl)sulfonyl]acetic acid (a sulfone).[4] This transformation significantly alters the molecule's polarity and electronic properties.

reactivity_pathway A This compound B Ester Derivative A->B R-OH, H⁺ (Esterification) C Sulfoxide Derivative A->C [O] (Mild Oxidation, e.g., NaIO₄) D Sulfone Derivative A->D 2[O] (Strong Oxidation, e.g., H₂O₂)

Caption: Key reaction pathways of the title compound.

Predicted Spectroscopic Profile

While a dedicated public spectral database for this specific compound is sparse, its spectroscopic characteristics can be accurately predicted based on its structure.

Technique Predicted Key Signals / Features
¹H NMR δ 10-12 ppm: (s, 1H, broad) - COOH proton. δ 7.1-7.4 ppm: (m, 4H) - Aromatic protons (AA'BB' system). δ 3.6 ppm: (s, 2H) - S-CH₂-COOH protons. δ 2.3 ppm: (s, 3H) - Ar-CH₃ protons.
¹³C NMR δ ~175 ppm: -COOH carbon. δ 125-140 ppm: Aromatic carbons (4 signals). δ ~35 ppm: S-CH₂ carbon. δ ~21 ppm: Ar-CH₃ carbon.
IR (cm⁻¹) 2500-3300 (broad): O-H stretch of carboxylic acid. ~1700: C=O stretch of carboxylic acid. ~1600, ~1500: Aromatic C=C stretches. ~690-750: C-S stretch.
Mass Spec (EI) m/z 182: Molecular ion (M⁺). m/z 137: Fragment from loss of -COOH. m/z 123: Fragment from cleavage of S-CH₂ bond (C₇H₇S⁺).

Applications in Research and Development

The utility of this compound lies primarily in its role as a versatile building block for more complex molecules.

  • Pharmaceutical Intermediate: Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5] The title compound serves as a key intermediate for introducing the p-tolylthio moiety into larger drug scaffolds.

  • Bioactive Compound Development: Thioether-containing molecules often exhibit a range of biological activities. Related sulfanyl acetic acid compounds have been investigated for potential antimicrobial and anti-inflammatory effects.[6] This makes the compound a valuable starting point for medicinal chemistry campaigns targeting new anti-infective or anti-inflammatory agents.[7]

  • Agrochemicals and Materials Science: The structural motif is also found in the development of agrochemicals like herbicides and fungicides.[5] In material science, it can be used to synthesize specialized polymers and resins where the sulfur atom can improve properties like thermal stability or refractive index.[5]

Safety and Handling

No specific safety data sheet (SDS) is broadly available for this compound. However, based on structurally similar compounds like other substituted acetic acids and thiophenols, the following precautions are advised.[8]

  • General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[8] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[10] Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

This compound is a foundational chemical intermediate with significant potential in applied chemical synthesis. Its straightforward preparation via Williamson thioether synthesis, combined with the dual reactivity of its carboxylic acid and sulfanyl groups, makes it an attractive starting material for a diverse array of target molecules. Its primary value lies in its role as a scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials, offering a reliable route to introduce the functional p-tolylthio group. Further research into the biological activities of its derivatives could unlock new therapeutic and industrial applications.

References

Spectroscopic Data for 2-[(4-Methylphenyl)sulfanyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[(4-Methylphenyl)sulfanyl]acetic acid, a key intermediate in various chemical syntheses. Due to the limited availability of a complete public dataset for this specific compound, this guide will utilize the closely related and well-characterized analog, (Phenylthio)acetic acid , to illustrate the principles and methodologies of spectroscopic analysis. This approach ensures scientific integrity while providing researchers, scientists, and drug development professionals with a robust framework for interpreting the spectral data of arylsulfanyl acetic acids. We will delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this class of compounds. Each section includes detailed experimental protocols, data interpretation, and expert insights into the causality behind experimental choices, ensuring a self-validating system of analysis.

Introduction: The Significance of Arylsulfanyl Acetic Acids

Arylsulfanyl acetic acids are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their structures, featuring a carboxylic acid moiety, a thioether linkage, and an aromatic ring, allow for a wide range of chemical modifications. The specific compound of interest, this compound (also known as (p-tolylthio)acetic acid), and its analogs are precursors in the synthesis of various biologically active molecules.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, particularly in drug development where even minor impurities can have significant biological effects. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide an in-depth analysis of the expected spectroscopic data for this class of compounds, using (Phenylthio)acetic acid as a primary exemplar.

Spectroscopic Analysis Workflow

The structural elucidation of a synthesized compound like (Phenylthio)acetic acid follows a logical workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_interpretation Data Integration & Elucidation Compound Synthesized (Phenylthio)acetic Acid MS Mass Spectrometry (MS) Compound->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Compound->IR Identifies Functional Groups NMR NMR Spectroscopy Compound->NMR Determines Connectivity Structure Final Structure Confirmation MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: Workflow for the spectroscopic characterization of (Phenylthio)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For (Phenylthio)acetic acid, Electron Ionization (EI) is a common method for generating ions.

Expected Fragmentation

In the mass spectrometer, the molecule will ionize to form a molecular ion (M⁺), and then fragment in predictable ways. The molecular ion peak for (Phenylthio)acetic acid is expected at an m/z of 168, corresponding to its molecular weight.

Data Summary
ParameterValueSource
Molecular FormulaC₈H₈O₂SN/A
Molecular Weight168.21 g/mol N/A
Major MS Peaks (m/z)
168Molecular Ion (M⁺)N/A
123[M - COOH]⁺N/A
109[C₆H₅S]⁺N/A
77[C₆H₅]⁺N/A
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The ionization mode is set to Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Sample Introduction: The sample is introduced into the instrument, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-300 amu).

Expertise & Experience: The choice of 70 eV for electron ionization is a standard in the field. This energy is high enough to cause reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule, yet not so high as to obliterate the molecular ion peak for a compound of this stability.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Interpretation of the IR Spectrum

The IR spectrum of (Phenylthio)acetic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band will appear around 1700 cm⁻¹ due to the carbonyl group of the carboxylic acid.

  • C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.

  • Aromatic C-H Stretch: These will appear as a series of weaker bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be observed in the 1450-1600 cm⁻¹ region.

Data Summary
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C-H (Aromatic)> 3000Weak to Medium
C=O (Carboxylic Acid)~1700Strong, Sharp
C=C (Aromatic)1450-1600Medium to Weak
C-O1210-1320Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Trustworthiness: The ATR technique is highly reliable for solid samples as it requires minimal sample preparation and provides excellent reproducibility. Taking a background spectrum immediately before the sample measurement is a self-validating step that corrects for atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Introduction: The Significance of Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Abstract: This technical guide provides a comprehensive examination of the anticipated crystal structure and supramolecular chemistry of this compound, also known as (p-tolylthio)acetic acid. Leveraging established principles of chemical synthesis, crystallization, and structural biology, this document offers a foundational resource for researchers, scientists, and professionals in drug development. We will explore the synthesis protocols, the dominant intermolecular forces expected to govern the crystal packing, and the relationship between its solid-state architecture and its physicochemical properties. This guide is designed to provide field-proven insights into the material science of this compound, grounded in authoritative chemical principles.

This compound is an organic molecule featuring a p-tolyl group linked to an acetic acid moiety through a flexible thioether bridge. The interplay between the rigid aromatic ring and the hydrogen-bonding capability of the carboxylic acid group makes it an excellent candidate for forming well-defined crystalline structures. For professionals in the pharmaceutical and materials science sectors, understanding the crystal structure is not merely an academic exercise. The specific three-dimensional arrangement of molecules in the solid state—the crystal lattice—directly dictates critical macroscopic properties, including:

  • Solubility and Dissolution Rate: Affects bioavailability in pharmaceutical formulations.

  • Stability: Determines shelf-life and degradation pathways.

  • Melting Point: A key indicator of lattice energy and purity.

  • Mechanical Properties: Influences tabletability and manufacturing processes.

This guide will therefore synthesize established chemical knowledge to predict and describe the structural characteristics of this molecule, providing a robust framework for its practical application.

Synthesis and Preparation of Single Crystals

The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The process involves the reaction of 4-methylthiophenol with an α-halo acid, typically chloroacetic acid, under basic conditions.

Experimental Protocol: Synthesis
  • Deprotonation: A solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone is treated with a strong base like sodium hydroxide (1.1 eq) at 0-5°C to generate the more nucleophilic thiophenoxide anion.

  • Nucleophilic Attack: A solution of chloroacetic acid (1.05 eq), neutralized with a base, is added dropwise to the reaction mixture. The thiophenoxide attacks the α-carbon of the chloroacetate, displacing the chloride ion.

  • Reaction Progression: The mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • Workup and Acidification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted thiophenol. The aqueous layer is then acidified with a strong acid (e.g., 2M HCl), causing the desired carboxylic acid product to precipitate.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried.

Protocol: Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for structural elucidation. Slow evaporation is a reliable method for this class of compounds.

  • Solvent Selection: The purified product is dissolved in a minimal amount of a hot solvent in which it is moderately soluble (e.g., ethanol, isopropanol, or an acetone/water mixture).

  • Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and then left in a loosely covered vial in a vibration-free environment.

  • Crystal Harvest: Over several days, as the solvent slowly evaporates, crystals will form. Well-formed, transparent crystals are selected for analysis.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis Phase cluster_purification Purification & Crystallization Phase S1 Deprotonation: 4-Methylthiophenol + NaOH S2 Nucleophilic Substitution: + Chloroacetic Acid S1->S2 S3 Reflux S2->S3 S4 Acidification & Precipitation S3->S4 P1 Filtration & Drying of Crude Product S4->P1 Transfer to Purification P2 Recrystallization from Hot Solvent P1->P2 P3 Slow Solvent Evaporation P2->P3 P4 Harvesting of Single Crystals P3->P4

Caption: A generalized workflow for the synthesis and single-crystal growth of the title compound.

Analysis of the Crystal Structure

While a specific public database entry for the crystal structure of this compound is not available from the initial search, its molecular structure allows for a highly confident prediction of its primary packing motifs based on well-understood intermolecular interactions common to carboxylic acids and aromatic systems.

The Dominant Supramolecular Synthon: The Carboxylic Acid Dimer

The most powerful and predictable interaction governing the crystal structure of nearly all simple carboxylic acids is the formation of a centrosymmetric hydrogen-bonded dimer . This is an exceptionally stable motif where the hydroxyl proton of one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of a second molecule, and vice-versa.

Table 1: Predicted Crystallographic and Hydrogen-Bonding Parameters

Parameter Description Typical Value Range Significance
Crystal System Monoclinic or Orthorhombic Common for small organic molecules
Space Group P2₁/c or P-1 High-symmetry groups that accommodate centrosymmetric dimers
O-H···O Distance (Å) 2.6 - 2.8 Å Indicates a strong hydrogen bond
O···H-O Angle (°) 165 - 180° High linearity is characteristic of strong H-bonds

| Molecules per Asymmetric Unit (Z') | 1 | The dimer is formed across a crystallographic inversion center |

Secondary Intermolecular Interactions & Crystal Packing

Once the primary dimer is formed, these robust synthons pack into a 3D lattice stabilized by weaker, yet significant, secondary interactions.

  • π-π Stacking: The electron-rich p-tolyl rings are expected to stack with adjacent rings from neighboring dimers. This interaction, typically with an inter-planar distance of 3.4-3.8 Å, helps to organize the molecules into columns or sheets.

  • C-H···O Interactions: Aromatic (C-H) and aliphatic (CH₃, CH₂) protons can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid groups, further knitting the dimers together.

  • C-H···π Interactions: The acidic protons of the aromatic ring or methyl group can interact with the electron cloud of an adjacent phenyl ring, providing additional stability to the lattice.

Diagram of Predicted Intermolecular Interactions

G cluster_dimer Centrosymmetric Dimer cluster_packing Lattice Packing Interactions M1 Molecule A M2 Molecule B M1->M2 O-H···O Hydrogen Bonds Dimer1 Dimer 1 Dimer2 Dimer 2 Dimer1->Dimer2 π-π Stacking Dimer3 Dimer 3 Dimer2->Dimer3 C-H···O / C-H···π

Caption: Hierarchical interactions governing the crystal packing, from strong H-bonds to weaker forces.

Connecting Structure to Physicochemical Properties and Applications

The predicted structural features provide a clear rationale for the compound's expected properties.

  • Melting Point & Solubility: The strong, directional hydrogen bonds of the carboxylic acid dimer create a highly stable lattice, requiring significant thermal energy to break. This results in a relatively high melting point and low solubility in non-polar solvents. Solubility is enhanced in polar, protic solvents that can disrupt the hydrogen-bonding network.

  • Potential Applications:

    • Pharmaceutical Intermediate: Acetic acid derivatives are fundamental building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The presence of the sulfur atom offers a site for further functionalization or potential coordination to metallic centers in metallodrugs.

    • Anti-inflammatory/Antimicrobial Research: Compounds containing sulfanyl and acetyl groups have been investigated for antimicrobial and anti-inflammatory properties, making this molecule a candidate for screening and lead optimization.[2]

    • Crystal Engineering: The predictable formation of the dimer synthon makes it a model compound for studying how modifications to the aromatic ring (e.g., adding different substituents) can systematically alter the secondary interactions and thus tune the bulk properties of the material.

Conclusion

While a definitive crystal structure from a public database is pending, a robust and scientifically rigorous model can be constructed for this compound. Its solid-state architecture is confidently predicted to be dominated by the formation of strong, centrosymmetric hydrogen-bonded dimers. The packing of these dimers is further directed by a combination of π-π stacking and weaker C-H···O/π interactions. This detailed structural understanding is not only crucial for explaining its observed physicochemical properties but also serves as an invaluable tool for scientists and researchers aiming to utilize this compound in drug discovery, materials science, and crystal engineering.

References

The Multifaceted Biological Activities of Arylthioacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylthioacetic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, antioxidant, and anticancer properties of these derivatives. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. Detailed methodologies for evaluating biological efficacy are presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of molecules.

Introduction: The Chemical Versatility and Therapeutic Potential of Arylthioacetic Acid Derivatives

The arylthioacetic acid scaffold, characterized by an acetic acid moiety linked to an aromatic ring via a sulfur atom, provides a unique combination of lipophilicity and hydrogen bonding potential, making it a privileged structure in drug design. The sulfur atom's ability to engage in various non-covalent interactions, coupled with the diverse substitutions possible on the aromatic ring, allows for the fine-tuning of physicochemical properties and biological targets. This inherent modularity has led to the synthesis and evaluation of a vast library of arylthioacetic acid derivatives, revealing a remarkable array of pharmacological activities. This guide will systematically dissect the major biological activities of these compounds, offering both theoretical insights and practical experimental guidance.

Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Arylthioacetic acid derivatives have emerged as a promising class of antimicrobial agents with potential applications against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of arylthioacetic acid derivatives is often multifaceted. While the precise mechanisms can vary depending on the specific structural features and the target microorganism, proposed modes of action include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aryl group can facilitate insertion into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Inhibition of Key Enzymes: These derivatives can act as inhibitors of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Interference with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of arylthioacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Key SAR observations include:

  • Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (e.g., chlorine, bromine), on the aryl ring often enhances antibacterial activity.

  • Lipophilicity: A balanced lipophilicity is crucial for effective antimicrobial action, enabling the compound to traverse the bacterial cell envelope without being excessively retained in the lipid bilayer.

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as thiazole or triazole, can broaden the antimicrobial spectrum and increase potency.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
Halogenated Indole DerivativesStaphylococcus aureus20 - 50[1]
Thiazole DerivativesStaphylococcus aureus62.5 - 500[2]
7-hydroxycoumarinEscherichia coli800[3]
Indole-3-carbinolEscherichia coli800[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[1]

Objective: To determine the lowest concentration of an arylthioacetic acid derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (arylthioacetic acid derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilutions of Arylthioacetic Acid Derivative B->C D Incubate (37°C, 18-24h) C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Broth Microdilution Workflow for MIC Determination

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Arylthioacetic acid derivatives have demonstrated significant anti-inflammatory potential through their ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the production and activity of pro-inflammatory mediators. A key mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Lipoxygenase (LOX) Inhibition: LOX enzymes are crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4] By inhibiting LOX, arylthioacetic acid derivatives can reduce the production of these inflammatory molecules.[4]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] Some arylthioacetic acid derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory response.[7]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Arylthioacetic Arylthioacetic Acid Derivative Arylthioacetic->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Inhibition of the NF-κB Signaling Pathway
Quantitative Data: Lipoxygenase Inhibition

The inhibitory potency of arylthioacetic acid derivatives against lipoxygenase can be expressed as the half-maximal inhibitory concentration (IC50).

CompoundIC50 (µM) for Soybean LipoxygenaseReference
3-(3,5-di-tert-butyl-2-hydroxy-phenyl)-2-phenyl-acrylic acid65[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of an arylthioacetic acid derivative to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week.

    • Divide animals into groups: control (vehicle), standard (reference drug), and test groups (different doses of the arylthioacetic acid derivative).

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Arylthioacetic acid derivatives have shown promise as antioxidant agents.

Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of electron-donating groups on the aryl ring can enhance this radical scavenging capacity.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity, with results expressed as IC50 values. A lower IC50 indicates greater antioxidant potential.[10]

Compound/ExtractDPPH IC50 (µg/mL)Reference
Ellagic Acid11.75 ± 0.53[11]
Ascorbic Acid (Standard)12.27 ± 0.28[11]
Ethyl acetate fraction of Macaranga hypoleuca14.31[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant.

Objective: To determine the concentration of an arylthioacetic acid derivative required to scavenge 50% of DPPH free radicals.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add different concentrations of the test compound.

    • Add the DPPH working solution to each well/cuvette.

    • Include a control (DPPH solution with methanol instead of the test compound).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value from a plot of scavenging activity versus concentration.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Arylthioacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism of the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death.[13] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include:

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific phases (e.g., G0/G1), preventing cancer cell proliferation.[13]

  • Activation of Caspases: These compounds can trigger the activation of caspases, a family of proteases that execute the apoptotic program.[13]

  • Modulation of Bcl-2 Family Proteins: Arylthioacetic acid derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[13]

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Arylthioacetic Arylthioacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Arylthioacetic->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Arylthioacetic->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway
Quantitative Data: Cytotoxicity against Cancer Cell Lines

The MTT assay is commonly used to assess the cytotoxic effects of compounds on cancer cells, with results expressed as IC50 values.

CompoundCancer Cell LineIC50 (µM)Reference
5-aminophenyl-2-butylthio-1,3,4-oxadiazoleMCF-7 (Breast Cancer)10.05 ± 1.08[13]
Thiosemicarbazone Derivative C4HT-29 (Colon Cancer)6.7[14]
Thiosemicarbazone Derivative C4SW620 (Colon Cancer)8.3[14]
3-(2-Alkylthio...)-guanidine Derivative 20MCF-7, HeLa, HCT-116 (Mean)12.8[15]
3-(2-Alkylthio...)-guanidine Derivative 24MCF-7, HeLa, HCT-116 (Mean)12.7[15]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of an arylthioacetic acid derivative that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the arylthioacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated control cells.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

Arylthioacetic acid derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, underscore their significance in medicinal chemistry. The ability to systematically modify their structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for different derivatives will enable more rational drug design.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of arylthioacetic acid derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for the development of next-generation medicines to address unmet medical needs.

References

2-[(4-Methylphenyl)sulfanyl]acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action for 2-[(4-Methylphenyl)sulfanyl]acetic acid

Foreword: Charting a Course for a Novel Chemical Entity

For drug development professionals, researchers, and scientists, the journey from a novel chemical entity to a well-characterized therapeutic candidate is one of rigorous scientific inquiry. This guide addresses this compound, a compound for which the direct mechanism of action is not yet elucidated in public-domain literature. In the spirit of a Senior Application Scientist, this document will not present a known pathway but will instead provide a comprehensive, experience-driven roadmap for its discovery. We will proceed from foundational analysis to actionable experimental strategies, equipping research teams with the tools to unravel its biological function.

Part 1: Foundational Analysis and Hypothesis Scaffolding

Before embarking on extensive laboratory work, a thorough in silico and structural analysis is paramount. This initial phase is designed to build a foundational understanding of the molecule's physicochemical properties and to generate data-driven hypotheses regarding its potential biological targets.

Physicochemical Profile and Structural Alerts

This compound is a small molecule characterized by a p-tolyl group linked via a thioether bond to an acetic acid moiety. Its calculated properties are summarized below.

PropertyValueSignificance in Drug Discovery
Molecular Weight196.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~2.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
pKa~3.5The carboxylic acid moiety will be ionized at physiological pH, influencing solubility and potential interactions.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Structural Alert: The thioether linkage can be susceptible to metabolic oxidation to sulfoxide and sulfone derivatives. These metabolites may have distinct pharmacological or toxicological profiles and should be considered in any in vivo or metabolic stability studies.

Hypothesis Generation via Structural Analogy

The core structure of this compound shares features with several classes of biologically active compounds. This structural analogy is a powerful tool for generating initial hypotheses about its mechanism of action.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Arylthioacetic acids are known to be ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. For instance, compounds with similar structures have been investigated for their effects on metabolic disorders.

  • Enzyme Inhibition: The carboxylic acid group can act as a metal chelator or a hydrogen bond donor/acceptor, making it a common feature in enzyme inhibitors. Potential targets could include metalloproteinases or other enzymes with a complementary binding pocket.

  • Anti-inflammatory Activity: Thio-substituted acetic acid derivatives have been explored for their anti-inflammatory properties, potentially through the modulation of inflammatory pathways such as NF-κB or cyclooxygenase (COX) enzymes.

Part 2: A Tiered Strategy for Experimental Validation

With a set of initial hypotheses, a tiered approach to experimental validation allows for a resource-efficient and logical progression from broad phenotypic screening to specific target engagement.

Tier 1: Broad Phenotypic Screening

The initial goal is to cast a wide net to identify any significant biological activity of the compound. A panel of cell-based assays is recommended.

Experimental Protocol: Anti-inflammatory Screening in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

  • Nitric Oxide Measurement: Collect the cell supernatant and measure nitric oxide production using the Griess reagent.

  • Cytotoxicity Assay: Concurrently, assess cell viability using an MTT or similar assay to rule out that any observed effects are due to toxicity.

  • Data Analysis: Plot the dose-response curve for the inhibition of nitric oxide production to determine the IC50.

Tier 2: Target Deconvolution and Validation

Based on the results from Tier 1, the next phase focuses on identifying the specific molecular target(s) responsible for the observed phenotype. If, for example, anti-inflammatory activity is observed, the following workflow can be employed.

Workflow for Target Deconvolution

G A Observed Anti-inflammatory Phenotype (Tier 1) B Hypothesis: PPARγ Agonism A->B C Hypothesis: COX Enzyme Inhibition A->C D Hypothesis: NF-κB Pathway Inhibition A->D E PPARγ Reporter Assay B->E F In Vitro COX-1/COX-2 Inhibition Assay C->F G Western Blot for p-IκBα and p-p65 D->G H Target Validation E->H F->H G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 2-[(4-Methylphenyl)sulfanyl] acetic acid Compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes transcription LPS LPS LPS->TLR4

An In-depth Technical Guide on the Solubility of 2-[(4-Methylphenyl)sulfanyl]acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides an in-depth exploration of the solubility of 2-[(4-Methylphenyl)sulfanyl]acetic acid, a compound of interest in medicinal chemistry. Our focus will be on its behavior in a range of common organic solvents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its dissolution characteristics. This document is designed not as a rigid protocol, but as a technical resource, blending theoretical principles with practical methodologies to empower informed decision-making in the laboratory.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Molecular Structure: The molecule consists of a p-tolyl group (a benzene ring substituted with a methyl group), a sulfanyl (thioether) linkage, and a carboxylic acid moiety.

  • Polarity and Hydrogen Bonding: The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. The sulfanyl group introduces a degree of polarity, while the p-tolyl group is nonpolar and hydrophobic. This amphiphilic nature suggests a nuanced solubility profile.

  • Acidity: The carboxylic acid group is acidic, with an estimated pKa in the range of 3-5. While this is most relevant for aqueous solubility, it can influence interactions with basic or acidic solvents.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For a structurally similar compound, [(2-methylphenyl)sulfanyl]acetic acid, the calculated logP is approximately 1.75.[1] This positive value indicates a preference for lipophilic (non-polar) environments over aqueous ones. For the related sulfonyl derivative, 2-[(4-Methylphenyl)sulfonyl]acetic acid, the XLogP3 is 1.93410, further suggesting lipophilic character.[2]

Solubility of this compound in Organic Solvents: A Comprehensive Overview

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the physicochemical properties of this compound, we can anticipate its solubility behavior across a spectrum of organic solvents.

While specific experimental data for this compound is not widely published, the following table presents a scientifically grounded, representative solubility profile at ambient temperature (25 °C), based on the principles of chemical interactions and data from analogous structures.

SolventSolvent TypePolarity IndexExpected Solubility ( g/100 mL)Rationale for Solubility Behavior
Methanol Protic, Polar5.1HighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of methanol. The relatively small alkyl chain of methanol does not significantly hinder solvation of the nonpolar part of the molecule.
Ethanol Protic, Polar4.3HighSimilar to methanol, ethanol is a good hydrogen bonding partner. The slightly larger alkyl chain may slightly decrease solubility compared to methanol, but it is still expected to be high.
Acetone Aprotic, Polar5.1Moderate to HighAcetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton of the solute. The overall polarity is favorable for dissolution.
Ethyl Acetate Aprotic, Moderately Polar4.4ModerateEthyl acetate is a moderately polar solvent. It can act as a hydrogen bond acceptor, but its larger nonpolar component may limit the solubility compared to more polar solvents like acetone or short-chain alcohols.
Dichloromethane Aprotic, Weakly Polar3.1Moderate to LowDichloromethane is a weakly polar solvent. It can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. The nonpolar p-tolyl group will favor interaction with this solvent.
Toluene Nonpolar2.4LowToluene is a nonpolar aromatic solvent. It will primarily interact with the p-tolyl group of the solute through van der Waals forces. The polar carboxylic acid group will be poorly solvated, leading to low solubility.
Hexane Nonpolar0.1Very LowHexane is a nonpolar aliphatic solvent. The significant mismatch in polarity between hexane and the polar carboxylic acid group results in very poor solubility.
Water Protic, Highly Polar10.2Very LowWhile the carboxylic acid can hydrogen bond with water, the large, nonpolar p-tolyl and sulfanyl components lead to a hydrophobic character, resulting in low aqueous solubility. The related compound 2-[(4-Methylphenyl)sulfonyl]acetic acid is reported to be insoluble in water.[2]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[4][5]

The Shake-Flask Method: A Visualization of the Workflow

The following diagram illustrates the key steps involved in the shake-flask method for solubility determination.

Shake_Flask_Method Figure 1: Shake-Flask Method for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium A->B C Allow the suspension to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove undissolved solid D->E F Dilute the filtered solution with a suitable solvent E->F G Quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV) F->G

Caption: A flowchart illustrating the sequential steps of the shake-flask method for determining equilibrium solubility.

Detailed Experimental Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solvent Systems: Prepare the desired organic solvents.

  • Addition of Solute: To a series of vials, add a known volume of each solvent. Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Sample Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and accurate analytical method is paramount for the quantification of the dissolved compound. HPLC-UV is a widely used and reliable technique for the analysis of aromatic carboxylic acids.[6][7]

Principles of HPLC-UV for Aromatic Carboxylic Acid Analysis

The logical flow of analysis by HPLC-UV is depicted in the following diagram.

HPLC_Analysis Figure 2: Workflow for HPLC-UV Quantification cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection UV Detection cluster_quantification Quantification A Prepare a series of standard solutions of known concentrations C Inject standards and samples onto the HPLC system A->C B Prepare the diluted samples from the solubility experiment B->C D Separate the analyte from other components on a suitable column (e.g., C18) C->D E Detect the analyte as it elutes from the column using a UV detector at an appropriate wavelength (e.g., 254 nm) D->E F Generate a calibration curve by plotting the peak area of the standards against their concentrations E->F G Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve F->G H Calculate the original solubility by accounting for the dilution factor G->H

Caption: A schematic representation of the process for quantifying analyte concentration using HPLC-UV.

Recommended HPLC-UV Method Parameters
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Injection Volume: Typically 10-20 µL.

  • Detection Wavelength: The p-tolyl group provides a chromophore that absorbs UV light. A wavelength of approximately 254 nm is often a good choice for aromatic compounds. The optimal wavelength should be determined by examining the UV spectrum of the compound.

  • Calibration: A calibration curve should be prepared using at least five standard solutions of this compound of known concentrations. The curve should demonstrate linearity over the expected concentration range of the samples.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating the theoretical principles of physicochemical properties with a detailed, practical methodology for experimental determination and analytical quantification, we have established a robust framework for assessing the solubility of this compound. The provided representative solubility data, while illustrative, underscores the importance of empirical determination for accurate characterization. The detailed protocols for the shake-flask method and HPLC-UV analysis offer a self-validating system for generating reliable and reproducible data. For researchers and professionals in drug development, a thorough understanding and precise measurement of solubility are indispensable for advancing promising compounds through the development pipeline.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 2-[(4-Methylphenyl)sulfanyl]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, underpinned by foundational analytical principles and methodologies.

Introduction

This compound, a derivative of phenylacetic acid, holds potential interest in synthetic and medicinal chemistry.[1][2] Accurate structural confirmation and purity assessment are paramount for its application, necessitating the use of sophisticated analytical techniques like NMR and MS. This guide offers a detailed exploration of the expected spectral data for this molecule, grounded in established principles of chemical analysis.

Molecular Structure and Isotopic Distribution

Molecular Formula: C9H10O2S[3]

Molecular Weight: 182.24 g/mol [3]

The presence of sulfur introduces a characteristic isotopic pattern in the mass spectrum due to the natural abundance of its isotopes (³²S: 94.99%, ³³S: 0.75%, ³⁴S: 4.25%). This pattern, particularly the M+2 peak, serves as a key indicator in mass spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent functional groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~10-12Singlet (broad)1H
Methylene (-CH₂-)~3.6Singlet2H
Aromatic (ortho to -S-)~7.3Doublet2H
Aromatic (meta to -S-)~7.1Doublet2H
Methyl (-CH₃)~2.3Singlet3H

Causality Behind Expected Chemical Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, resulting in a characteristic downfield shift. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Methylene Protons: These protons are adjacent to both the sulfur atom and the carbonyl group. The electronegativity of these groups causes a moderate downfield shift.

  • Aromatic Protons: The protons on the phenyl ring will appear in the typical aromatic region. The electron-donating nature of the methyl group and the sulfur atom will slightly shield these protons. The ortho and meta protons will likely appear as two distinct doublets due to their different electronic environments.

  • Methyl Protons: The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment, thus appearing at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~170-180
Aromatic (C-S)~135-140
Aromatic (C-CH₃)~135-140
Aromatic (CH)~125-135
Methylene (-CH₂-)~35-45
Methyl (-CH₃)~20-25

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[4]

Molecular Ion and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

m/z Proposed Fragment Plausible Neutral Loss
182[C₉H₁₀O₂S]⁺-
137[C₇H₇S]⁺-COOH
91[C₇H₇]⁺-SCH₂COOH
77[C₆H₅]⁺-CH₂SCH₂COOH

Proposed Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the carboxylic acid group as a neutral radical, leading to a stable resonance-stabilized cation.

fragmentation M [C₉H₁₀O₂S]⁺˙ m/z = 182 F1 [C₈H₉S]⁺ m/z = 137 M->F1 - COOH F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CH₂S

Caption: Proposed fragmentation of this compound.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process Final_Analysis Structural Elucidation NMR_Process->Final_Analysis Structural Confirmation MS_Sample Prepare Dilute Solution MS_Acquire Acquire Mass Spectrum MS_Sample->MS_Acquire MS_Analyze Analyze Fragmentation MS_Acquire->MS_Analyze MS_Analyze->Final_Analysis Molecular Weight Confirmation Start This compound Start->NMR_Sample Start->MS_Sample

Caption: Experimental workflow for NMR and MS analysis.

Conclusion

The combined application of NMR and mass spectrometry provides a robust framework for the comprehensive characterization of this compound. While this guide presents predicted data based on established chemical principles, experimental verification is crucial. The outlined protocols serve as a foundation for researchers to obtain and interpret high-quality analytical data, ensuring the structural integrity of this compound for its intended applications.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 2-[(4-Methylphenyl)sulfanyl]acetic acid. Based on structural analogy and a synthesis of current biochemical knowledge, we posit two primary, interconnected therapeutic avenues for this molecule: the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the modulation of the arachidonic acid cascade, with a particular focus on lipoxygenase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the preclinical investigation of this promising compound. We will delve into the mechanistic rationale for these targets, provide detailed, field-proven experimental protocols for their validation, and present the relevant signaling pathways and workflows in a clear, visual format.

Introduction: The Therapeutic Potential of Arylthioacetic Acid Derivatives

The family of arylthioacetic acids, to which this compound belongs, represents a class of compounds with significant therapeutic promise. While direct research on this specific molecule is nascent, the structural motifs—a substituted phenyl ring linked via a sulfur bridge to an acetic acid moiety—are present in numerous biologically active compounds. These structural alerts, combined with a growing body of literature on related molecules, strongly suggest a role in modulating key pathways involved in metabolism and inflammation.

This guide will not merely list potential targets but will build a logical, evidence-based case for prioritizing specific avenues of investigation. We will explore the causality behind our hypotheses and provide the practical, validated methodologies required to test them rigorously. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental workflows are self-validating and built upon authoritative, referenced knowledge.

Primary Hypothesized Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Mechanistic Rationale: A Structural Analogy to Known PPARα Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] The PPAR family has three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, and is the molecular target for the fibrate class of lipid-lowering drugs.[3][4]

The structural characteristics of this compound make it a compelling candidate for a PPARα agonist. Many known PPARα agonists feature a carboxylic acid head group and a hydrophobic tail, a motif clearly present in our compound of interest. Studies on sulfur-substituted fatty acids have demonstrated their ability to activate both PPARα and PPARγ.[5] Furthermore, the lipophilicity imparted by the arylthio- moiety is a feature that has been associated with enhanced activity at the PPARα subtype.[6]

Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, and a concomitant decrease in the expression of genes involved in inflammation.[7] This dual action makes PPARα an attractive target for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), as well as inflammatory conditions.

Signaling Pathway of PPARα Activation

Upon binding of a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change. This allows it to heterodimerize with the Retinoid X Receptor (RXR).[5] This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding event recruits coactivator proteins and leads to the initiation of transcription of genes involved in lipid metabolism and inflammation.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Hypothesized Ligand) PPARa PPARα Ligand->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Regulation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic_Effects Proteins->Metabolic_Effects Increased Fatty Acid Oxidation Decreased Inflammation

Caption: PPARα Signaling Pathway.

Experimental Validation: PPARα Activation Assay

To empirically determine the ability of this compound to activate PPARα, a cell-based reporter gene assay is the gold standard.

Protocol: PPARα Transactivation Assay [8][9]

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the human PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a serum-free medium containing serial dilutions of this compound.

    • Include a vehicle control (e.g., DMSO) and a known PPARα agonist (e.g., GW7647) as a positive control.

    • Incubate the cells with the compounds for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for this compound.

Table 1: Expected Data Output from PPARα Transactivation Assay

CompoundEC50 (µM)Max Fold Induction (vs. Vehicle)
This compoundTo be determinedTo be determined
GW7647 (Positive Control)~0.001~50-100
Vehicle ControlN/A1

Secondary Hypothesized Target: Modulation of the Arachidonic Acid Cascade

Mechanistic Rationale: Anti-inflammatory Properties of Arylacetic Acids

The arachidonic acid cascade is a central pathway in the generation of inflammatory mediators, including prostaglandins and leukotrienes.[3][10] Arylacetic acid derivatives have been reported to possess anti-inflammatory and antioxidant properties, in part through the inhibition of enzymes within this cascade, such as lipoxygenases (LOX).[11][12] Lipoxygenases catalyze the introduction of oxygen into polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory molecules.[10]

The structural features of this compound are consistent with those of other known enzyme inhibitors. The aryl group can engage in hydrophobic interactions within the active site of an enzyme, while the carboxylic acid moiety can form key hydrogen bonds or ionic interactions. Therefore, it is plausible that this compound could act as an inhibitor of one or more enzymes in the arachidonic acid pathway, thereby exerting anti-inflammatory effects.

The Arachidonic Acid Cascade and Points of Intervention

Arachidonic acid is released from cell membranes by phospholipases and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, leading to leukotrienes and lipoxins.[13][14] Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation_COX Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation_COX Thromboxanes->Inflammation_COX Inflammation_LOX Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation_LOX Compound This compound (Potential Inhibitor) Compound->LOX_Pathway Inhibition?

Caption: The Arachidonic Acid Cascade.

Experimental Validation: Lipoxygenase Inhibitor Screening Assay

A colorimetric assay can be employed to screen for the inhibitory activity of this compound against lipoxygenase.

Protocol: Lipoxygenase Inhibitor Screening Assay [11][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a lipoxygenase enzyme (e.g., soybean 15-LOX, commercially available).

    • Prepare a solution of a suitable substrate (e.g., arachidonic acid or linoleic acid).

    • Prepare a known lipoxygenase inhibitor (e.g., nordihydroguaiaretic acid, NDGA) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound, the vehicle control, and the positive control to the wells.

    • Add the lipoxygenase enzyme to all wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate at room temperature for a specified time.

  • Detection:

    • Stop the reaction and add a chromogenic reagent that reacts with the hydroperoxide products of the lipoxygenase reaction to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (typically 490-500 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Table 2: Expected Data Output from Lipoxygenase Inhibitor Screening Assay

CompoundIC50 (µM)
This compoundTo be determined
NDGA (Positive Control)~1-10
Vehicle ControlN/A

Synergy and Cross-Talk: The Interplay of PPARα and the Arachidonic Acid Cascade

It is important to recognize that the proposed therapeutic targets of this compound are not mutually exclusive. In fact, there is significant cross-talk between PPARα signaling and the arachidonic acid cascade. PPARα activation is known to suppress inflammatory responses, in part by inhibiting the expression of pro-inflammatory genes. Conversely, metabolites of the arachidonic acid cascade can act as endogenous ligands for PPARs. This interplay suggests that this compound could exert its therapeutic effects through a multi-faceted mechanism, acting as both a PPARα agonist and an anti-inflammatory agent.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous and logically structured approach to investigating the potential therapeutic targets of this compound. The primary hypotheses, centered on PPARα agonism and modulation of the arachidonic acid cascade, are grounded in the existing scientific literature and the structural characteristics of the compound. The detailed experimental protocols provided offer a clear path forward for the preclinical evaluation of this molecule.

Future research should focus on executing these validation assays to confirm the proposed mechanisms of action. Positive results would warrant further investigation into the compound's efficacy in animal models of metabolic and inflammatory diseases. The potential for dual activity at both PPARα and inflammatory pathways makes this compound a particularly exciting candidate for further drug development.

References

Methodological & Application

Application Note: Targeting Cancer Metabolism with 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Lead Identification and Mechanistic Characterization

Introduction: A New Axis in Cancer Therapy

The landscape of oncology drug discovery is continually evolving, moving beyond classical cytotoxic agents to therapies that exploit the unique biological dependencies of cancer cells. One of the most fundamental dependencies is the altered energy metabolism, famously described as the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen.[1] This metabolic reprogramming is not merely a byproduct of malignant transformation but a critical driver of cell growth, proliferation, and survival.

Hexokinase 2 (HK2), the enzyme that catalyzes the first committed step of glycolysis, has emerged as a prime therapeutic target.[2] HK2 is highly expressed in many tumor types and uniquely localizes to the outer mitochondrial membrane, where it gains preferential access to ATP and couples glycolysis to mitochondrial function, thereby suppressing apoptosis.[1][3]

Lonidamine (LND) was among the first agents clinically investigated to target this metabolic vulnerability, demonstrating an ability to inhibit HK2, deplete cellular ATP, and induce intracellular acidification in tumors.[4][5][6] This application note focuses on 2-[(4-Methylphenyl)sulfanyl]acetic acid , a structural analog of compounds explored in cancer and metabolic modulation. We present it as a lead compound for drug discovery programs aimed at targeting cancer metabolism. Here, we provide the scientific rationale, a strategic discovery workflow, and detailed protocols for its characterization as a potential HK2 inhibitor and anticancer agent.

Section 1: Scientific Rationale & Proposed Mechanism of Action

The therapeutic hypothesis is that this compound, by virtue of its structure, can disrupt the metabolic engine of cancer cells. The primary mechanism is proposed to be the inhibition of Hexokinase 2, leading to a cascade of downstream effects that compromise cellular energetics and trigger programmed cell death.

Key Concepts:

  • The Warburg Effect: Cancer cells reprogram their metabolism to favor aerobic glycolysis, producing lactate. This provides building blocks for rapid proliferation and creates an acidic microenvironment conducive to invasion and metastasis.

  • Hexokinase 2 (HK2) as a Linchpin: HK2's overexpression and mitochondrial localization are critical for maintaining high glycolytic flux and preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[1][6]

  • Therapeutic Strategy: By inhibiting HK2 or displacing it from the mitochondria, a small molecule can simultaneously cut off the cell's primary energy source and lower its apoptotic threshold.[3]

The diagram below illustrates the central role of HK2 in cancer cell metabolism and survival, highlighting the points of therapeutic intervention.

Warburg_Effect_and_HK2_Targeting cluster_cell Cancer Cell cluster_cyto Cytosol cluster_mito Mitochondrion Glucose Glucose High Uptake G6P Glucose-6-P Glucose->G6P Glycolysis (Step 1) Pyruvate Pyruvate G6P->Pyruvate ... Lactate Lactate High Efflux Pyruvate->Lactate LDH ATP_Mito ATP Pyruvate->ATP_Mito TCA Cycle & OXPHOS HK2 Hexokinase 2 (HK2) HK2->G6P ATP -> ADP VDAC VDAC HK2->VDAC Binds & Stabilizes CytoC Cytochrome c VDAC->CytoC Blocks Release ATP_Synthase ATP Synthase ATP_Synthase->ATP_Mito Apoptosis Apoptosis Suppressed CytoC->Apoptosis Inhibitor 2-[(4-Methylphenyl)sulfanyl] acetic acid Inhibitor->HK2 Inhibits & Displaces Screening_Cascade Tier1 Tier 1: Primary Screening A1 Biochemical HK2 Inhibition Assay Tier1->A1 A2 Cancer Cell Line Viability Screen (NCI-60) Tier1->A2 Tier2 Tier 2: Potency & Selectivity B1 IC50 Determination (HK1 vs HK2) Tier2->B1 B2 Dose-Response Cytotoxicity in Hit Cell Lines Tier2->B2 Tier3 Tier 3: Mechanistic Validation C1 Mitochondrial Membrane Potential Assay Tier3->C1 C2 Cellular Respiration (Seahorse Assay) Tier3->C2 C3 ATP Depletion Assay Tier3->C3 Tier4 Tier 4: Lead Optimization D1 Structure-Activity Relationship (SAR) Studies Tier4->D1 D2 In Vivo Xenograft Model Evaluation Tier4->D2 A1->Tier2 A2->Tier2 B1->Tier3 B2->Tier3 C1->Tier4 C2->Tier4 C3->Tier4

References

Application Note & Protocol: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylthioacetic Acid Scaffolds

2-[(4-Methylphenyl)sulfanyl]acetic acid and its derivatives belong to the broader class of arylthioacetic acids, which are significant structural motifs in medicinal chemistry and materials science. The inherent combination of a carboxylic acid function and a thioether linkage to an aromatic ring provides a versatile scaffold for developing a wide array of compounds with diverse biological activities. These activities include potential anti-inflammatory, antimicrobial, and antithrombotic properties. The sulfur atom, with its unique electronic properties and ability to participate in various interactions, and the carboxylic acid group, a key pharmacophore, make these molecules prime candidates for drug design and development.[1]

This document provides a comprehensive guide to the synthesis of this compound, a representative member of this class, through a robust and widely applicable protocol. The underlying principles of the reaction mechanism are explained to empower researchers to adapt and modify the protocol for the synthesis of a diverse library of derivatives.

The Synthetic Approach: A Thiol-Ene Reaction Analogue

The most common and efficient method for synthesizing this compound derivatives is analogous to the well-established Williamson ether synthesis.[2][3] This method involves the S-alkylation of a thiol, in this case, 4-methylthiophenol (also known as p-thiocresol), with an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The key steps involve the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide leaving group.[3][4]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Methylthiophenol 4-Methylthiophenol Base Base (e.g., NaOH, KOH) 4-Methylthiophenol->Base Deprotonation Haloacetic_Acid α-Haloacetic Acid (e.g., Chloroacetic Acid) Thiolate_Anion Thiolate Anion (Nucleophile) Solvent Solvent (e.g., Ethanol, Water) Heat Heat (Optional) Acidification Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product This compound Recrystallization->Product Thiolate_Anion->Acidification SN2 Reaction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound. For the synthesis of derivatives, the starting 4-methylthiophenol can be replaced with other substituted thiophenols, and the α-haloacetic acid can be varied.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
4-MethylthiophenolC₇H₈S124.2110.0 g0.0805
Chloroacetic AcidC₂H₃ClO₂94.507.6 g0.0804
Sodium HydroxideNaOH40.006.5 g0.1625
Ethanol (95%)C₂H₅OH-100 mL-
Hydrochloric Acid (conc.)HCl-As needed-
Diethyl Ether(C₂H₅)₂O-As needed-
Anhydrous Sodium SulfateNa₂SO₄-As needed-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Step-by-Step Procedure
  • Preparation of the Sodium Thiolate: In a 250 mL round-bottom flask, dissolve 6.5 g (0.1625 mol) of sodium hydroxide in 100 mL of 95% ethanol with stirring. To this solution, add 10.0 g (0.0805 mol) of 4-methylthiophenol. Stir the mixture at room temperature for 15-20 minutes. The formation of the sodium salt of the thiophenol should result in a clear solution or a fine suspension. The use of a base is crucial to deprotonate the thiol, which is more acidic than an alcohol, forming the highly nucleophilic thiolate anion.[4][5]

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 7.6 g (0.0804 mol) of chloroacetic acid in a minimal amount of water (approximately 10-15 mL) and neutralize it with a portion of the prepared sodium hydroxide solution. Caution: This neutralization reaction is exothermic. Add the neutralized chloroacetic acid solution dropwise to the sodium thiolate solution in the round-bottom flask.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a beaker and carefully acidify it with concentrated hydrochloric acid until the pH is approximately 1-2. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate out of the aqueous solution.[2]

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Recrystallization: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white solid.

Reaction Mechanism: A Closer Look at the SN2 Pathway

The synthesis of this compound proceeds through a classic SN2 mechanism.

Diagram of the Reaction Mechanism

Caption: The SN2 mechanism for the synthesis of this compound.

Explanation of the Mechanism:

  • Deprotonation: The hydroxide ion (OH⁻) from the base removes the acidic proton from the sulfhydryl group (-SH) of 4-methylthiophenol. This results in the formation of the 4-methylthiophenolate anion, a potent nucleophile.[4][6]

  • Nucleophilic Attack: The negatively charged sulfur atom of the thiophenolate anion acts as a nucleophile and attacks the electrophilic α-carbon of chloroacetic acid. This attack occurs from the backside relative to the chlorine atom, which is the leaving group.[3]

  • Transition State and Product Formation: The reaction proceeds through a trigonal bipyramidal transition state where the sulfur atom is forming a new bond to the carbon, and the carbon-chlorine bond is breaking simultaneously. The departure of the chloride ion results in the formation of the carboxylate salt of this compound.

  • Protonation: In the final work-up step, the addition of a strong acid (e.g., HCl) protonates the carboxylate anion to yield the final product, this compound.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity. The literature melting point for this compound is typically in the range of 95-98 °C.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the sulfur and carbonyl groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the unique carbon atoms in the molecule.

    • FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-S stretching vibrations.

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound.

Synthesis of Derivatives: A Tabular Guide

The described protocol can be readily adapted to synthesize a variety of derivatives by using different substituted thiophenols and/or α-haloacetic acids.

Starting ThiophenolStarting α-Haloacetic AcidExpected ProductPotential Applications
4-ChlorothiophenolBromoacetic Acid2-[(4-Chlorophenyl)sulfanyl]acetic acidAntimicrobial agent precursor
4-MethoxythiophenolChloroacetic Acid2-[(4-Methoxyphenyl)sulfanyl]acetic acidAnti-inflammatory agent development
Thiophenol2-Bromopropionic Acid2-(Phenylsulfanyl)propanoic acidBuilding block for chiral synthesis
4-AminothiophenolChloroacetic Acid2-[(4-Aminophenyl)sulfanyl]acetic acidPrecursor for dye and polymer synthesis

Safety Precautions

  • Thiols: Many thiols, including 4-methylthiophenol, have a strong and unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetic Acid: This reagent is toxic and corrosive. Avoid inhalation of dust and contact with skin.

  • Organic Solvents: Diethyl ether and ethanol are flammable. No open flames should be present in the laboratory during their use.

Conclusion

The synthesis of this compound and its derivatives via the S-alkylation of thiophenols is a reliable and versatile method. A thorough understanding of the underlying SN2 mechanism allows for the rational design and synthesis of a wide range of compounds with potential applications in drug discovery and materials science. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce these valuable chemical entities.

References

Application Notes and Protocols for Metabolic Research: 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Metabolic Potential of a Novel Thioether Acetic Acid Derivative

2-[(4-Methylphenyl)sulfanyl]acetic acid is a synthetic compound characterized by a thioether linkage between a p-tolyl group and an acetic acid moiety. While direct and extensive research into its specific metabolic applications is nascent, its structural features suggest a compelling potential for modulating key metabolic pathways. The presence of the thioether group is reminiscent of thia fatty acids, a class of compounds known to influence lipid metabolism and gene expression through interactions with peroxisome proliferator-activated receptors (PPARs)[1][2]. Furthermore, preliminary assessments of similar chemical structures hint at potential anti-inflammatory properties. Given the intricate and well-established crosstalk between inflammation and metabolism, investigating the metabolic effects of this compound is a logical and promising avenue for novel therapeutic development, particularly in the context of metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.

This guide provides a comprehensive roadmap for researchers to systematically investigate the metabolic effects of this compound, from initial in vitro screening to more complex in vivo studies. The protocols outlined herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

Part 1: Foundational In Vitro Metabolic Profiling

The initial phase of investigation focuses on establishing the baseline effects of this compound on cellular metabolism in relevant cell lines. This tiered approach allows for a cost-effective and high-throughput initial screening to identify key metabolic phenotypes.

Core Cellular Viability and Cytotoxicity Assessment

Prior to any detailed metabolic assays, it is crucial to determine the optimal, non-toxic concentration range of the compound.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate metabolically relevant cells (e.g., HepG2 for liver metabolism, 3T3-L1 adipocytes for fat metabolism, or C2C12 myotubes for muscle metabolism) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

High-Throughput Screening of Key Metabolic Pathways

Once a non-toxic concentration range is established, a panel of assays can be employed to broadly assess the compound's impact on major metabolic pathways[3][4].

Table 1: Initial Metabolic Screening Panel

Metabolic PathwayAssayPrincipleExpected Outcome with this compound
Glycolysis Glucose Uptake AssayMeasures the uptake of a fluorescent glucose analog (e.g., 2-NBDG).Potential increase or decrease in glucose uptake, indicating modulation of glucose metabolism.
Lactate Production AssayMeasures the concentration of lactate, the end product of glycolysis, in the cell culture medium.Altered lactate levels can signify a shift in glycolytic flux.
Mitochondrial Respiration Seahorse XF AnalyzerMeasures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.Changes in OCR can indicate effects on oxidative phosphorylation, while ECAR reflects glycolysis.
Fatty Acid Oxidation Fatty Acid Oxidation AssayMeasures the consumption of a fluorescently labeled fatty acid substrate.Potential to increase fatty acid oxidation, similar to thia fatty acids.
Lipid Accumulation Oil Red O StainingStains neutral lipids in cells, allowing for quantification of lipid droplets.In adipocyte models, may influence lipid storage.

Protocol 2: Glucose Uptake Assay

  • Cell Seeding and Treatment: Seed cells as in Protocol 1 and treat with a non-toxic concentration of this compound for the desired duration (e.g., 24 hours).

  • Glucose Starvation: Replace the medium with glucose-free medium and incubate for 2 hours.

  • 2-NBDG Incubation: Add 100 µM of 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to each well and incubate for 30 minutes.

  • Wash: Wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the fluorescence (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

Workflow for Initial In Vitro Screening

G cluster_0 Phase 1: Foundational Screening A Select Relevant Cell Lines (e.g., HepG2, 3T3-L1, C2C12) B Protocol 1: Determine Non-Toxic Dose Range (MTT Assay) A->B C Protocol 2 & Others: High-Throughput Metabolic Assays (Glucose Uptake, Lactate Production, FAO) B->C D Seahorse XF Analysis (OCR & ECAR) B->D E Data Analysis & Hypothesis Generation C->E D->E

Caption: Initial in vitro screening workflow.

Part 2: Mechanistic Deep Dive - Elucidating the Molecular Targets

Positive hits from the initial screening warrant a more in-depth investigation into the underlying molecular mechanisms. Based on the structural similarity to thia fatty acids, a primary hypothesis is the involvement of PPARs.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Protocol 3: PPAR Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPAR expression vector (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment: Treat the transfected cells with this compound, a known PPAR agonist (positive control, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ), and a vehicle control.

  • Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates activation of the specific PPAR isoform.

Target Gene Expression Analysis

Activation of PPARs leads to changes in the expression of target genes involved in lipid and glucose metabolism.

Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression

  • Cell Treatment and RNA Extraction: Treat relevant cells (e.g., HepG2) with this compound. After treatment, extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for key metabolic genes.

    • PPARα targets: CPT1A, ACOX1 (fatty acid oxidation)

    • PPARγ targets: FABP4, LPL (lipid storage and uptake)

    • SREBP-1c targets: FASN, SCD1 (lipogenesis)

  • Data Analysis: Normalize gene expression to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the vehicle control.

Hypothesized Signaling Pathway

G cluster_nucleus compound This compound nucleus Nucleus compound->nucleus ppar PPARα/γ rxr RXR ppar->rxr Heterodimerization ppre PPRE rxr->ppre Binds to genes Target Genes (e.g., CPT1A, ACOX1) ppre->genes Activates Transcription metabolism Increased Fatty Acid Oxidation Improved Glucose Homeostasis genes->metabolism

Caption: Hypothesized PPAR activation pathway.

Part 3: In Vivo Validation in Preclinical Models

Promising in vitro findings should be validated in a relevant animal model of metabolic disease.

Animal Model Selection

A diet-induced obesity (DIO) mouse model is a standard and relevant choice.

  • Model: C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks.

  • Groups:

    • Lean control (standard chow) + Vehicle

    • HFD + Vehicle

    • HFD + this compound (low dose)

    • HFD + this compound (high dose)

    • HFD + Positive control (e.g., a known PPAR agonist)

Key In Vivo Assessments

Table 2: In Vivo Metabolic Phenotyping

ParameterMethodPurpose
Body Weight and Composition Weekly body weight measurements; EchoMRI at baseline and endpoint.To assess effects on adiposity.
Glucose Homeostasis Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).To evaluate effects on glucose metabolism and insulin sensitivity.
Blood Chemistry Serum analysis for triglycerides, cholesterol, NEFAs, glucose, and insulin.To assess systemic metabolic health.
Liver Health Liver weight, histology (H&E, Oil Red O staining), and liver triglyceride content.To evaluate effects on hepatic steatosis.
Gene Expression qPCR analysis of liver and adipose tissue for key metabolic genes (as in Protocol 4).To confirm in vivo target engagement.

Protocol 5: Glucose Tolerance Test (GTT)

  • Fasting: Fast mice for 6 hours.

  • Baseline Blood Glucose: Measure blood glucose from a tail snip (t=0).

  • Glucose Challenge: Administer a bolus of glucose (2 g/kg) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.

Experimental Workflow for In Vivo Studies

G cluster_1 Phase 2: In Vivo Validation F Select Animal Model (e.g., Diet-Induced Obese Mice) G Compound Administration (e.g., oral gavage for 4-8 weeks) F->G H Monitor Body Weight & Composition G->H I Protocol 5: Perform GTT & ITT G->I J Terminal Sacrifice & Tissue Collection (Blood, Liver, Adipose) H->J I->J K Biochemical & Histological Analysis J->K L Gene Expression Analysis (qPCR) J->L M Comprehensive Data Integration & Conclusion K->M L->M

Caption: Workflow for in vivo metabolic studies.

Conclusion and Future Directions

This comprehensive guide provides a systematic framework for elucidating the metabolic effects of this compound. By progressing through foundational in vitro screening, mechanistic deep dives, and in vivo validation, researchers can build a robust data package to support its potential as a novel therapeutic agent for metabolic diseases. Positive findings would pave the way for more advanced preclinical studies, including pharmacokinetic and toxicological profiling, ultimately progressing towards clinical evaluation. The structural similarity to known metabolic modulators, coupled with the potential for anti-inflammatory activity, positions this compound as a compound of significant interest in the field of metabolic research.

References

Application Notes & Protocols: Experimental Guide for Reactions of 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup and execution of key chemical reactions involving 2-[(4-Methylphenyl)sulfanyl]acetic acid. This versatile reagent, featuring both a carboxylic acid and a thioether moiety, serves as a valuable building block in organic synthesis and medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying principles behind experimental choices, ensuring robust and reproducible outcomes. Protocols for esterification, amide bond formation, and sulfur oxidation are detailed, alongside methodologies for reaction monitoring, product purification, and analytical characterization.

Introduction: The Chemistry of this compound

This compound, also known as p-tolylthioacetic acid, is an organic compound with the molecular formula C₉H₁₀O₂S.[1] Its structure is characterized by a central acetic acid group linked via a sulfur atom (thioether linkage) to a p-tolyl group (a toluene ring substituted at the para position). This bifunctional nature makes it a key intermediate in the synthesis of more complex molecules, including novel glycine transporter 1 (GlyT-1) inhibitors for potential schizophrenia treatments and other biologically active compounds.[2] The presence of the carboxylic acid allows for a wide range of derivatization reactions, while the sulfur atom can be targeted for specific oxidative transformations.

Compound Properties:

  • Molecular Weight: 182.24 g/mol [3]

  • Appearance: Typically a white to off-white solid

  • Key Functional Groups: Carboxylic Acid (-COOH), Thioether (-S-)

Mandatory Safety Protocols

Handling this compound and its reactants requires strict adherence to safety protocols to mitigate potential hazards.

  • Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[4][5] Many reagents used in its reactions, such as concentrated acids (sulfuric acid), coupling reagents, and solvents (DCM, DMF), carry their own significant hazards including corrosivity, toxicity, and flammability.[6][7]

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles are required. All operations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Spill & Disposal: In case of a spill, contain the material with an inert absorbent and transfer it to a labeled hazardous waste container.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

General Experimental Workflow

A systematic approach is critical for success. The following workflow represents a validated sequence for conducting the reactions detailed in this guide.

G reagent Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Glassware, Atmosphere) reagent->setup 1. reaction Reaction Execution (Heating, Stirring) setup->reaction 2. monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 3. workup Aqueous Workup & Extraction monitoring->workup 4. (Upon Completion) purification Purification (Chromatography, Recrystallization) workup->purification 5. characterization Product Characterization (NMR, IR, MS) purification->characterization 6.

Caption: General workflow for synthesis, purification, and analysis.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most common site for derivatization, enabling the synthesis of esters and amides, which are fundamental linkages in drug molecules.

Fischer Esterification: Synthesis of Ester Derivatives

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct using a Dean-Stark apparatus.[9]

Causality: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Subsequent proton transfers and elimination of a water molecule yield the final ester product.

G start Carboxylic Acid + Alcohol protonation Protonated Carbonyl (Enhanced Electrophile) start->protonation + H⁺ (Catalyst) attack Tetrahedral Intermediate protonation->attack + R'OH (Nucleophilic Attack) product Ester + Water attack->product - H₂O, - H⁺

Caption: Simplified pathway for Fischer Esterification.

Protocol: Synthesis of Methyl 2-[(4-Methylphenyl)sulfanyl]acetate

ParameterValue/ReagentMoles (Equivalents)Notes
Starting MaterialThis compound5.49 mmol (1.0)1.00 g
ReagentMethanol (CH₃OH)123 mmol (22.5)5.0 mL (acts as solvent)
CatalystConcentrated Sulfuric Acid (H₂SO₄)~0.1 mmol2-3 drops
Temperature65 °C (Reflux)-Temperature is dictated by the boiling point of methanol.[10]
Reaction Time2-4 hours-Monitor by TLC

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.00 g of this compound.

  • Reagent Addition: Add 5.0 mL of methanol to the flask. Stir the mixture until the solid is mostly dissolved.

  • Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid to the stirring solution.[10]

  • Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates progression.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.[10][11]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the product via flash column chromatography on silica gel.

Amide Bond Formation: Synthesis of Amide Derivatives

Direct reaction of a carboxylic acid with an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[12] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[12] Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization.[13]

Protocol: Synthesis of N-Benzyl-2-[(4-methylphenyl)sulfanyl]acetamide

ParameterValue/ReagentMoles (Equivalents)Notes
Starting MaterialThis compound2.74 mmol (1.0)0.50 g
AmineBenzylamine2.74 mmol (1.0)0.29 g (0.30 mL)
Coupling ReagentEDC·HCl3.29 mmol (1.2)0.63 g
AdditiveHOBt0.27 mmol (0.1)0.04 g (Catalytic)
BaseDiisopropylethylamine (DIPEA)5.48 mmol (2.0)0.71 g (0.95 mL)
SolventDichloromethane (DCM)-15 mL
Temperature0 °C to Room Temperature-Controls reaction rate
Reaction Time12-18 hours-Monitor by TLC

Step-by-Step Methodology:

  • Setup: Dissolve 0.50 g of this compound in 15 mL of DCM in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).[13] Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the active ester.

  • Amine Addition: Add benzylamine (1.0 eq) dropwise to the activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Follow the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Reactions at the Sulfur Atom: Oxidation

The thioether sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives.[14] The extent of oxidation is controlled by the choice of oxidant and the stoichiometry. Using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) typically yields the sulfoxide, while two or more equivalents will produce the sulfone. These oxidized derivatives often exhibit distinct biological activities compared to the parent thioether.

Protocol: Synthesis of 2-[(4-Methylphenyl)sulfinyl]acetic Acid (Sulfoxide)

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a flask.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the formation of the sulfoxide product by TLC or LC-MS.

  • Workup: Quench any remaining peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃). Extract the product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the sulfoxide product, often a solid, by recrystallization.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized products.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A change in the retention factor (Rf) indicates a chemical transformation. For example, esters and amides will typically have a higher Rf than the parent carboxylic acid due to reduced polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing characteristic proton signals. For esterification with methanol, expect a new singlet around 3.7 ppm for the methyl ester protons (-OCH₃). For amidation with benzylamine, expect new peaks for the benzylic protons and the N-H proton. For oxidation, protons on the carbon adjacent to the sulfur will shift downfield.

    • ¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon (-COOH) of the starting material (~175-180 ppm) will shift slightly upon conversion to an ester or amide (~170-175 ppm).

  • Infrared (IR) Spectroscopy: Identifies functional groups. The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, while a strong C=O stretch for the ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹) will appear. Oxidation to a sulfoxide introduces a characteristic S=O stretch around 1050 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming that the desired transformation has occurred.

References

analytical techniques for quantifying 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a compound of interest in pharmaceutical research and development. Recognizing the need for robust and reliable analytical techniques, this guide presents three validated protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring technical accuracy and field-proven insights. The protocols cover sample preparation from various matrices, instrument configuration, method validation, and data analysis, establishing a self-validating system for trustworthy and reproducible results.

Introduction and Analytical Rationale

This compound is an organic molecule featuring a carboxylic acid moiety and a substituted phenyl ring. Such structures are common in pharmaceutical intermediates and as metabolites of larger drug molecules. Accurate quantification is critical for pharmacokinetic studies, process chemistry, and quality control, where understanding the concentration of an analyte directly impacts safety and efficacy assessments[1].

The analytical challenge lies in the compound's polarity, conferred by the carboxylic acid group, and its potential presence in complex biological matrices. The selection of an appropriate analytical technique is therefore contingent on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely accessible and robust technique suitable for quantification in simpler matrices or for bulk substance analysis. Its reliability for organic acids is well-documented[2][3].

  • LC-MS/MS: The gold standard for bioanalysis, offering unparalleled sensitivity and selectivity for quantifying low-level analytes in complex biological fluids like plasma or urine[4][5].

  • GC-MS: A powerful technique for volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a form suitable for gas-phase analysis[6][7].

This guide will detail protocols for each of these powerful techniques.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development, particularly for sample preparation and chromatographic separation.

PropertyValueSource / Rationale
Chemical Formula C₉H₁₀O₂SDerived from structure.
Molecular Weight 182.24 g/mol Calculated from formula.
Appearance White solid (predicted)Typical for similar organic acids.
Water Solubility Low to InsolubleThe non-polar phenyl and methyl groups dominate the molecule's character, a common trait for similar structures[8].
pKa ~4.0 (Estimated)Estimated based on the typical pKa of a carboxylic acid, slightly influenced by the aromatic ring.
UV Absorbance (λmax) ~230-260 nm (in acidic mobile phase)Expected due to the presence of the substituted phenyl chromophore.

Universal Sample Preparation Workflow

Effective sample preparation is the most critical step for achieving accurate and reproducible results. It aims to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument[9][10]. The choice of technique depends on the sample matrix and the downstream analytical method.

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subgraph "cluster_3" { label="Final Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation & Reconstitution"]; Derivatization [label="Derivatization\n(for GC-MS)"]; Final_Analysis [label="Inject for HPLC or LC-MS/MS"]; }

// Connections Bulk_Material -> Dilution [label="Simple Matrix"]; Biological_Fluid -> Protein_Precipitation [label="Complex Matrix"]; Protein_Precipitation -> SPE [label="Further Cleanup"]; Protein_Precipitation -> LLE; Dilution -> Final_Analysis; SPE -> Evaporation; LLE -> Evaporation; Evaporation -> Derivatization -> Final_Analysis [label="GC-MS Path"]; Evaporation -> Final_Analysis [label="LC Path"]; }

Caption: General workflow for sample preparation.

Protocol 3.1: Protein Precipitation (for Plasma/Serum)

This method is a rapid way to remove the bulk of proteins from biological samples[11].

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for further processing (e.g., evaporation or direct injection if matrix effects are low).

Protocol 3.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than protein precipitation by utilizing specific chemical interactions to retain the analyte while washing away interferences[6][12].

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma supernatant diluted with 1% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol. The eluate is now ready for evaporation and reconstitution.

Method 1: Reversed-Phase HPLC with UV Detection

This protocol describes a robust isocratic HPLC method for quantifying this compound, ideal for purity assessments or analysis in low-complexity matrices.

Scientific Rationale

A reversed-phase C18 column is selected for its affinity for the non-polar phenyl group of the analyte. The mobile phase is acidified with phosphoric or formic acid to suppress the ionization of the carboxylic acid group (pKa ~4)[13]. This ensures the analyte is in its neutral, more retained form, leading to a sharp, symmetrical peak shape. Detection is performed at a wavelength where the phenyl ring exhibits strong absorbance, typically around 210 nm for general organic acids or a more specific maximum if determined empirically[2][14].

Detailed Protocol

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent with UV/DAD detector
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm[15]
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the bulk sample in acetonitrile to an expected concentration within the calibration range. For other matrices, use the appropriate sample preparation protocol (Section 3).

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards, followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from this curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity applications, such as pharmacokinetic studies, LC-MS/MS is the preferred method[16][17].

Scientific Rationale

This method couples the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. The analyte is typically ionized using electrospray ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interference, providing exceptional sensitivity and specificity[4][5]. An isotopically labeled internal standard is recommended for the most accurate quantification.

Detailed Protocol

Instrumentation and Conditions:

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Mass Spectrometer Sciex API 4000 or equivalent Triple Quadrupole
Column C18 UPLC Column, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to 10% B
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor Ion (Q1): m/z 181.2 → Product Ion (Q3): m/z 137.1 (Example)
Internal Standard Deuterated this compound (if available)

Note: MRM transitions must be optimized by direct infusion of the analyte.

Procedure:

  • Standard Preparation: Prepare calibration standards in the relevant matrix (e.g., blank plasma) ranging from 0.1 ng/mL to 500 ng/mL.

  • Sample Preparation: Use a robust extraction method such as SPE or LLE (Section 3) to clean up the samples.

  • Analysis: Inject the extracted standards and samples into the LC-MS/MS system.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against concentration. Determine sample concentrations from the curve.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the analyte. This method is highly specific due to mass spectral detection and chromatographic separation[7].

Scientific Rationale

The carboxylic acid and any other active hydrogens in the molecule make it non-volatile and prone to thermal degradation in a hot GC inlet. Derivatization, typically silylation, replaces the acidic proton with a non-polar trimethylsilyl (TMS) group[18]. This reaction, often using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), creates a volatile and thermally stable derivative suitable for GC analysis[18]. Electron ionization (EI) at 70 eV produces a reproducible fragmentation pattern that can be used for definitive identification and quantification[7].

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subgraph "cluster_0" { label="GC-MS Derivatization"; bgcolor="#FFFFFF"; node [shape=box, style="filled,rounded"];

} }

Caption: Silylation derivatization for GC-MS analysis.

Detailed Protocol

Instrumentation and Conditions:

ParameterSetting
GC-MS System Agilent GC 7890 with 5977 MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

Procedure:

  • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL into the GC-MS system.

  • Quantification: Monitor at least three characteristic ions of the derivatized analyte. Use one for quantification (quant ion) and the others for confirmation (qualifier ions). Quantify using an external or internal standard calibration curve.

Method Validation Summary

All analytical methods used for quantitative purposes must be validated to ensure they are fit for purpose. Key validation parameters are summarized below, with typical acceptance criteria derived from regulatory guidance.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.995> 0.995> 0.995
Range 1 - 100 µg/mL0.1 - 500 ng/mL1 - 500 ng/mL
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)< 15%
Accuracy (%RE) ± 15%± 15% (± 20% at LLOQ)± 15%
Limit of Quant. (LOQ) ~1 µg/mL~0.1 ng/mL~1 ng/mL
Specificity Peak Purity / ResolutionNo interferences at analyte retention time in MRMNo interferences at analyte retention time in SIM

Values are typical and must be experimentally determined.[3]

Conclusion

This application note provides three distinct, robust, and scientifically-grounded protocols for the quantification of this compound. The choice of method—HPLC-UV for simplicity and routine analysis, LC-MS/MS for ultimate sensitivity in bioanalysis, or GC-MS for orthogonal confirmation—should be guided by the specific requirements of the research or development phase. By following these detailed procedures and understanding the rationale behind them, scientists can generate accurate, reliable, and reproducible data crucial for advancing their projects.

References

Application Notes & Protocols: Strategic Derivatization of 2-[(4-Methylphenyl)sulfanyl]acetic Acid for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-[(4-Methylphenyl)sulfanyl]acetic acid core represents a versatile and promising scaffold in medicinal chemistry. Compounds incorporating the thioacetic acid moiety have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The true potential of this scaffold, however, lies in its derivatization. By systematically modifying the carboxylic acid group, researchers can generate extensive chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide provides a comprehensive framework for the strategic derivatization of this compound into esters and amides. We present detailed, field-proven protocols for synthesis and subsequent screening in three fundamental bioassays: anticancer cytotoxicity, antimicrobial susceptibility, and anti-inflammatory activity. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening environments.

Part 1: Synthetic Derivatization Strategies

The carboxylic acid functional group of the parent molecule is the primary handle for derivatization. Its conversion into esters and amides is a cornerstone of medicinal chemistry, allowing for modulation of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

G cluster_main cluster_derivatives cluster_rationale parent This compound ester Ester Derivatives (R'-OH) parent->ester Esterification (e.g., Fischer-Speier) amide Amide Derivatives (R'R''NH) parent->amide Amidation (e.g., Coupling Agents) rationale Rationale for Derivatization ester->rationale Modulate Lipophilicity Improve Cell Penetration amide->rationale Introduce H-Bond Donors/Acceptors Enhance Target Binding

Caption: Derivatization strategy for the core scaffold.

Protocol 1: Synthesis of Amide Derivatives

Principle: Amide bond formation is a thermodynamically unfavorable condensation reaction. To overcome this, the carboxylic acid must be "activated". A common and reliable method involves converting the carboxylic acid into an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This two-step, one-pot procedure is highly efficient for generating a diverse library of amides.[4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Add 1.5 equivalents of thionyl chloride dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Coupling: Cool the reaction mixture back to 0°C.

  • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of triethylamine (to act as a base to neutralize the HCl byproduct) in anhydrous DCM.

  • Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Protocol 2: Synthesis of Ester Derivatives

Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] The reaction is an equilibrium process. To drive it towards the product (ester), one must either use a large excess of one reactant (typically the alcohol) or remove the water byproduct as it forms, often using a Dean-Stark apparatus.[8]

Materials:

  • This compound

  • Desired primary or secondary alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst

  • Toluene or Hexane (if using a Dean-Stark apparatus)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 1.0 equivalent of this compound.

  • Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which can also serve as the solvent. Alternatively, use 1.5-2.0 equivalents of the alcohol in a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark trap.

  • Carefully add a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC. If using a Dean-Stark trap, monitor the collection of water.

  • Work-up: After cooling to room temperature, carefully neutralize the catalyst by slowly adding saturated NaHCO₃ solution until effervescence stops.

  • If a co-solvent was used, add water and transfer the mixture to a separatory funnel. If the alcohol was the solvent, remove most of it under reduced pressure before adding water and an extraction solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude ester via column chromatography on silica gel.

Part 2: Bioassay Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical phase is to screen them for biological activity. The following protocols are foundational assays for identifying potential anticancer, antimicrobial, and anti-inflammatory agents.

G cluster_workflow General Bioassay Workflow start Synthesized Derivative Library prep Prepare Stock Solutions (e.g., in DMSO) start->prep assay Perform Bioassay (e.g., MTT, MIC, Griess) prep->assay read Data Acquisition (e.g., Plate Reader) assay->read analyze Data Analysis (IC50 / MIC Calculation) read->analyze hit Hit Identification & SAR Analysis analyze->hit

Caption: A generalized workflow for screening compound libraries.

Protocol 3: Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[9][10] Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast, A549 for lung) and a normal cell line for selectivity (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your synthesized derivatives in culture medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control/positive control like Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[12] This assay is fundamental for evaluating the potency of new potential antibiotics.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted

  • Positive control (e.g., Ciprofloxacin) and negative (growth) control

  • Microplate reader (600 nm) or visual inspection

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

  • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done by eye or by reading the optical density (OD₆₀₀) with a plate reader.

Protocol 5: Anti-inflammatory Activity (Nitric Oxide Assay)

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[14] This assay measures the ability of a compound to inhibit LPS-induced NO production in a macrophage cell line (e.g., RAW 264.7). NO levels are measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.[14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours before inflammatory stimulation. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells. Note: It is crucial to perform a parallel MTT assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

Part 3: Data Presentation and Interpretation

Systematic data organization is essential for effective SAR analysis. Use standardized tables to log synthetic outcomes and biological results.

Table 1: Summary of Synthesized this compound Derivatives

Compound ID Derivative Type R Group(s) Molecular Weight ( g/mol ) % Yield Physical State
Parent Carboxylic Acid -H 196.25 - White Solid
AMD-01 Amide -NH-Ph 271.35 e.g., 85% Off-white Solid
EST-01 Ester -O-CH₂CH₃ 224.29 e.g., 92% Colorless Oil

| ... | ... | ... | ... | ... | ... |

Table 2: Summary of Bioassay Screening Results

Compound ID Anticancer IC₅₀ (µM) vs. MCF-7 Antimicrobial MIC (µg/mL) vs. S. aureus Anti-inflammatory IC₅₀ (µM) (NO Inhibition) Cytotoxicity IC₅₀ (µM) vs. RAW 264.7
Parent >100 128 85.2 >100
AMD-01 15.4 32 12.1 >100
EST-01 78.2 >128 55.6 >100

| ... | ... | ... | ... | ... |

References

Application Note & Protocols: A Framework for Characterizing the Cellular Effects of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for investigating the biological activity of 2-[(4-Methylphenyl)sulfanyl]acetic acid, a compound with structural similarities to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation, making them significant targets in drug discovery for metabolic diseases and cancer.[1][2][3] This document outlines a logical, multi-step approach beginning with direct target engagement assays to confirm interaction with PPAR isoforms, followed by robust cell-based assays to characterize the downstream phenotypic consequences. We provide detailed, field-proven protocols for PPAR reporter assays, the Cellular Thermal Shift Assay (CETSA) for target validation, and subsequent analyses of cell viability and apoptosis. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: Rationale for Investigation

This compound belongs to a class of sulfur-substituted fatty acid analogs. Research has demonstrated that fatty acids containing a sulfur atom in the beta-position can function as potent activators for PPARα and PPARγ.[4] Given its structure, this compound is a compelling candidate for investigation as a novel PPAR modulator.

PPARs exist as three main isoforms with distinct tissue distribution and functions:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][5] Its activation is the basis for fibrate drugs used to treat hypertriglyceridemia.[6]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is crucial for glucose homeostasis and lipid storage.[3] It is the target of the thiazolidinedione class of anti-diabetic drugs.[6]

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.[3]

This guide presents a systematic workflow to first determine if this compound activates PPARs and then to understand its impact on cellular health and survival.

Compound Handling and Stock Solution Preparation

Proper handling of the test compound is the foundation of reproducible results. This compound is a solid that is insoluble in water.[7] Therefore, a polar aprotic solvent is required.

Protocol: Stock Solution Preparation

  • Solvent Selection: Use cell culture-grade Dimethyl Sulfoxide (DMSO) for solubilization.

  • Preparation of High-Concentration Stock:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Sonication may be used if necessary.

  • Working Stock Preparation: Prepare intermediate dilutions from the primary stock in DMSO.

  • Final Dilution: For cell-based assays, dilute the DMSO working stock directly into the cell culture medium to achieve the final desired concentrations.

    • Causality Insight: The final concentration of DMSO in the culture medium must be kept low (typically ≤ 0.5%) as DMSO itself can induce cellular stress and affect experimental outcomes. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Assay 1: Primary Target Engagement - PPAR Reporter Assay

The first crucial step is to determine if the compound can activate PPAR-mediated gene transcription. A luciferase reporter assay is the gold standard for this purpose.[1][8] The principle involves co-transfecting cells with two plasmids: one that expresses a specific human PPAR isoform and another containing a luciferase gene downstream of a PPAR response element (PPRE).[1] Ligand binding to PPAR initiates transcription of the luciferase gene, producing a quantifiable light signal.

Experimental Workflow: PPAR Reporter Gene Assay

A Seed HEK293T cells in 96-well plate B Co-transfect with: 1. PPAR Expression Vector (α or γ) 2. PPRE-Luciferase Reporter Vector A->B C Incubate for 24h for protein expression B->C D Treat cells with: - Vehicle (DMSO) - Known Agonist (e.g., Rosiglitazone) - this compound C->D E Incubate for another 18-24h D->E F Lyse cells and add Luciferase Substrate E->F G Measure Luminescence (Plate Reader) F->G H Analyze Data: Calculate Fold-Activation G->H

Caption: Workflow for PPAR transactivation reporter assay.

Protocol: PPARγ Luciferase Reporter Assay This protocol uses HEK293T cells, which are easily transfected. The same protocol can be used for PPARα by substituting the appropriate expression vector and positive control (e.g., WY-14643).

  • Cell Seeding: Seed HEK293T cells into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency the next day.

  • Transfection (Day 2):

    • Prepare a transfection mix according to the manufacturer's protocol (e.g., using Lipofectamine).

    • For each well, co-transfect cells with a human PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.[1] A control plasmid expressing Renilla luciferase can be included for normalization.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of this compound and a known PPARγ agonist (e.g., Rosiglitazone) in the appropriate cell culture medium.

    • Remove the transfection medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only (DMSO) control.

    • Incubate for 18-24 hours.

  • Luminescence Measurement (Day 4):

    • Remove the medium and lyse the cells.

    • Add the luciferase substrate according to the assay kit's instructions (e.g., Nano-Glo® Dual Luciferase Assay System).[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if used).

    • Calculate the "Fold Activation" by dividing the normalized signal of each treatment by the normalized signal of the vehicle control.

    • Plot Fold Activation vs. Compound Concentration to generate a dose-response curve.

Assay 2: Target Binding Verification - Cellular Thermal Shift Assay (CETSA)

While a reporter assay indicates functional activation, it does not prove direct physical binding. CETSA is a powerful biophysical method to confirm target engagement in an unadulterated cellular environment.[10] The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][12]

Experimental Workflow: Western Blot-based CETSA

A Culture cells and treat with Vehicle or Compound B Harvest and resuspend cells. Aliquot into PCR tubes. A->B C Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) B->C D Lyse cells via freeze-thaw cycles C->D E Separate soluble fraction (containing stable protein) from precipitate via centrifugation D->E F Collect supernatant (soluble fraction) E->F G Analyze protein levels by SDS-PAGE and Western Blot using an anti-PPAR antibody F->G H Quantify band intensity and plot % Soluble Protein vs. Temp G->H

Caption: Workflow for a CETSA melt curve experiment.

Protocol: CETSA for PPARγ Target Engagement This protocol requires a cell line with sufficient endogenous expression of the target protein (e.g., a relevant adipocyte or macrophage cell line for PPARγ) and a validated antibody.

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with a high concentration of this compound (e.g., 10-30 µM) and another with vehicle (DMSO) for 1-3 hours.[13]

  • Harvesting and Heating:

    • Harvest cells, wash with PBS, and resuspend in a buffer.

    • Aliquot the cell suspension from each treatment group into separate PCR tubes.

    • Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 10 temperatures from 40°C to 67°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[14]

    • Separate the soluble proteins from the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).[12][14]

  • Detection:

    • Carefully collect the supernatant from each tube.

    • Measure the protein concentration and normalize all samples.

    • Analyze the samples via SDS-PAGE and Western Blot using a specific primary antibody against PPARγ.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For each treatment group, plot the percentage of soluble PPARγ (relative to the non-heated control) against the temperature.

    • Trustworthiness Check: A successful experiment will show a rightward shift in the melting curve for the compound-treated group compared to the vehicle group, indicating thermal stabilization and therefore, direct binding.[11]

Assay 3: Downstream Phenotypic Analysis

After confirming target engagement, the next step is to assess the compound's effect on cell fate.

Cell Viability and Cytotoxicity

It is essential to determine the compound's concentration range that affects cell function without causing overt cytotoxicity. Tetrazolium reduction assays like XTT are excellent for this purpose. They measure the metabolic activity of viable cells, which is often proportional to cell number. The XTT assay is advantageous as it produces a water-soluble formazan product, simplifying the protocol.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a relevant duration (e.g., 24, 48, or 72 hours). Include wells for "no-cell" background control and "vehicle-only" 100% viability control.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent, as per the kit manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type's metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate percent viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability vs. Compound Concentration to determine the EC₅₀ (concentration for 50% viability).

Data Presentation: Sample Viability Data

Compound Conc. (µM)Mean Absorbance (450nm)Std. Deviation% Viability
0 (Vehicle)1.250.08100%
11.220.0797.6%
51.180.0994.4%
101.050.1184.0%
250.780.0662.4%
500.450.0536.0%
1000.150.0312.0%
Apoptosis Detection

PPAR modulators can induce apoptosis, a form of programmed cell death, which is a critical endpoint in cancer research.[1] A standard method to quantify apoptosis is by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[15]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Apoptosis Staining Principle

References

Application Notes and Protocols: 2-[(4-Methylphenyl)sulfanyl]acetic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Synthon

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-[(4-Methylphenyl)sulfanyl]acetic acid, a seemingly simple molecule, emerges as a highly versatile and powerful synthon for researchers, medicinal chemists, and drug development professionals. Its structure uniquely combines three key reactive centers: a carboxylic acid moiety, a nucleophilic sulfur atom, and an activated α-methylene group. This trifecta of functionality allows it to participate in a diverse array of chemical transformations, making it an invaluable precursor for the synthesis of novel heterocyclic systems, complex carboxylic acid derivatives, and other scaffolds of pharmaceutical interest.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its core reactivity, present detailed protocols for key transformations, and discuss the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueReference
Chemical Name This compound[3]
Molecular Formula C₉H₁₀O₂S[4]
Molecular Weight 182.24 g/mol [4]
Appearance Typically an off-white to white solid[5]
logP ~1.75[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Safety and Handling:

While a specific, comprehensive MSDS for this exact compound is not universally available, data from structurally similar aryl-sulfanyl-acetic acids indicates a need for prudent laboratory practices.[6]

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Avoid inhalation of dust and contact with skin and eyes.[6]

    • Store in a cool, dry place away from strong oxidizing agents and bases.[7]

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its three distinct reactive sites. The interplay between these sites can be strategically exploited to achieve a wide range of molecular targets.

Caption: Key reactive sites of this compound.

  • Site A (Carboxylic Acid): This functional group undergoes standard transformations, including esterification, amidation, reduction to the corresponding alcohol, or conversion to an acid chloride. These reactions are fundamental for incorporating the aryl-sulfanyl-ethyl moiety into larger molecules.

  • Site B (Activated Methylene): The protons on the carbon alpha to both the sulfur atom and the carbonyl group exhibit enhanced acidity. This allows for facile deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic carbon is the cornerstone of powerful C-C bond-forming reactions like the Knoevenagel condensation and Michael addition.[8][9] The electron-withdrawing nature of the adjacent carbonyl and the ability of the sulfur to stabilize an adjacent negative charge are key to this heightened reactivity.

  • Site C (Sulfanyl Sulfur): The sulfur atom can be oxidized under controlled conditions to the corresponding sulfoxide or sulfone.[10] This transformation dramatically alters the electronic properties of the molecule, turning the sulfur moiety into a strong electron-withdrawing group and increasing the acidity of the α-methylene protons even further. The sulfone derivative, 2-[(4-methylphenyl)sulfonyl]acetic acid, is a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[11]

Application I: C-C Bond Formation via Knoevenagel Condensation

A primary application of this building block is its use as a methylene-active component in Knoevenagel-type condensations. The reaction with aldehydes or ketones provides a direct route to α,β-unsaturated carboxylic acids, which are themselves valuable intermediates.

Causality in Protocol Design: The choice of a base is critical. A weak base like piperidine is often sufficient and is mechanistically ideal. It acts as both a base to generate the nucleophilic carbanion and as an acid catalyst (as its conjugate acid, piperidinium) to facilitate the dehydration of the intermediate aldol adduct. Toluene is used as the solvent with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the condensed product.

Knoevenagel_Workflow Workflow: Knoevenagel Condensation start Reagents: - this compound - Aldehyde (e.g., Benzaldehyde) - Piperidine (catalyst) - Toluene (solvent) reaction Reaction Setup: - Assemble reflux condenser with Dean-Stark trap - Heat mixture to reflux start->reaction workup Aqueous Workup: - Cool reaction mixture - Wash with dilute HCl to remove piperidine - Wash with brine reaction->workup isolation Product Isolation: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification product Final Product: (E)-2-[(4-Methylphenyl)sulfanyl]-3-phenylacrylic acid purification->product

Caption: General workflow for a Knoevenagel condensation reaction.

Protocol 1: Synthesis of (E)-2-[(4-Methylphenyl)sulfanyl]-3-phenylacrylic acid

Materials:

  • This compound (1.82 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol)

  • Piperidine (0.1 mL, ~1.0 mmol)

  • Toluene (50 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, and standard glassware

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add this compound (10.0 mmol), toluene (50 mL), benzaldehyde (10.0 mmol), and piperidine (1.0 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours, monitoring the reaction by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove the piperidine catalyst, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure (E)-2-[(4-Methylphenyl)sulfanyl]-3-phenylacrylic acid.

Application II: Synthesis of Thiophen-3(2H)-one Heterocycles

The intrinsic structure of this compound makes it an excellent precursor for the synthesis of 2-aryl-substituted thiophen-3(2H)-one derivatives through intramolecular Friedel-Crafts acylation. This transformation provides rapid access to a heterocyclic core that is prevalent in many biologically active compounds.

Causality in Protocol Design: This reaction requires the conversion of the carboxylic acid into a more reactive acylating species, typically an acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The subsequent intramolecular cyclization is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, rendering the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich p-tolyl ring, leading to ring closure. Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.

Protocol 2: Synthesis of 5-Methyl-2,3-dihydrobenzo[b]thiophen-3-one

Materials:

  • This compound (1.82 g, 10.0 mmol)

  • Thionyl chloride (SOCl₂) (1.4 mL, 19.0 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Anhydrous Aluminum chloride (AlCl₃) (1.6 g, 12.0 mmol)

  • Ice-water bath

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Acid Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 mmol) in anhydrous DCM (20 mL). Add thionyl chloride (19.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Cyclization: Re-dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool the flask to 0 °C in an ice-water bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (12.0 mmol) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (10 mL).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5-methyl-2,3-dihydrobenzo[b]thiophen-3-one.

Conclusion

This compound is a cost-effective and highly adaptable building block that provides synthetic chemists with a reliable tool for molecular construction. Its capacity to engage in C-C bond formation, functional group manipulation, and heterocyclic synthesis underscores its value in both academic research and industrial drug development. The protocols and insights provided herein serve as a robust starting point for harnessing the full potential of this multifaceted synthon.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Optimized Synthesis Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction between 4-methylthiophenol (also known as p-thiocresol) and an α-haloacetic acid, such as chloroacetic acid, under basic conditions. The following protocol is optimized for high yield and purity.

Reaction: 4-CH₃C₆H₄SH + ClCH₂COOH + 2 NaOH → 4-CH₃C₆H₄SCH₂COONa + NaCl + 2 H₂O 4-CH₃C₆H₄SCH₂COONa + HCl → 4-CH₃C₆H₄SCH₂COOH + NaCl

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (0.25 mol) of sodium hydroxide (NaOH) in 80 mL of ethanol/water (1:1 v/v).

    • Rationale: The use of a strong base like NaOH is crucial to deprotonate the 4-methylthiophenol, forming the highly nucleophilic thiolate anion. The ethanol/water mixture ensures all reactants remain in solution.

  • Thiolate Formation:

    • To the stirred NaOH solution, add 12.4 g (0.1 mol) of 4-methylthiophenol dropwise at room temperature. Stir for 30 minutes.

    • Rationale: This step generates the sodium 4-methylbenzenethiolate in situ. Allowing it to stir ensures complete formation of the nucleophile before adding the electrophile.

  • Nucleophilic Substitution:

    • Dissolve 9.5 g (0.1 mol) of chloroacetic acid in 20 mL of water and add it to the dropping funnel.

    • Add the chloroacetic acid solution dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours.

    • Rationale: Chloroacetic acid is the electrophile. A controlled, dropwise addition prevents a rapid exotherm. Refluxing ensures the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After reflux, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. This will precipitate the crude this compound.

    • Rationale: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product, which is less soluble in water, to precipitate out.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

    • Recrystallize the crude product from an ethanol/water or toluene mixture to obtain pure white crystals of this compound.

    • Dry the purified product in a vacuum oven at 50-60°C.

    • Rationale: Recrystallization is a critical step to remove unreacted starting materials and byproducts, leading to a high-purity final product.

Experimental Workflow

The overall process from starting materials to the final purified product is summarized in the workflow diagram below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p_thiocresol 4-Methylthiophenol thiolate Thiolate Formation (Room Temp, 30 min) p_thiocresol->thiolate chloroacetic_acid Chloroacetic Acid sn2 S-Alkylation (Reflux) (2-3 hours) chloroacetic_acid->sn2 naoh NaOH Solution naoh->thiolate thiolate->sn2 quench Quench with Water sn2->quench acidify Acidification (HCl, pH 2) quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallization (Ethanol/Water) filter->recrystallize dry Drying recrystallize->dry product Pure Product dry->product G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack thiol 4-Me-Ph-SH base + OH⁻ thiolate 4-Me-Ph-S⁻ thiol->thiolate water + H₂O base->water nucleophile 4-Me-Ph-S⁻ electrophile + Cl-CH₂-COOH product 4-Me-Ph-S-CH₂-COOH nucleophile->product leaving_group + Cl⁻ electrophile->leaving_group

Technical Support Center: Purification of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[(4-Methylphenyl)sulfanyl]acetic acid (also known as p-tolylthioacetic acid). This document is designed for researchers, medicinal chemists, and process development professionals who require this compound in high purity for their work. We will move beyond simple protocols to address the common challenges encountered during purification, explaining the scientific principles behind our troubleshooting recommendations to ensure you can adapt and succeed in your specific experimental context.

Section 1: Foundational Knowledge - Understanding Your Compound and Its Contaminants

Effective purification begins with a deep understanding of the target molecule and its likely impurities. The physicochemical properties of this compound dictate its behavior in various purification systems, while anticipated impurities from its synthesis will inform the selection of the most effective purification strategy.

FAQ: What are the key physicochemical properties of this compound relevant to purification?

Understanding these properties is the first step in designing a robust purification workflow. The acidic nature of the carboxylic group and the aromatic thiol ether moiety are the primary drivers of its solubility and chromatographic behavior.

PropertyValue / DescriptionPurification Implication
Molecular Formula C₉H₁₀O₂S[1]-
Molecular Weight 182.24 g/mol [1]Influences diffusion rates and behavior in size-exclusion chromatography.
Appearance Typically a white to off-white solid.Color may indicate the presence of oxidized impurities.
pKa Estimated ~3-4The compound is acidic and will readily deprotonate in basic solutions. This is key for acid-base extraction techniques.
Solubility Insoluble in water; Soluble in many organic solvents like methanol, ethanol, ethyl acetate, acetone, and THF.[2][3]Provides a starting point for selecting recrystallization and chromatography solvents. Solubility in aqueous base (e.g., NaHCO₃, NaOH) allows for separation from neutral impurities.
XLogP3 ~1.9[4]Indicates moderate lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents and strong retention on reverse-phase chromatography columns.
FAQ: What are the most common impurities I should expect from the synthesis of this compound?

The most common synthesis involves the S-alkylation of 4-methylthiophenol (p-thiocresol) with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base. Impurities arise from unreacted starting materials and side reactions.

  • Unreacted 4-Methylthiophenol: A common impurity if the reaction does not go to completion. It is less polar than the product.

  • Unreacted Haloacetic Acid: A polar, water-soluble impurity that is typically easy to remove with aqueous washes.

  • Bis(4-methylphenyl) disulfide: This is a very common side-product formed by the oxidative coupling of two molecules of 4-methylthiophenol. It is a neutral, non-polar impurity that can be challenging to separate.

  • Solvent Residues: Residual solvents from the reaction or initial workup can be carried through.

Synthesis_Impurities cluster_reactants Starting Materials cluster_products Crude Product Mixture Thiophenol 4-Methylthiophenol Reaction S-Alkylation Reaction Thiophenol->Reaction Impurity2 Bis(4-methylphenyl) disulfide (Oxidation Side-Product) Thiophenol->Impurity2 Oxidation Haloacetic Chloroacetic Acid Haloacetic->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted 4-Methylthiophenol Reaction->Impurity1 Impurity3 Residual Chloroacetic Acid Reaction->Impurity3

Caption: Origin of common impurities during synthesis.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. However, its success is highly dependent on the solvent system and the nature of the impurities.

Q: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture or when high concentrations of impurities depress the melting point.

Causality & Solution:

  • High Impurity Load: Impurities can significantly lower the melting point of your compound. Consider a pre-purification step. An acid-base extraction is highly effective here: dissolve the crude material in ethyl acetate, wash with saturated sodium bicarbonate solution to extract your acidic product into the aqueous layer, leaving neutral impurities (like the disulfide) in the organic layer. Re-acidify the aqueous layer with HCl and extract your product back into fresh ethyl acetate. Evaporating this solution will yield a much cleaner starting material for recrystallization.

  • Solvent Choice: The solvent may be too good, preventing the solute from reaching a low enough energy state to crystallize. Try a less polar solvent or a binary solvent system.

  • Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Saturation Level: You may be using too little solvent. Add a small amount of additional hot solvent to the oil to see if it dissolves, then attempt to cool slowly again.

Q: I've recrystallized my product, but the purity (by HPLC or NMR) has not improved significantly. Why?

A: This indicates that the chosen solvent system is not effectively discriminating between your product and the persistent impurity.

Causality & Solution:

  • Similar Solubility Profiles: The impurity and your product may have very similar solubility in the chosen solvent. This is common if the impurity is structurally very similar to the product. A thorough solvent screening is required (see Protocol 1).

  • Co-crystallization: The impurity may be incorporated into the crystal lattice of your product. This requires a switch in purification strategy. Column chromatography is the logical next step as it separates based on different principles (adsorption) rather than solubility alone.

  • Insufficient Material Removal: Ensure you are discarding the mother liquor, which contains the majority of the soluble impurities. A second recrystallization may be necessary but often leads to significant yield loss.

Recrystallization_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_purity Troubleshooting 'No Purity Improvement' Start Crude Product Problem Problem Encountered Start->Problem Oiling Oiling Problem->Oiling Oiling Out NoPurity NoPurity Problem->NoPurity No Purity Improvement Oiling_S1 1. Reduce cooling rate Oiling->Oiling_S1 Purity_S1 1. Perform solvent screening (Protocol 1) NoPurity->Purity_S1 Oiling_S2 2. Use more solvent / different solvent system Oiling_S1->Oiling_S2 Oiling_S3 3. Perform acid-base extraction first Oiling_S2->Oiling_S3 Purity_S2 2. Consider co-crystallization is occurring Purity_S1->Purity_S2 Purity_S3 3. Switch to Column Chromatography Purity_S2->Purity_S3

Caption: Workflow for troubleshooting common recrystallization issues.

Section 3: Advanced Purification - Chromatographic Methods

When recrystallization is insufficient, chromatography provides a powerful alternative by exploiting differences in polarity and intermolecular interactions.

Q: When should I choose column chromatography over recrystallization?

A: Opt for column chromatography when:

  • Recrystallization fails to remove a key impurity.

  • Your product is an oil or a low-melting solid that is difficult to crystallize.

  • You need to separate multiple components from a complex mixture.

  • You are working on a small scale where recrystallization losses would be prohibitive.

Q: My separation on a silica gel column is poor. The product and impurities are co-eluting. How can I improve this?

A: Poor separation on silica gel (normal-phase chromatography) is usually due to an inappropriate solvent system or interactions with the stationary phase.

Causality & Solution:

  • Solvent Polarity: Your eluent may be too polar, causing all components to move too quickly up the column with the solvent front. Conversely, if it's not polar enough, everything may remain at the baseline. The key is to find a solvent system where the Rf (retention factor) of your product is approximately 0.3 on a TLC plate.

  • "Tailing" of the Carboxylic Acid: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to broad, "tailing" peaks and poor separation.

    • The Fix: Add a small amount (0.5-1%) of acetic or formic acid to your eluent.[5] This protonates the silica surface and the carboxyl group of your product, minimizing strong ionic interactions and leading to sharper peaks and better resolution.

  • Alternative Phases: If normal-phase still fails, consider reverse-phase chromatography (C18 silica), where compounds elute in order of decreasing polarity. A typical eluent would be a gradient of acetonitrile or methanol in water.

Q: Are there other chromatography techniques suitable for this acidic compound?

A: Yes. For challenging separations or large-scale purification, more advanced techniques can be highly effective.

  • Anion-Exchange Chromatography (AEX): This technique is ideal for acidic compounds.[6][7] The stationary phase contains positively charged groups that bind the negatively charged carboxylate form of your molecule (at neutral or basic pH). Impurities that are neutral or less acidic will not bind and are washed away. The pure product is then eluted by changing the pH or increasing the salt concentration.[7]

  • Mixed-Mode Chromatography (MMC): These modern resins combine multiple interaction modes (e.g., ion-exchange and hydrophobic) on a single support.[8] This can provide unique selectivity and allow for the removal of a broad range of impurities in a single step, often improving process efficiency.[8]

Purification_Strategy Start Crude Product IsSolid Is the product a stable solid? Start->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Column Use Column Chromatography IsSolid->Column No (Oil/Gummy) PurityOK Is purity >98%? Recryst->PurityOK PurityOK->Column No End Pure Product PurityOK->End Yes NormalPhase Silica Gel Column (add 0.5% AcOH to eluent) Column->NormalPhase NormalPhase->PurityOK Advanced Consider Advanced Methods (AEX, MMC) NormalPhase->Advanced If Fails

Caption: Decision tree for selecting a purification strategy.

Section 4: Experimental Protocols

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol allows for the rapid and material-efficient identification of a suitable recrystallization solvent or solvent system.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a common solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise (~0.5 mL). Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound at room temperature. Set aside any tubes where the compound is fully soluble.

  • Single Solvent Screening (Hot): Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature, scratching the inside of the tube with a glass rod to encourage crystallization. If crystals form, you have found a potential single-solvent system.

  • Binary Solvent Screening: If no single solvent is ideal, use a binary system. Choose a solvent in which the compound is highly soluble (e.g., acetone) and one in which it is poorly soluble (e.g., hexanes).

    • Dissolve the compound in the minimum amount of the "good" hot solvent.

    • Slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly. The formation of high-quality crystals indicates a good binary system.

Protocol 2: Flash Column Chromatography with Acetic Acid Modifier

This protocol is optimized for purifying gram-scale quantities of this compound on silica gel.

Methodology:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of crude material in ethyl acetate.

    • Spot a TLC plate and develop it in various ratios of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate or acetone).

    • Identify a solvent system that gives your product an Rf value of ~0.3.

    • Prepare your bulk eluent by adding 0.5% glacial acetic acid to the selected solvent system (e.g., for 1 L of 70:30 Hexanes:EtOAc, add 5 mL of acetic acid).

  • Column Packing:

    • Select an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "wet" or "slurry" method with your prepared eluent. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the compound in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully layer the resulting free-flowing powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your eluent, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting fractions onto a plate to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The residual acetic acid is volatile and will be removed under high vacuum.

    • The resulting solid or oil is your purified product. Confirm purity by NMR, LC-MS, or another appropriate analytical technique.

References

Technical Support Center: Optimizing Th-ioether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the formation of carbon-sulfur bonds. Thioethers are a critical functional group in pharmaceuticals, natural products, and materials science, yet their synthesis can present unique challenges.

This resource provides in-depth, experience-driven advice to troubleshoot common issues and answer frequently asked questions. We will explore the causality behind experimental choices to empower you with the knowledge to refine your reaction conditions effectively.

Section 1: Foundational Concepts - Choosing Your Synthetic Route

The optimal method for synthesizing a thioether depends heavily on the available starting materials and the structural complexity of the target molecule. The three most common strategies are the Williamson-type SN2 reaction, the Mitsunobu reaction, and the thiol-ene "click" reaction.

  • Williamson-Type Synthesis: This classic SN2 reaction involves a deprotonated thiol (a thiolate) acting as a nucleophile to attack an alkyl halide or sulfonate.[1][2][3] It is robust and widely applicable, especially for primary and secondary alkyl halides.[4][5] However, it is sensitive to steric hindrance and can compete with elimination side reactions.[1][6]

  • Mitsunobu Reaction: This method allows for the conversion of primary and secondary alcohols directly into thioethers with a thiol, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[7][8][9] A key advantage is the clean inversion of stereochemistry at the alcohol carbon, making it valuable for synthesizing chiral molecules.[7][8][10] Its main drawbacks are the stoichiometric phosphine oxide byproduct, which can complicate purification, and sensitivity to steric bulk.[10]

  • Thiol-Ene Reaction: This "click chemistry" reaction involves the addition of a thiol across an alkene, typically initiated by radicals (photo- or thermal) or catalyzed by a base.[11][12] It is known for being extremely rapid, high-yielding, and tolerant of many functional groups, often proceeding under mild, ambient conditions.[11][12][13] This method forms an anti-Markovnikov thioether.[12]

The following flowchart can guide your initial decision-making process.

G cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_methods Recommended Method cluster_considerations Key Considerations start_node What are your key starting materials? thiol_halide Thiol + Alkyl Halide/Sulfonate start_node->thiol_halide Halide/Sulfonate thiol_alcohol Thiol + Alcohol start_node->thiol_alcohol Alcohol thiol_alkene Thiol + Alkene start_node->thiol_alkene Alkene williamson Williamson-Type (SN2) thiol_halide->williamson mitsunobu Mitsunobu Reaction thiol_alcohol->mitsunobu thiol_ene Thiol-Ene Reaction thiol_alkene->thiol_ene williamson_consider • Best for 1°/2° halides • Risk of E2 elimination • Requires a base williamson->williamson_consider mitsunobu_consider • Inversion of stereochemistry • Stoichiometric byproducts • Sensitive to sterics mitsunobu->mitsunobu_consider thiol_ene_consider • 'Click' chemistry • High functional group tolerance • Anti-Markovnikov addition thiol_ene->thiol_ene_consider

Choosing a synthetic route for thioether synthesis.
Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during thioether synthesis in a question-and-answer format.

Problem: Low or No Yield

Q: My reaction is giving a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem. Systematically evaluating the reaction components is the key to diagnosis.

  • Cause 1: Inefficient Thiolate Formation (Williamson-Type). The SN2 reaction requires a potent thiolate nucleophile, which is formed by deprotonating the thiol. If the base is not strong enough to deprotonate the thiol (pKa ~10-11 for alkyl thiols), the concentration of the active nucleophile will be too low.

    • Solution: Choose a base with a conjugate acid pKa significantly higher than that of the thiol. For example, if using a thiol with a pKa of 11, a base like sodium hydride (NaH) is a good choice as it irreversibly deprotonates the thiol.[4] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more acidic thiols (e.g., thiophenols) but could be inadequate for alkyl thiols.[14]

  • Cause 2: Poor Leaving Group. The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for halide leaving groups is I > Br > Cl > F. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ using a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) in what is known as a Finkelstein reaction.[6] Alternatively, using alkyl sulfonates (tosylates, mesylates) provides an excellent leaving group.[4]

  • Cause 3: Steric Hindrance. SN2 reactions are highly sensitive to steric bulk at the electrophilic carbon.[1] Tertiary alkyl halides will not work and will primarily give elimination products.[4][15] Secondary alkyl halides often yield a mixture of substitution and elimination products.[4]

    • Solution: If possible, redesign your synthesis to use a primary alkyl halide.[4] If you must use a secondary center, favor conditions that promote SN2 over E2: use a less-hindered, highly nucleophilic thiol, a polar aprotic solvent, and the lowest effective temperature.

  • Cause 4: Inactive Reagents (Mitsunobu). The Mitsunobu reaction relies on the formation of a key phosphonium intermediate from PPh₃ and DEAD/DIAD.[7][8] If these reagents have degraded, the reaction will not proceed.

    • Solution: Use freshly opened or properly stored PPh₃ and DEAD/DIAD. DEAD, in particular, can degrade over time. Ensure your thiol nucleophile is sufficiently acidic (pKa < 13) to protonate the initial PPh₃-DEAD adduct, which is a prerequisite for the reaction to proceed.[7][8]

Problem: Disulfide Formation is the Main Product

Q: My main product is a disulfide (R-S-S-R) instead of my desired thioether. Why is this happening and how do I prevent it?

A: This is one of the most common side reactions. Thiols, and especially thiolates, are highly susceptible to oxidation to form disulfide bonds, often by atmospheric oxygen.[16][17][18]

  • Cause: The thiolate anion (RS⁻) can be oxidized by O₂ in a single-electron transfer process to form a thiyl radical (RS•). Two thiyl radicals then combine to form the disulfide. This process is often catalyzed by trace metal impurities.

  • Prevention Strategies:

    • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[18] Assemble your reaction under an inert atmosphere of nitrogen or argon.

    • Degassed Solvents: Use solvents that have been thoroughly deoxygenated prior to use.[18] This can be achieved by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

    • Reducing Agents: For sensitive applications, especially after reducing a disulfide to a thiol, consider using a water-soluble phosphine like TCEP (tris(2-carboxyethyl)phosphine), which can be added to the reaction mixture to prevent re-oxidation without interfering with many subsequent coupling reactions.[19]

    • pH Control: Maintaining a lower pH when possible can help, as the neutral thiol (RSH) is less susceptible to oxidation than the thiolate anion (RS⁻).[18] However, this must be balanced with the need for the thiolate in Williamson-type syntheses.

Problem: Over-alkylation or Competing Nucleophilic Attack

Q: I am observing a dialkylated sulfide product (R-S⁺-R'₂), or my nucleophile is reacting at an unintended site. How can I improve selectivity?

A: This indicates that your thioether product is still nucleophilic enough to react with another equivalent of the electrophile, or that you have multiple nucleophilic sites.

  • Cause 1: Thioether Reactivity. The thioether product itself is a nucleophile and can compete with the starting thiol for the alkyl halide, leading to the formation of a sulfonium salt. This is more common with highly reactive electrophiles like methyl iodide or benzyl bromide.

    • Solution: Use the thiol/thiolate as the limiting reagent and add the alkyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. This favors the reaction with the more potent thiolate nucleophile over the less reactive thioether product.

  • Cause 2: Ambident Nucleophiles. In phenoxides, where the negative charge is delocalized, alkylation can occur at either the oxygen or the aromatic ring (C-alkylation vs. O-alkylation).[15] A similar issue can arise with substrates containing multiple nucleophilic groups (e.g., amino-thiols).

    • Solution: For phenoxides, the choice of solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[6] For molecules with multiple nucleophiles, consider using protecting groups for all but the desired thiol functionality.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base and solvent for a Williamson-type thioether synthesis?

A1: The choice is a balance between reactivity and side reactions. The ideal combination generates the thiolate efficiently without promoting elimination (E2) of the alkyl halide.

BaseTypical pKa (Conj. Acid)Solvent(s)Comments
NaH, KH ~35 (H₂)THF, DMFStrong, non-nucleophilic bases.[4] Irreversibly deprotonate thiols. Good for less acidic thiols.
K₂CO₃, Cs₂CO₃ ~10.3 (HCO₃⁻)DMF, AcetonitrileMilder bases.[14] Effective for more acidic thiols like thiophenols. Less risk of E2.
NaOH, KOH ~15.7 (H₂O)Alcohols, Water, DMSOStrong bases, but the presence of water/alcohol can be detrimental in some SN2 reactions.
DBU, Et₃N ~12-13 (DBU-H⁺)Acetonitrile, CH₂Cl₂Organic bases. Often used when inorganic salts are undesirable. Can promote E2.

Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions.[1][6] They solvate the cation of the base but leave the thiolate anion highly reactive. Protic solvents (like ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

Q2: My starting materials are not dissolving well. What can I do?

A2: Poor solubility slows down reaction rates.

  • Increase Solvent Polarity: Switch to a more polar aprotic solvent like DMF or DMSO.

  • Phase-Transfer Catalysis (PTC): If you have a reaction between an aqueous-soluble salt (like sodium thiolate) and an organic-soluble alkyl halide, a phase-transfer catalyst is an excellent solution. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the thiolate anion into the organic phase to react.[6] This often allows for milder conditions and improved yields.

Q3: What is the best way to purify my thioether product?

A3: Purification depends on the properties of the thioether and the byproducts.

  • Extraction: A standard aqueous workup can remove inorganic salts and water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying neutral organic compounds. Thioethers are generally stable on silica.

  • Distillation: For volatile, thermally stable thioethers, distillation can be an effective purification method.

  • Dealing with PPh₃O (from Mitsunobu): Triphenylphosphine oxide can be challenging to remove via chromatography. One strategy is to precipitate it by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of hexanes/ether, after which it can be filtered off.

Section 4: General Experimental Protocol

This protocol provides a general, robust starting point for the synthesis of a thioether via the Williamson-type reaction.

Protocol: Synthesis of S-benzyl-L-cysteine

G cluster_workflow Experimental Workflow prep 1. Preparation - Add L-cysteine to degassed NaOH(aq) - Stir under N2 addition 2. Reagent Addition - Add benzyl bromide dropwise at 0°C prep->addition reaction 3. Reaction - Warm to RT - Monitor by TLC addition->reaction workup 4. Workup - Acidify with HCl to pH 5-6 - Filter precipitate reaction->workup purify 5. Purification - Wash solid with H2O and Ether - Dry under vacuum workup->purify

Workflow for a typical Williamson thioether synthesis.

Materials:

  • L-cysteine

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • Deionized water (degassed)

  • Hydrochloric acid (HCl, 1M)

  • Diethyl ether

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.0 eq) in a degassed aqueous solution of NaOH (2.2 eq). Purge the flask with nitrogen and maintain a positive nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add benzyl bromide (1.0 eq) dropwise via syringe over 15 minutes. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Once the reaction is complete, carefully acidify the mixture by adding 1M HCl dropwise until the pH is approximately 5-6. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and diethyl ether to remove salts and any unreacted benzyl bromide. Dry the purified S-benzyl-L-cysteine under vacuum.

References

preventing oxidation of the sulfide in 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[(4-Methylphenyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during its use: the unintended oxidation of the sulfide moiety. My aim here is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to ensure the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the oxidation of this compound.

Q1: I've observed an unexpected increase in the mass of my product and changes in its polarity during chromatographic analysis. Could this be oxidation?

A1: Yes, these are classic indicators of sulfide oxidation. The sulfur atom in this compound is susceptible to oxidation, which typically converts the sulfide (-S-) to a sulfoxide (-SO-) and potentially further to a sulfone (-SO2-). This incorporation of oxygen atoms leads to an increase in molecular weight and polarity, causing the altered chromatographic behavior you've observed.

Q2: What are the common culprits for this unwanted oxidation in a typical lab setting?

A2: The primary culprits are often ambient oxygen from the air, especially when reactions are run for extended periods or at elevated temperatures.[1][2][3] Peroxides, which can form in older bottles of common solvents like THF, diethyl ether, and dioxane, are also potent oxidizing agents.[3][4] Additionally, certain reagents, even if not intended as oxidants, can facilitate oxidation under specific conditions.

Q3: Can the choice of solvent influence the rate of oxidation?

A3: Absolutely. Protic solvents, especially in the presence of trace metal impurities, can facilitate oxidation pathways. Furthermore, as mentioned, certain ether-based solvents are notorious for peroxide formation over time. Using freshly distilled or inhibitor-free solvents that have been properly stored is a critical preventative measure.

Q4: Are there any visual cues that indicate oxidation has occurred?

A4: While this compound and its immediate derivatives are typically white to off-white solids, significant oxidation might lead to slight discoloration. However, the most reliable indicators are analytical, such as the appearance of new, more polar spots on a TLC plate, or unexpected peaks in LC-MS or NMR analysis corresponding to the sulfoxide or sulfone.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving oxidation issues.

Issue 1: Oxidation Occurring During the Reaction

Symptoms:

  • In-process monitoring (e.g., TLC, LC-MS) shows the formation of more polar byproducts.

  • The final product is a mixture of the desired sulfide and its oxidized forms (sulfoxide, sulfone).

  • Reduced yield of the target compound.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Dissolved Oxygen in Solvents Solvents readily dissolve atmospheric oxygen, which can act as an oxidant, particularly at elevated temperatures or in the presence of radical initiators.[1][2]Implement solvent degassing. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or through a series of freeze-pump-thaw cycles for more sensitive reactions.[5][6][7]
Atmospheric Oxygen in Headspace The air in the reaction flask's headspace is a significant source of oxygen.Utilize an inert atmosphere. Conduct the reaction under a positive pressure of Nitrogen or Argon.[8][9][10] This involves using Schlenk lines or balloon techniques to displace the air.[8][11]
Peroxide Contamination in Solvents Ethers and other solvents can form explosive and highly reactive peroxides upon storage and exposure to air and light.[3][4]Use fresh, high-purity solvents. Test for peroxides using commercially available test strips. If peroxides are present, purify the solvent by passing it through an activated alumina column or by distillation from a suitable drying/reducing agent (e.g., sodium/benzophenone).
Oxidizing Reagents or Byproducts Some reagents, while not primary oxidants, can generate species that oxidize sulfides. For example, nitric acid and hydrogen peroxide are strong oxidizing agents.[1][3]Carefully review all reagents. Ensure that no unintended oxidizing agents are present. If an oxidant is necessary for another part of the molecule, consider using a milder or more selective reagent.[12][13]
Issue 2: Oxidation During Work-up and Purification

Symptoms:

  • The reaction appears clean by in-process analysis, but oxidation products appear after extraction, concentration, or chromatography.

  • Product degradation is observed on the TLC plate during spotting and elution.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Air During Work-up Prolonged exposure to air during aqueous extractions, solvent removal under reduced pressure, and especially during column chromatography can lead to oxidation.Minimize air exposure. Perform extractions and solvent removal as quickly as possible. Consider blanketing the separatory funnel and rotary evaporator with an inert gas. For chromatography, consider using deoxygenated solvents and packing the column under an inert atmosphere.
Acidic or Basic Conditions Certain acidic or basic conditions during work-up can promote oxidation, especially in the presence of air.Neutralize reaction mixtures carefully. Use buffered aqueous solutions for extraction where appropriate.
Silica Gel-Mediated Oxidation The slightly acidic surface of standard silica gel can sometimes catalyze the oxidation of sensitive compounds in the presence of air and certain solvents.Use deactivated silica gel. Treat silica gel with a base like triethylamine before use. Alternatively, consider using a different stationary phase like alumina or reverse-phase silica.

Visualizing the Oxidation Pathway and Prevention

The following diagrams illustrate the chemical transformation at the heart of the problem and the key preventative measures.

OxidationPathway Sulfide This compound (-S-) Sulfoxide Sulfoxide Derivative (-SO-) Sulfide->Sulfoxide [O] Sulfone Sulfone Derivative (-SO2-) Sulfoxide->Sulfone [O]

Caption: Oxidation of the sulfide to sulfoxide and then to the sulfone.

PreventionWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Solvent Select High-Purity Solvent Degas Degas Solvent (Sparging or Freeze-Pump-Thaw) Solvent->Degas Inert Establish Inert Atmosphere (N2 or Ar) Degas->Inert Glassware Flame-Dry Glassware Glassware->Inert Reagents Add Reagents via Syringe Under Positive Pressure Inert->Reagents Monitor Monitor Reaction (TLC, LC-MS) Reagents->Monitor Workup Minimize Air Exposure During Extraction Monitor->Workup Chromatography Use Deactivated Silica or Degassed Solvents Workup->Chromatography

Caption: A workflow incorporating key steps to prevent oxidation.

Experimental Protocol: Standard Operating Procedure for Handling this compound in a Reaction Sensitive to Oxidation

This protocol outlines a standard procedure for a generic reaction where the oxidation of the sulfide is a concern.

1. Preparation of Glassware and Solvents: 1.1. All glassware (reaction flask, dropping funnel, condenser) should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours, or flame-dried under vacuum.[8] 1.2. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.[11] 1.3. Use a high-purity, anhydrous solvent. If using an ether-based solvent, ensure it is fresh and peroxide-free. 1.4. Degas the required volume of solvent by bubbling dry nitrogen or argon through it via a long needle for at least 30 minutes.[5][6][7]

2. Reaction Setup: 2.1. To the cooled, inerted reaction flask, add this compound and any other solid reagents under a positive pressure of inert gas. 2.2. Seal the flask with a rubber septum. 2.3. Add the degassed solvent via a cannula or a dry syringe. 2.4. If the reaction requires heating, attach a condenser and maintain a gentle flow of inert gas through the top.

3. Reagent Addition and Reaction Monitoring: 3.1. Add any liquid reagents via a dry syringe through the septum. 3.2. To maintain positive pressure, a balloon filled with inert gas can be attached to the flask via a needle.[8][11] 3.3. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). When taking a sample for analysis, use a syringe and ensure the inert atmosphere is maintained.

4. Work-up and Isolation: 4.1. Upon completion, cool the reaction to room temperature. 4.2. Quench the reaction by slowly adding a pre-degassed quenching solution. 4.3. If an aqueous work-up is required, use deoxygenated water and minimize the time the organic and aqueous layers are in contact. 4.4. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. A nitrogen bleed into the rotary evaporator can help minimize air exposure. 4.5. If column chromatography is necessary, consider preparing a slurry of silica gel in the eluent and degassing the slurry before packing the column. Run the column with a slight positive pressure of inert gas.

By diligently applying these principles and techniques, you can significantly mitigate the risk of unwanted sulfide oxidation, leading to higher purity products and more reliable experimental outcomes.

References

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid. Our focus is on the common impurities encountered during synthesis, their identification, and strategies for their mitigation and removal.

Core Synthesis Overview

The most common and cost-effective synthesis of this compound involves the S-alkylation of 4-methylthiophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. This reaction is a variation of the Williamson ether synthesis, applied to a thiol.

The general reaction scheme is as follows:

While this synthesis appears straightforward, several potential side reactions can lead to impurities that complicate purification and compromise the quality of the final product. Understanding these pathways is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most frequently observed impurities include unreacted starting materials (4-methylthiophenol and haloacetic acid), the oxidative byproduct bis(4-methylphenyl) disulfide, and the over-oxidation product 2-[(4-methylphenyl)sulfinyl]acetic acid (the sulfoxide).

Q2: Why is bis(4-methylphenyl) disulfide a common impurity?

A2: 4-Methylthiophenol is susceptible to oxidation, especially under basic conditions or in the presence of trace amounts of air (oxygen). The thiolate anion, formed by the deprotonation of the thiol by the base, is readily oxidized to form a disulfide bond between two molecules.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction, especially during the addition of the base and the haloacetic acid. Using degassed solvents can also be beneficial.

Q4: What causes the formation of the sulfoxide impurity, 2-[(4-methylphenyl)sulfinyl]acetic acid?

A4: The sulfoxide is formed by the oxidation of the sulfide group in the final product. This can happen if oxidizing agents are present or if the reaction is exposed to air for extended periods, particularly at elevated temperatures.

Q5: What analytical techniques are best for identifying these impurities?

A5: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the product from impurities and for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the product and impurities. For example, the methylene protons (-S-CH₂-) in the product will have a characteristic chemical shift, which will be different from the methylene protons in the sulfoxide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes related to impurities, and recommended solutions.

Observed Problem Potential Cause (Impurity) Troubleshooting and Mitigation Strategies
Low Yield 1. Incomplete Reaction: Significant amounts of unreacted 4-methylthiophenol and/or haloacetic acid remain. 2. Formation of Byproducts: A significant portion of the starting material has been converted to bis(4-methylphenyl) disulfide.For 1: Ensure the base is added slowly to completely deprotonate the thiol. Consider a slight excess of the haloacetic acid. Monitor the reaction progress by TLC or HPLC. For 2: Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents. Avoid unnecessarily high temperatures.
Oily Product or Difficulty with Crystallization Presence of Bis(4-methylphenyl) disulfide: This byproduct is often an oil or a low-melting solid and can interfere with the crystallization of the desired carboxylic acid product.Purification: The disulfide is less polar than the carboxylic acid product. It can often be removed by recrystallization from a suitable solvent system (e.g., toluene/heptane or water/ethanol). Alternatively, flash column chromatography can be effective.
Unexpected Peaks in ¹H NMR Spectrum 1. Unreacted 4-methylthiophenol: A singlet around 3.4 ppm (for the -SH proton) and aromatic signals corresponding to the starting material. 2. Bis(4-methylphenyl) disulfide: A singlet for the methyl groups and aromatic signals that may overlap with the product. 3. 2-[(4-methylphenyl)sulfinyl]acetic acid (Sulfoxide): The methylene protons (-SO-CH₂-) will be shifted downfield compared to the product's -S-CH₂- protons.For 1 & 2: Improve purification. A basic aqueous wash can remove unreacted acidic product and some thiol, while the disulfide will remain in the organic layer. For 3: Avoid prolonged exposure to air and heat during workup and storage. If the sulfoxide is present, careful chromatography may be required for its removal.
Product appears discolored (yellow/brown) Oxidation Products and Polymeric Materials: Trace oxidation can lead to colored impurities.Ensure an inert atmosphere during the reaction. If the color persists after initial isolation, consider a charcoal treatment during recrystallization.

Experimental Protocols and Visualizations

Protocol: Identification of Impurities by HPLC
  • Sample Preparation: Prepare a solution of your crude product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare standard solutions of 4-methylthiophenol and, if available, bis(4-methylphenyl) disulfide.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the samples. The expected elution order will be the less polar disulfide, followed by the 4-methylthiophenol, and finally the most polar product, this compound. The sulfoxide, if present, would typically elute just before the main product.

Diagram: Key Reaction and Impurity Formation Pathways

The following diagram illustrates the main synthesis reaction and the two primary side reactions leading to common impurities.

G Thiophenol 4-Methylthiophenol Thiolate 4-Methylphenylthiolate Anion Thiophenol->Thiolate Deprotonation Product This compound Thiolate->Product S-Alkylation Disulfide Bis(4-methylphenyl) disulfide Thiolate->Disulfide Dimerization Haloacetic Haloacetic Acid Haloacetic->Product Sulfoxide 2-[(4-methylphenyl)sulfinyl]acetic acid Product->Sulfoxide Base Base (e.g., NaOH, K2CO3) Base->Thiophenol Oxygen Air (O2) Oxygen->Thiolate Oxidation Oxidation Oxidation->Product

Caption: Synthesis and major impurity pathways.

Technical Support Center: Scale-Up Synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful and safe scale-up of this important chemical intermediate. The information herein is curated from established chemical principles and best practices in process chemistry.

I. Overview of the Synthesis

The most common and industrially viable method for the synthesis of this compound is through a nucleophilic substitution reaction (specifically, an S-alkylation, which is a variation of the Williamson ether synthesis).[1] This process involves the reaction of 4-methylthiophenol (also known as p-thiocresol) with a haloacetic acid, typically chloroacetic acid or its salt, in the presence of a base.

The overall reaction is as follows:

This guide will address common issues and questions that arise during the transition from laboratory-scale to pilot-plant or full-scale production.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer:

Low yield upon scale-up is a frequent challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

A. Inefficient Reaction Conditions:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller design or increasing the agitation speed.

  • Poor Temperature Control: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of byproducts. Implement a controlled addition of one of the reactants (e.g., adding the chloroacetic acid solution slowly to the thiophenol solution) to manage the exotherm. Utilize a reactor jacket with a suitable heat transfer fluid to maintain the optimal reaction temperature.

  • Incorrect Stoichiometry: While a slight excess of one reagent might be beneficial on a small scale, this can lead to significant downstream purification challenges and potential side reactions at a larger scale. Re-evaluate the stoichiometry. A 1:1 to 1:1.05 molar ratio of 4-methylthiophenol to chloroacetic acid is a good starting point for optimization.

B. Side Reactions and Impurity Formation:

  • Oxidation of Thiophenol: 4-Methylthiophenol is susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of di-p-tolyl disulfide. This is a common cause of yield loss.[2]

    • Solution: Purge the reactor with an inert gas (nitrogen or argon) before adding the reactants and maintain a positive pressure of the inert gas throughout the reaction. Using deoxygenated solvents can also be beneficial.

  • Formation of Byproducts: The reaction of the thiophenolate with itself or other electrophiles can occur.

    • Solution: Ensure the chloroacetic acid is of high purity. The controlled, slow addition of the chloroacetic acid can help to minimize its concentration at any given time, favoring the desired reaction with the thiophenolate.

C. Work-up and Isolation Losses:

  • Incomplete Precipitation/Crystallization: The conditions that worked for crystallization on a small scale may not be optimal for larger volumes.

    • Solution: A controlled cooling profile during crystallization is crucial. Seeding the solution with a small amount of pure product can induce crystallization and improve the yield and crystal size. An anti-solvent addition might be necessary to improve the precipitation yield.

  • Losses during Filtration and Washing: Mechanical losses can be more significant on a larger scale.

    • Solution: Ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product. Optimize the washing solvent and temperature.

Question 2: I am observing a significant amount of di-p-tolyl disulfide as a byproduct. How can I prevent this?

Answer:

The formation of di-p-tolyl disulfide is a classic side reaction for thiols.[2] Here’s how to mitigate it:

  • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned above, ensure your reactor is thoroughly purged with an inert gas like nitrogen or argon. Maintain a gentle, positive pressure of the inert gas throughout the entire process, including the work-up if possible.

  • Use of Antioxidants: In some cases, a small amount of a compatible antioxidant can be added to the reaction mixture, but this should be carefully evaluated to ensure it doesn't interfere with the reaction or purification.

  • Control of Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. Maintain the reaction temperature at the optimized level and avoid overheating.

  • Quality of Base: Ensure the base used is not contaminated with oxidizing impurities.

Question 3: The final product has a persistent yellow or off-white color, and I'm struggling to achieve the desired purity. What are the likely impurities and how can I remove them?

Answer:

The discoloration and low purity are likely due to residual starting materials or byproducts.

A. Likely Impurities:

  • Di-p-tolyl disulfide: As discussed, this is a common, often colored, impurity.

  • Unreacted 4-methylthiophenol: This starting material has a strong, unpleasant odor and can be difficult to remove completely.

  • Polysulfides: Under certain conditions, reactions involving sulfur can lead to the formation of polysulfides.

B. Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final product. A systematic solvent screen is recommended to find the optimal solvent or solvent system. Good candidates include:

    • Toluene

    • Heptane/Ethyl Acetate mixture

    • Ethanol/Water mixture

  • Activated Carbon Treatment: If the color is due to minor, highly colored impurities, a treatment with activated carbon can be effective. The crude product can be dissolved in a suitable solvent, treated with a small amount of activated carbon, heated, and then filtered through a bed of celite to remove the carbon before crystallization.

  • Washing during Work-up:

    • Base Wash: Washing the organic extract with a dilute basic solution (e.g., sodium bicarbonate) can help remove any unreacted chloroacetic acid.

    • Reducing Agent Wash: A wash with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to remove some colored, oxidized impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction at scale?

A1: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and cost-effective bases for this type of reaction.[3] They are typically used as an aqueous solution. The choice between them often comes down to the desired solubility of the resulting salts.

Q2: Which solvent system is recommended for the scale-up synthesis?

A2: The choice of solvent is critical for reaction kinetics, safety, and ease of work-up.

  • Water: A good "green" solvent choice. The sodium or potassium salt of 4-methylthiophenol has good water solubility. The reaction can be run in water, and upon acidification, the product precipitates out.

  • Alcohols (e.g., Ethanol, Methanol): These are also common solvents. They can help to solubilize the reactants. However, be mindful of potential esterification of the product if the reaction is run under acidic conditions for an extended period at high temperatures.

  • Phase-Transfer Catalysis (PTC): For a biphasic system (e.g., toluene/water), a phase-transfer catalyst can be very effective in facilitating the reaction between the aqueous thiophenolate and the chloroacetate in the organic phase. This can improve reaction rates and simplify the work-up.

Q3: What are the critical safety considerations for scaling up this synthesis?

A3: Safety is paramount.

  • 4-Methylthiophenol: This is a toxic and malodorous compound.[4] Handle it in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities, consider using a respirator with an appropriate cartridge. Have a plan for quenching any spills and for waste disposal. The strong stench is also a consideration for a large-scale operation.[5]

  • Chloroacetic Acid: This is a corrosive and toxic substance.[1] Avoid contact with skin and eyes.

  • Base: Concentrated solutions of NaOH or KOH are highly corrosive.

  • Pressure Build-up: Ensure the reactor is properly vented, especially if there is a possibility of gas evolution.

Q4: What analytical methods are recommended for in-process control and final product release?

A4:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress on a small scale.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of the reaction progress and for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) is a good starting point for method development.[6][7]

  • Gas Chromatography (GC): Can be used to quantify volatile impurities, such as residual 4-methylthiophenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and for identifying any impurities if they are present at a sufficient concentration.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the product and for identifying unknown impurities.

IV. Experimental Protocols

Protocol A: Aqueous Synthesis

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet, add deionized water.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Base and Thiophenol Addition: Add sodium hydroxide pellets (2.1 equivalents) to the water and stir until dissolved. Carefully add 4-methylthiophenol (1.0 equivalent) to the basic solution.

  • Chloroacetic Acid Addition: In a separate vessel, prepare a solution of chloroacetic acid (1.05 equivalents) in water.

  • Reaction: Slowly add the chloroacetic acid solution to the reactor, maintaining the temperature between 50-60 °C. The reaction is exothermic.

  • Monitoring: Monitor the reaction progress by HPLC until the 4-methylthiophenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture to a pH of 1-2. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60 °C.

Protocol B: Two-Phase Synthesis with Phase-Transfer Catalysis

  • Reactor Setup: To a reactor as described above, add 4-methylthiophenol (1.0 equivalent), toluene, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).

  • Inerting: Purge with an inert gas.

  • Base and Chloroacetate Addition: Add an aqueous solution of sodium chloroacetate (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC.

  • Work-up: Cool the mixture and separate the aqueous and organic layers. Wash the organic layer with water.

  • Acidification and Isolation: Add water to the organic layer and acidify with hydrochloric acid to pH 1-2. The product will precipitate.

  • Filtration and Drying: Filter the product, wash with water and then with a small amount of cold toluene or heptane. Dry under vacuum.

V. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants: - 4-Methylthiophenol - Chloroacetic Acid - Base (e.g., NaOH) - Solvent (e.g., Water) charge_base Charge Solvent and Base prep_reactants->charge_base prep_reactor Inert Reactor (Purge with N2/Ar) prep_reactor->charge_base charge_thiol Charge 4-Methylthiophenol charge_base->charge_thiol add_chloroacetic Controlled Addition of Chloroacetic Acid Solution charge_thiol->add_chloroacetic react Maintain Temperature (e.g., 50-60 °C) add_chloroacetic->react Monitor by HPLC cool Cool Reaction Mixture react->cool acidify Acidify to pH 1-2 (Precipitation) cool->acidify filtrate Filter Product acidify->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize Crude Product final_product Pure this compound recrystallize->final_product

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reaction Review Reaction Parameters start->check_reaction check_impurities Analyze for Impurities start->check_impurities check_workup Evaluate Work-up/Isolation start->check_workup temp_control Poor Temperature Control? check_reaction->temp_control mixing Inefficient Mixing? check_reaction->mixing stoichiometry Incorrect Stoichiometry? check_reaction->stoichiometry disulfide Disulfide (Oxidation) Detected? check_impurities->disulfide unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm precipitation Incomplete Precipitation? check_workup->precipitation filter_loss Losses During Filtration/Washing? check_workup->filter_loss sol_temp Implement Controlled Addition Improve Reactor Heat Transfer temp_control->sol_temp Yes sol_mixing Increase Agitation Evaluate Impeller Design mixing->sol_mixing Yes sol_stoich Re-optimize Molar Ratios stoichiometry->sol_stoich Yes sol_disulfide Implement Strict Inert Atmosphere Use Deoxygenated Solvents disulfide->sol_disulfide Yes sol_unreacted Increase Reaction Time/Temp Check Reagent Purity unreacted_sm->sol_unreacted Yes sol_precip Optimize Cooling Profile Use Seeding/Anti-solvent precipitation->sol_precip Yes sol_filter Use Minimal Cold Wash Solvent Optimize Filter Type filter_loss->sol_filter Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

VI. References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. --INVALID-LINK--

  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. --INVALID-LINK--

  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2013). Google Patents. --INVALID-LINK--

  • Safety Data Sheet - p-Chlorothiophenol. (2021). Fisher Scientific. --INVALID-LINK--

  • Technical Support Center: Thioester Synthesis with Dithioacetic Acid. (n.d.). BenchChem. --INVALID-LINK--

  • 2-(p-Tolylthio)acetic acid. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet - 4-Methylthiophenol. (2023). Apollo Scientific. --INVALID-LINK--

  • 2-[4-(Sulfanylmethyl)phenyl]acetic acid. (n.d.). BLDpharm. --INVALID-LINK--

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. --INVALID-LINK--

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Barbieri, M., & Manenti, F. (2021). Industrial Production of Acetic Acid: A Patent Landscape. Processes, 9(8), 1438. --INVALID-LINK--

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2019). Molecules, 24(18), 3348. --INVALID-LINK--

  • Acetic acid, [(4-chloro-2-methylphenyl)thio]-. (n.d.). SIELC Technologies. --INVALID-LINK--

  • A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid. (n.d.). Google Patents. --INVALID-LINK--

  • Large-scale synthesis, purification, and analysis of oligodeoxynucleotide phosphorothioates. (1994). Antisense Research and Development, 4(3), 185-199. --INVALID-LINK--

  • Williamson Ether Synthesis. (2023). YouTube. --INVALID-LINK--

  • Duan, H. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 4(1). --INVALID-LINK--

  • 2-(Benzothioylthio)acetic Acid. (n.d.). leapchem. --INVALID-LINK--

  • 2-[(4-Methylphenyl)sulfonyl]acetic acid. (n.d.). ECHEMI. --INVALID-LINK--

  • Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. (n.d.). Science of Synthesis. --INVALID-LINK--

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. (2021). Journal of the American Chemical Society, 143(25), 9516-9523. --INVALID-LINK--

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2021). International Journal of Pharmaceutical Sciences and Research, 12(11), 5935-5941. --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthesis of 2-(furfurylthio)acetic acid. (n.d.). PrepChem.com. --INVALID-LINK--

  • Process for manufacturing thienyl-2 acetic acid. (1980). Google Patents. --INVALID-LINK--

  • Large scale purification of a bacterial gene. (1974). FEBS Letters, 48(1), 96-100. --INVALID-LINK--

  • Initiation and Byproduct Formation in Thiol-Michael Reactions. (n.d.). SciSpace. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Characterizing Novel PPAR Agonists: A Comparative Analysis Featuring 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease, inflammation, and oncology, the Peroxisome Proliferator-Activated Receptors (PPARs) represent a critical family of therapeutic targets. These ligand-activated nuclear receptors—comprising three isotypes, PPARα, PPARδ (also known as PPARβ/δ), and PPARγ—are master regulators of lipid and glucose homeostasis, cellular differentiation, and inflammatory responses. The therapeutic landscape has been shaped by PPAR agonists, from the lipid-lowering fibrates (PPARα) to the insulin-sensitizing thiazolidinediones (PPARγ). As drug discovery efforts continue to unearth novel chemical entities, a robust and systematic approach to their characterization is paramount.

This guide provides a comprehensive framework for the evaluation of new potential PPAR agonists, using the novel compound 2-[(4-Methylphenyl)sulfanyl]acetic acid as a case study. While this specific molecule is not an established PPAR agonist, its structural features, particularly the carboxylic acid moiety, are common in known PPAR ligands, making it an excellent candidate for exploratory analysis. We will detail the essential in vitro and in vivo assays required to determine a compound's potency, selectivity, and efficacy, comparing its hypothetical profile to a panel of well-characterized PPAR agonists.

The PPAR Signaling Cascade: A Primer

PPARs exert their effects by forming heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This initiates the transcription of genes involved in a myriad of physiological processes.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Fatty Acids, Fibrates, TZDs) PPAR PPAR (α, δ, γ) Agonist->PPAR Binds CoRepressor Co-repressor Complex PPAR->CoRepressor Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR Heterodimerization PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds CoActivator Co-activator Complex CoActivator->PPAR_RXR Recruited TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates BiologicalResponse Biological Response (e.g., Lipid Metabolism, Insulin Sensitization) TargetGenes->BiologicalResponse Leads to

Caption: The canonical PPAR signaling pathway.

Comparative Agonist Panel

To contextualize the activity of a novel compound, it is essential to compare it against a panel of established agonists with varying selectivity profiles.

Compound Primary Target(s) Therapeutic Class
Fenofibrate PPARαFibrate (Lipid-lowering)
Pioglitazone PPARγThiazolidinedione (Insulin sensitizer)[1][2]
GW501516 (Cardarine) PPARδResearch Chemical
Saroglitazar PPARα/γDual Agonist (Glitazar)[3][4][5][6]
Lanifibranor PPARα/γ/δPan-Agonist[7][8]

Experimental Workflow for Characterizing a Novel PPAR Agonist

The characterization of a potential PPAR agonist follows a logical, multi-step process, from initial binding and activation assays to downstream gene expression analysis and in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation BindingAssay Step 1: Binding Affinity Assay (e.g., Lanthanide Chelate Fluorescence) TransactivationAssay Step 2: Functional Activity Assay (Luciferase Reporter Transactivation) BindingAssay->TransactivationAssay Confirms functional consequence GeneExpression Step 3: Target Gene Expression (qPCR in relevant cell lines) TransactivationAssay->GeneExpression Measures downstream effects AnimalModel Step 4: Efficacy in Disease Models (e.g., db/db mice, DIO mice) GeneExpression->AnimalModel Translates to whole organism PKPD Step 5: Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Correlates exposure and effect

Caption: A streamlined workflow for PPAR agonist characterization.

Part 1: In Vitro Characterization

Step 1: Determining Binding Affinity

The initial step is to ascertain whether the compound of interest, such as this compound, physically interacts with the PPAR isotypes. A competitive binding assay is the gold standard for this purpose.

Featured Protocol: Lanthanide Chelate Fluorescence Resonance Energy Transfer (FRET) Assay

This assay measures the binding of a test compound to the Ligand Binding Domain (LBD) of a PPAR isotype by its ability to displace a known fluorescently-labeled ligand.

  • Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged PPAR-LBD. A fluorescently-labeled known PPAR ligand (tracer) binds to the LBD, bringing it in close proximity to the terbium. Excitation of terbium results in FRET to the tracer, producing a signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged recombinant human PPARα, PPARδ, and PPARγ LBDs.

    • Terbium-labeled anti-GST antibody.

    • Fluorescently-labeled tracer ligand for each isotype.

    • Test compound (this compound) and comparator agonists.

    • Assay buffer and 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and comparator agonists.

    • In a 384-well plate, add the PPAR-LBD, terbium-labeled antibody, and fluorescent tracer.

    • Add the serially diluted compounds to the wells.

    • Incubate at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a FRET-capable plate reader, measuring the emission from the tracer.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer.

Step 2: Assessing Functional Activity (Transactivation)

Binding to a PPAR does not guarantee an agonistic effect. A transactivation assay is crucial to determine if the compound can activate the receptor and initiate gene transcription.

Featured Protocol: Luciferase Reporter Assay

This cell-based assay is the most common method for quantifying the activation of PPARs.

  • Principle: Host cells (e.g., HEK293 or HepG2) are transiently transfected with two plasmids: one expressing the full-length PPAR isotype (or its LBD fused to a GAL4 DNA-binding domain) and a second "reporter" plasmid containing a PPRE (or a GAL4 upstream activation sequence) linked to the firefly luciferase gene. If the test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring light output after adding a substrate.

  • Materials:

    • HEK293 cells.

    • Expression plasmids for human PPARα, PPARδ, and PPARγ.

    • A PPRE-driven firefly luciferase reporter plasmid.

    • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

    • Transfection reagent.

    • Test compound and comparator agonists.

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect HEK293 cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound and comparator agonists for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold activation relative to a vehicle control and calculate the EC50 value, the concentration that produces 50% of the maximal response.

Comparative In Vitro Data for Standard PPAR Agonists

Compound Target EC50 (nM) Selectivity
Fenofibric Acid hPPARα9,470[9]Selective for α over δ and γ
Pioglitazone hPPARγ479[10]Selective for γ; weak activity on α[1][10][11]
GW501516 hPPARδ1.0 - 1.2[12][13]>1000-fold selective over α and γ[12][13][14]
Saroglitazar hPPARα0.00065[3][6]Dual α/γ agonist[3][6]
hPPARγ3.0[3][6]
Lanifibranor hPPARα4,660[10]Pan-agonist with varying potencies[10]
hPPARδ398[10]
hPPARγ572[10]

EC50 values can vary depending on the specific assay conditions and cell type used.

Step 3: Measuring Target Gene Expression

To confirm that receptor activation translates to the regulation of physiologically relevant genes, quantitative PCR (qPCR) is performed in a cell line that endogenously expresses the target PPAR isotype (e.g., HepG2 liver cells for PPARα, 3T3-L1 adipocytes for PPARγ).

Featured Protocol: Quantitative PCR (qPCR)

  • Principle: This technique measures the amount of a specific mRNA transcript in a sample, allowing for the quantification of gene expression changes in response to treatment with a PPAR agonist.

  • Procedure:

    • Culture the appropriate cell line (e.g., HepG2 for PPARα targets).

    • Treat cells with the test compound, a positive control agonist, and a vehicle control for a specified time (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative fold change in gene expression compared to the vehicle-treated control.

Key PPAR Target Genes for qPCR Analysis

PPAR Isotype Target Gene Function
PPARα CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in mitochondrial fatty acid oxidation[15][16]
ACOX1 (Acyl-CoA Oxidase 1)First enzyme of the peroxisomal fatty acid β-oxidation pathway[17][18]
PPARγ FABP4 (Fatty Acid Binding Protein 4, aP2)Involved in fatty acid uptake and intracellular transport in adipocytes
CD36 (Cluster of Differentiation 36)Fatty acid translocase
PPARδ PDK4 (Pyruvate Dehydrogenase Kinase 4)Inhibits glucose oxidation, promoting fatty acid utilization
ANGPTL4 (Angiopoietin-Like 4)Regulates triglyceride metabolism

Part 2: In Vivo Validation

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These experiments are designed to assess the compound's efficacy in a complex biological system and to evaluate its pharmacokinetic and pharmacodynamic properties.

Featured Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

  • Principle: This model mimics many of the metabolic abnormalities seen in human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.

  • Procedure:

    • Induce obesity in mice (e.g., C57BL/6J strain) by feeding them a high-fat diet for several weeks.

    • Once the metabolic syndrome phenotype is established, randomize the mice into treatment groups: vehicle control, positive control agonist (e.g., fenofibrate for a PPARα-active compound), and various doses of the test compound.

    • Administer the compounds daily (e.g., by oral gavage) for a period of 4-8 weeks.

    • Monitor body weight, food intake, and body composition throughout the study.

    • At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.

    • Perform glucose and insulin tolerance tests to assess improvements in glycemic control.

    • Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for gene expression analysis and histology.

Conclusion: Synthesizing the Data

By systematically following this experimental workflow, researchers can build a comprehensive profile of a novel compound like this compound. The data gathered from binding, transactivation, and gene expression assays will reveal its potency and selectivity, while in vivo studies will demonstrate its potential therapeutic efficacy. Comparing these results to well-established benchmarks such as fibrates and glitazones provides the necessary context to determine if the novel compound offers a superior therapeutic window, a novel mechanism of action, or a more desirable safety profile. This rigorous, evidence-based approach is fundamental to the successful development of the next generation of PPAR-targeted therapeutics.

References

A Researcher's Comparative Guide to Validating the Biological Activity of 2-[(4-Methylphenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a synthesized compound to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth technical framework for the validation of the biological activities of 2-[(4-Methylphenyl)sulfanyl]acetic acid. While specific experimental data for this exact molecule is not extensively available in the public domain, its structural motifs—an aryl acetic acid derivative with a thioether linkage—suggest a strong potential for several key biological functions. This document will therefore serve as a comprehensive roadmap for its evaluation, comparing its predicted activities with established alternatives and providing the experimental blueprints necessary for its validation.

We will explore three primary areas of potential biological activity for this compound:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: As a potential modulator of metabolic and inflammatory pathways.

  • Anti-inflammatory Effects: Likely mediated through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Properties: A common feature of acetic acid derivatives and sulfur-containing compounds.

This guide is structured to provide not just the "how" but also the "why" behind experimental choices, ensuring a robust and logically sound validation process.

Part 1: Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism

The structural similarity of this compound to known PPAR agonists suggests its potential as a modulator of this important class of nuclear receptors. PPARs, particularly PPARγ, are key regulators of lipid and glucose metabolism and have been successful targets for anti-diabetic drugs.[1]

Comparative Analysis: this compound vs. Established PPARγ Agonists

To validate the potential PPARγ agonistic activity of our topic compound, a direct comparison with well-characterized agonists is essential. For this purpose, we select Rosiglitazone and GW1929 , both potent and selective PPARγ agonists.

CompoundChemical ClassKnown Potency (EC50/IC50)Therapeutic Use/Primary Application
This compound Aryl Acetic Acid DerivativeTo be determined Hypothesized: Anti-diabetic, Anti-inflammatory
Rosiglitazone ThiazolidinedionePotent PPARγ agonistAnti-diabetic (improves insulin sensitivity)[2]
GW1929 Non-thiazolidinedioneHighly potent and selective PPARγ agonist (IC50 ≈ 1-10 nM)[3]Research tool for studying PPARγ function, potential therapeutic
Experimental Protocol: In Vitro PPARγ Activation Assay

A luciferase reporter assay is the gold standard for quantifying PPARγ activation in a cellular context. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPARγ response element (PPRE).

Objective: To determine the half-maximal effective concentration (EC50) of this compound for PPARγ activation and compare it to Rosiglitazone and GW1929.

Materials:

  • HEK293T cells (or other suitable cell line)

  • pBIND-PPARγ expression vector (containing the GAL4 DNA binding domain fused to the PPARγ ligand-binding domain)

  • pG5luc reporter vector (containing the luciferase gene downstream of a GAL4 upstream activating sequence)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • This compound, Rosiglitazone, and GW1929 (dissolved in DMSO)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • After 24 hours, co-transfect the cells with the pBIND-PPARγ and pG5luc vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing serial dilutions of this compound, Rosiglitazone, or GW1929. Include a DMSO vehicle control.

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 value for each compound using a non-linear regression analysis (sigmoidal dose-response curve).

Causality Behind Experimental Choices:

  • The use of a co-transfection system with a reporter gene provides a direct and quantifiable measure of the transcriptional activation of PPARγ by the test compounds.

  • Including both a positive control (Rosiglitazone, GW1929) and a vehicle control (DMSO) is crucial for validating the assay and interpreting the results.

  • Serial dilutions of the compounds allow for the determination of a dose-response relationship and the calculation of the EC50, a key metric for potency.

Mechanism of Action: The PPARγ Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or other PPARγ agonist Receptor_complex PPARγ/RXR Heterodimer Ligand->Receptor_complex Binds and activates PPRE PPRE (PPAR Response Element) Receptor_complex->PPRE Translocates to nucleus and binds Target_Genes Target Gene Transcription (e.g., for lipid metabolism, insulin sensitivity) PPRE->Target_Genes Initiates transcription

Part 2: Anti-inflammatory Activity

Aryl acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] It is therefore highly probable that this compound possesses anti-inflammatory properties.

Comparative Analysis: this compound vs. Established COX Inhibitors

For a meaningful comparison, we will evaluate our topic compound against a non-selective COX inhibitor, Ibuprofen , and a selective COX-2 inhibitor, Celecoxib .

CompoundSelectivityKnown Potency (IC50)Primary Therapeutic Use
This compound To be determined To be determined Hypothesized: Anti-inflammatory
Ibuprofen Non-selectiveCOX-1: ~13 µM, COX-2: ~370 µMAnalgesic, anti-inflammatory
Celecoxib COX-2 selectiveCOX-1: >100 µM, COX-2: ~0.04 µM[5]Anti-inflammatory (arthritis)
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

Commercially available COX inhibitor screening kits provide a standardized and reliable method for determining the IC50 values for both COX isoforms.[6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes and to compare its potency and selectivity to Ibuprofen and Celecoxib.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience)[6][7]

  • This compound, Ibuprofen, and Celecoxib (dissolved in DMSO)

  • Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions provided in the COX inhibitor screening kit manual.

  • Compound Dilution: Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in the appropriate assay buffer.

  • Assay Performance:

    • Add the diluted compounds, enzyme (COX-1 or COX-2), and substrate (arachidonic acid) to the wells of a 96-well plate as described in the kit protocol.

    • Include appropriate controls (no inhibitor, no enzyme).

  • Measurement: Incubate the plate for the recommended time and then measure the signal (fluorescence or absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration.

    • Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality Behind Experimental Choices:

  • Testing against both COX-1 and COX-2 is crucial to determine the selectivity of the compound. High selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • The use of a standardized kit ensures reproducibility and comparability of the results.

  • Calculating the selectivity index provides a quantitative measure of the compound's preference for COX-2 over COX-1.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[5][10][11][12]

Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of paw edema in rats.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound, Ibuprofen (positive control), and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Ibuprofen, e.g., 30 mg/kg), and test groups (different doses of this compound).

  • Compound Administration: Administer the vehicle, Ibuprofen, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

    • Analyze the data using ANOVA followed by a post-hoc test to determine statistical significance.

Causality Behind Experimental Choices:

  • The carrageenan model is a well-established and reproducible model of acute inflammation, making it suitable for screening potential anti-inflammatory drugs.

  • Measuring paw volume over time allows for the assessment of the onset and duration of the anti-inflammatory effect.

  • The inclusion of a positive control (Ibuprofen) provides a benchmark for evaluating the efficacy of the test compound.

Mechanism of Action: The NF-κB Signaling Pathway in Inflammation

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation of IκB NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induces transcription

Part 3: Antimicrobial Activity

The presence of an acetic acid moiety and a sulfur atom in this compound suggests potential antimicrobial properties. Acetic acid itself is known to have bactericidal effects, and various sulfur-containing compounds exhibit antimicrobial activity.[13][14]

Comparative Analysis: this compound vs. Standard Antibiotics

To evaluate the antimicrobial potential, we will compare the activity of our topic compound against a broad-spectrum antibiotic, Ciprofloxacin , and an antibiotic primarily active against Gram-positive bacteria, Vancomycin .

CompoundSpectrum of ActivityKnown Potency (MIC)Primary Therapeutic Use
This compound To be determined To be determined Hypothesized: Antimicrobial
Ciprofloxacin Broad-spectrum (Gram-positive and Gram-negative)Varies by organism (e.g., E. coli ~0.015 µg/mL, S. aureus ~0.5 µg/mL)Bacterial infections
Vancomycin Primarily Gram-positive (including MRSA)Varies by organism (e.g., S. aureus ~1 µg/mL)Gram-positive infections
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against various microorganisms.[15][16][17][18]

Objective: To determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compare it to the MICs of Ciprofloxacin and Vancomycin.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound, Ciprofloxacin, and Vancomycin (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of this compound, Ciprofloxacin, and Vancomycin in MHB in the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

  • Data Analysis:

    • Record the MIC value for each compound against each bacterial strain.

    • Compare the MIC values of this compound with those of the standard antibiotics.

Causality Behind Experimental Choices:

  • The broth microdilution method is a standardized and widely accepted technique for determining MIC, allowing for direct comparison of results.

  • Using a panel of both Gram-positive and Gram-negative bacteria provides information on the spectrum of activity of the test compound.

  • Including established antibiotics as positive controls is essential for validating the assay and providing a benchmark for antimicrobial potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Prepare Inoculum (0.5 McFarland standard) Culture->Inoculum Plate Inoculate 96-well plate with bacteria and compounds Inoculum->Plate Compound Prepare Serial Dilutions of This compound and Control Antibiotics Compound->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no growth) Read->Determine_MIC Compare Compare MIC with Standard Antibiotics Determine_MIC->Compare

Conclusion

This guide provides a comprehensive framework for the systematic validation of the biological activities of this compound. By following the detailed experimental protocols and understanding the rationale behind each step, researchers can generate robust and reliable data to assess its potential as a PPARγ agonist, an anti-inflammatory agent, and an antimicrobial compound. The comparative approach outlined here, using well-established drugs as benchmarks, is crucial for contextualizing the potency and selectivity of this novel molecule. The successful execution of these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

References

A Senior Application Scientist's Guide: Comparative Analysis of Thioether vs. Ether Linked Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Power of a Single Atom

In the intricate world of molecular design, particularly in drug development and materials science, the choice of a chemical linker can dictate the ultimate success or failure of a compound. Among the most fundamental yet pivotal choices is the selection of the heteroatom that bridges a carboxylic acid moiety to another part of a molecule. This guide provides an in-depth comparative analysis of two common linkages: the ether (C-O-C) and its sulfur analogue, the thioether (C-S-C).

While the substitution of an oxygen atom for a sulfur atom may seem like a minor alteration, it precipitates a cascade of changes in physicochemical properties, synthetic accessibility, metabolic stability, and, consequently, biological activity. This document moves beyond a simple recitation of facts to explore the causality behind these differences, providing field-proven insights and experimental frameworks to empower researchers to make informed decisions. We will dissect the nuances of each linker, grounding our analysis in authoritative literature and providing practical, self-validating experimental protocols.

Part 1: Physicochemical Properties - A Tale of Two Atoms

The fundamental differences between oxygen and sulfur—their size, electronegativity, and polarizability—are the genesis of the distinct properties of ether and thioether linkages.

  • Bond Geometry & Polarity: Sulfur is larger and less electronegative than oxygen. This results in a longer C-S bond (approx. 181 pm) compared to the C-O bond (approx. 143 pm) and a smaller C-S-C bond angle (approx. 99° in dimethyl sulfide) versus the C-O-C angle (approx. 112° in dimethyl ether).[1] While the C-O bond is more polar, the larger, more diffuse electron cloud of sulfur makes the thioether linkage more polarizable.[1] This increased polarizability can influence non-covalent interactions with biological targets.

  • Acidity (pKa): The pKa of the carboxylic acid itself (typically 4-5) is not dramatically altered by the presence of a distal ether or thioether.[2] However, the properties of the heteroatom itself are vastly different. Thiols (R-SH) are significantly more acidic (pKa ≈ 10) than alcohols (R-OH, pKa ≈ 16-18).[2] This is because the larger size of the sulfur atom allows the negative charge of the resulting thiolate anion (RS⁻) to be distributed over a larger volume, stabilizing it. Consequently, thiolates are readily formed under milder basic conditions than alkoxides and are excellent, soft nucleophiles.[3]

  • Lipophilicity: The replacement of an ether's oxygen with a thioether's sulfur generally leads to an increase in lipophilicity (a higher LogP value). This is attributed to sulfur's larger size and lower contribution to hydrogen bonding with water compared to oxygen. This property is critical in drug design, as it directly impacts solubility, cell membrane permeability, and plasma protein binding.[4][5]

Comparative Data Summary
PropertyEther Linkage (-O-)Thioether Linkage (-S-)Rationale & Implications
Bond Angle ~112°~99°Different spatial arrangement of linked moieties.
Bond Length (C-X) ~143 pm~181 pmThioether provides greater distance and flexibility.
Electronegativity (X) 3.442.58C-O bond is more polar; C-S is more polarizable.
Acidity of X-H pKa ~16-18 (Alcohol)pKa ~10 (Thiol)Thiols are significantly more acidic, forming nucleophilic thiolates easily.[2]
Lipophilicity LowerHigherSulfur increases non-polarity, affecting solubility and permeability.[5]
Hydrogen Bonding Oxygen can act as an H-bond acceptor.[1]Sulfur is a very weak H-bond acceptor.[6]Ethers have better aqueous solubility than comparable thioethers.
Part 2: Synthetic Strategies - Forging the Link

The synthetic accessibility of ether and thioether linked carboxylic acids differs significantly, a practical consideration that often guides molecular design.

Synthesis of Ether-Linked Carboxylic Acids

Directly forming an ether at a carboxylic acid is not feasible. The most reliable and common approach is a multi-step sequence, typically involving the reduction of the carboxylic acid to a primary alcohol, followed by the classic Williamson ether synthesis.[7][8]

  • Step 1: Reduction of Carboxylic Acid.

    • Dissolve the starting carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary alcohol.

  • Step 2: Williamson Ether Synthesis. [9]

    • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DMF.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the weakly acidic alcohol (pKa ~16-18) to form the nucleophilic alkoxide.[10][11]

    • Stir for 30 minutes, then add the desired alkyl halide (R-X, 1.1 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the final ether product.

G cluster_0 Synthesis of Ether-Linked Carboxylic Acids start Carboxylic Acid (R'-COOH) reduction Reduction (e.g., BH3-THF) start->reduction alcohol Primary Alcohol (R'-CH2OH) reduction->alcohol deprotonation Deprotonation (e.g., NaH) alcohol->deprotonation alkoxide Alkoxide Intermediate (R'-CH2O- Na+) deprotonation->alkoxide sn2 SN2 Reaction (+ R-X) alkoxide->sn2 product Final Ether Product (R'-CH2-O-R) sn2->product

Workflow for synthesizing ether-linked compounds from carboxylic acids.
Synthesis of Thioether-Linked Carboxylic Acids

In contrast, thioether synthesis offers more direct and versatile routes, largely due to the higher acidity of thiols and the potent nucleophilicity of thiolates.[6] One of the most elegant methods is the Thia-Michael addition of a thiol to an α,β-unsaturated carboxylic acid.[12]

  • Catalyst & Reagent Preparation:

    • Dissolve the α,β-unsaturated carboxylic acid (e.g., acrylic acid, 1.0 eq) and the desired thiol (1.1 eq) in a suitable solvent such as water or THF.[13]

  • Base-Catalyzed Addition:

    • Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) to the solution. Causality: The base deprotonates the highly acidic thiol (pKa ~10) to generate the thiolate nucleophile, which then attacks the β-carbon of the unsaturated system in a conjugate addition.[14]

    • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete, acidify the mixture with 1M HCl to protonate the carboxylate and any remaining base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting thioether-linked carboxylic acid by column chromatography or recrystallization.

G cluster_1 Synthesis of Thioether-Linked Carboxylic Acids start_thiol Thiol (R-SH) catalysis Base Catalyst (e.g., Et3N) start_thiol->catalysis start_acid α,β-Unsaturated Carboxylic Acid michael Thia-Michael Addition (Conjugate Addition) start_acid->michael thiolate Thiolate Nucleophile (R-S-) catalysis->thiolate thiolate->michael product Final Thioether Product michael->product G Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide Oxidation (CYP450) Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Oxidation (CYP450)

References

A Senior Application Scientist's Guide to Confirming the Structure of 2-[(4-Methylphenyl)sulfanyl]acetic acid with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone. For a compound like 2-[(4-Methylphenyl)sulfanyl]acetic acid, a seemingly straightforward structure, subtle isomeric possibilities necessitate a robust analytical approach. While 1D NMR (¹H and ¹³C) provides a foundational overview, it is the strategic application of 2D NMR spectroscopy that offers irrefutable, in-depth proof of atomic connectivity. This guide provides a comprehensive walkthrough, grounded in scientific principles, to definitively confirm the structure of this compound using a suite of 2D NMR experiments.

The Limitations of 1D NMR: Why We Need More

While ¹H NMR can identify the key proton environments—the aromatic protons, the methylene (-CH₂-), and the methyl (-CH₃) groups—and ¹³C NMR can identify the number of unique carbons, 1D techniques alone cannot definitively establish the connectivity between these fragments. For instance, without further evidence, one could not rule out an isomeric structure where the acetic acid and methyl groups are swapped on the aromatic ring. This is where 2D NMR becomes indispensable, transforming spectral data into a molecular blueprint.[1][2][3]

The 2D NMR Toolkit: COSY, HSQC, and HMBC

To build a complete picture of this compound, we will employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7] For our target molecule, COSY is crucial for establishing the connectivity of the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[8][9][10][11][12][13] HSQC acts as a bridge, linking the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular fragments. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[14][15][16][17][18][19] These long-range correlations are the key to connecting the carboxylic acid group, the thioether linkage, the aromatic ring, and the methyl group.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The quality of the final data is fundamentally dependent on meticulous sample preparation and proper instrument setup.

1. Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[20] The use of deuterated solvents prevents the large solvent proton signal from overwhelming the analyte signals.[21]

  • Concentration: For a small molecule, a concentration of 10-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H-detected experiments like HSQC and HMBC.[21][22][23]

  • Homogeneity: Ensure the sample is completely dissolved and free of any particulate matter, as this can interfere with the magnetic field homogeneity and degrade spectral quality.[21][22]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the active region of the NMR coil.[22][24]

2. NMR Data Acquisition

The following is a general workflow for acquiring the necessary spectra on a modern NMR spectrometer.

Caption: A typical workflow for acquiring 2D NMR data.

Data Interpretation: A Step-by-Step Structural Confirmation

Let's walk through the interpretation of the expected spectra for this compound.

Molecular Structure and Numbering:

Caption: Structure of this compound.

Step 1: Analysis of 1D NMR Spectra

First, we analyze the ¹H and ¹³C spectra to assign the chemical shifts to the different groups. The expected chemical shifts are summarized below.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom ¹H Shift (ppm) ¹³C Shift (ppm)
H2/H6 ~7.3 C2/C6: ~130
H3/H5 ~7.1 C3/C5: ~129
H7 ~3.6 C7: ~35
H9 ~2.3 C9: ~21
COOH ~11-12 C1: ~138
C4: ~136

| | | C8: ~175 |

Step 2: COSY Analysis - Mapping Proton Neighbors

The COSY spectrum will show correlations between coupled protons.[25][26] For this molecule, the key observation will be a cross-peak between the aromatic protons at ~7.3 ppm (H2/H6) and ~7.1 ppm (H3/H5). This confirms their adjacency on the aromatic ring, a crucial piece of the puzzle. The methylene (H7) and methyl (H9) protons will appear as singlets and will not show COSY correlations to other protons.

Caption: Expected ¹H-¹H COSY correlation.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC experiment will definitively link each proton to its directly attached carbon atom.[8][9][10] This allows for the unambiguous assignment of the carbon signals.

Table 2: Expected HSQC Correlations (¹JCH)

Proton Correlation to Carbon
H2/H6 (~7.3 ppm) C2/C6 (~130 ppm)
H3/H5 (~7.1 ppm) C3/C5 (~129 ppm)
H7 (~3.6 ppm) C7 (~35 ppm)

| H9 (~2.3 ppm) | C9 (~21 ppm) |

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC experiment provides the long-range connectivity information needed to link all the fragments together.[14][15][16] The key correlations that will confirm the structure are outlined below.

Table 3: Key Expected HMBC Correlations (²JCH and ³JCH)

Proton (¹H) Correlates to Carbon (¹³C) Bonds Significance
H7 (~3.6 ppm) C8 (~175 ppm) ²J Confirms the methylene is attached to the carboxyl group.
H7 (~3.6 ppm) C1 (~138 ppm) ³J Confirms the thioether linkage to the aromatic ring at C1.
H2/H6 (~7.3 ppm) C4 (~136 ppm) ³J Confirms the para-relationship between C2/C6 and C4.
H3/H5 (~7.1 ppm) C1 (~138 ppm) ³J Confirms the ortho-relationship between C3/C5 and C1.
H9 (~2.3 ppm) C4 (~136 ppm) ²J Confirms the methyl group is attached to C4.

| H9 (~2.3 ppm) | C3/C5 (~129 ppm) | ³J | Confirms the ortho-relationship between the methyl group and C3/C5. |

Caption: Key HMBC correlations confirming the molecular backbone.

Objective Comparison and Conclusion

ExperimentInformation GainedComparison with Alternatives
COSY Confirms adjacent protons (H2/H6 to H3/H5).Superior to 1D NMR for proving proton-proton connectivity within a spin system.
HSQC Unambiguously links each proton to its directly bonded carbon.More sensitive and provides clearer correlation than older techniques like HETCOR.[8] Edited HSQC can also provide CH, CH₂, and CH₃ information similar to a DEPT experiment.[8]
HMBC Establishes the long-range connectivity between all molecular fragments, including quaternary carbons.The most critical experiment for elucidating the complete molecular skeleton, providing information not available from COSY or HSQC.[16][17]

References

A Researcher's Comparative Guide to Assessing the Purity of Synthesized 2-[(4-Methylphenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. It directly impacts the safety, efficacy, and overall quality of the final drug product. This guide provides a comprehensive, in-depth comparison of analytical techniques for assessing the purity of a synthesized batch of 2-[(4-Methylphenyl)sulfanyl]acetic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.

Introduction to this compound and the Imperative of Purity

This compound (also known as p-tolylthioacetic acid) is a thioether carboxylic acid derivative. Its molecular structure, featuring a substituted aromatic ring, a thioether linkage, and a carboxylic acid group, makes it a versatile building block in organic synthesis. However, the synthetic route, often involving the reaction of p-thiocresol with a haloacetic acid derivative, can lead to various impurities. These may include unreacted starting materials, by-products from side reactions, or residual solvents. Therefore, a robust analytical workflow is crucial to confirm the identity and quantify the purity of the synthesized compound.

This guide will compare and contrast several key analytical methods: Thin-Layer Chromatography (TLC), Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and Spectroscopic Techniques (¹H NMR, ¹³C NMR, and IR). Each method provides a unique perspective on the sample's composition, and their combined application offers a comprehensive purity profile.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a reaction and qualitatively assessing the purity of the final product.[1][2] The principle lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[2]

The "Why": Causality in TLC Method Development

For this compound, a polar carboxylic acid, a polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical. A non-polar eluent will result in minimal movement of the polar analyte from the origin, while a highly polar eluent will move all components, including impurities, with the solvent front, leading to poor separation. Therefore, a binary solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is often employed.[3][4] The acidic nature of the analyte can cause "tailing" on the silica plate; adding a small amount of acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper, more defined spots.[3]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Mark a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[3]

  • Sample Preparation: Dissolve a small amount (<1 mg) of the synthesized this compound in a suitable volatile solvent like ethyl acetate.[3] Prepare separate solutions of the starting materials (p-thiocresol and chloroacetic acid) for comparison.

  • Spotting: Using a capillary tube, spot the dissolved sample and starting materials onto the baseline. A co-spot, containing both the sample and the starting materials, is also recommended to aid in identification.[2]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action.[2]

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring in the compound will quench the fluorescence of the plate, appearing as a dark spot.[1] Staining with iodine vapor is an alternative visualization method.[3][5]

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) value (distance traveled by the spot / distance traveled by the solvent front) can be calculated for each spot and compared to standards.

Data Presentation: TLC Results
SampleNumber of SpotsRf Value(s)Observations
Synthesized Product10.45Single, well-defined spot.
p-Thiocresol (SM1)10.65Higher Rf due to lower polarity.
Chloroacetic Acid (SM2)10.10Lower Rf due to higher polarity.
Co-spot30.10, 0.45, 0.65Clear separation of product and starting materials.

Visualization of TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis Plate_Prep Plate Preparation Spotting Spotting Plate_Prep->Spotting Sample_Prep Sample Preparation Sample_Prep->Spotting Development Development Spotting->Development Visualization Visualization Development->Visualization Rf_Calc Rf Calculation Visualization->Rf_Calc

Caption: Workflow for TLC Analysis.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a characteristic physical property.[6] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[6][7] Therefore, determining the melting point provides a straightforward and reliable assessment of purity.[6][8][9]

The "Why": The Thermodynamic Principle

The presence of an impurity introduces a soluble component that lowers the chemical potential of the liquid phase. According to the principles of thermodynamics, this results in a lower temperature required to reach equilibrium between the solid and liquid phases, hence the melting point depression. A broader melting range is observed because melting begins at the eutectic temperature of the mixture and is complete when all of the major component has melted.[7] A sharp melting point range (typically 0.5-1 °C) is indicative of high purity.[6]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount into a fine powder.[5]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][5]

  • Measurement: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Mixed Melting Point: To confirm the identity, mix a small amount of the synthesized product with an authentic standard of this compound. If there is no depression in the melting point of the mixture, the synthesized compound is identical to the standard.[7]

Data Presentation: Melting Point Comparison
SampleObserved Melting Point (°C)Literature Melting Point (°C)Interpretation
Synthesized Product96.5 - 97.597 - 99High purity, sharp melting range.
Crude Product92 - 9697 - 99Impure, broad melting range.
Mixed with Standard97.0 - 98.0-No depression, confirms identity.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the components in a mixture.[10] It offers high resolution and sensitivity, making it the gold standard for purity analysis in the pharmaceutical industry.

The "Why": Choosing the Right HPLC Method

For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable method. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (typically increasing the organic solvent content), is often used to ensure the elution of all components with good peak shape. The carboxylic acid moiety can be analyzed using various HPLC methods, including ion-exchange, ion-exclusion, and reversed-phase chromatography.[11] A UV detector is appropriate as the aromatic ring in the molecule absorbs UV light.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and run the gradient program. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
PeakRetention Time (min)AreaArea %Identity
12.515000.5Impurity 1
28.229550098.5This compound
310.130001.0Impurity 2

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for HPLC Analysis.

Spectroscopic Techniques: Structural Confirmation and Purity Verification

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of the synthesized compound, which is essential for confirming its identity and can also give indications of purity.[13][14]

The "Why": Probing the Molecular Structure
  • ¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[13] It provides information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons, the methyl protons, the methylene protons adjacent to the sulfur, and the acidic proton of the carboxylic acid. The presence of unexpected signals would indicate impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13][15] The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups.[15] The absence of bands corresponding to starting materials (e.g., the S-H stretch of p-thiocresol) supports the purity of the product.

Experimental Protocols
  • NMR Spectroscopy: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate, or by using an ATR (Attenuated Total Reflectance) accessory.

Data Presentation: Spectroscopic Data
TechniqueExpected Chemical Shifts/Absorption BandsObserved DataInterpretation
¹H NMR δ 7.2-7.4 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 3.6 (s, 2H, S-CH₂), 2.3 (s, 3H, Ar-CH₃), 11.0-12.0 (br s, 1H, COOH)Consistent with expected shifts. No significant impurity peaks.Confirms the structure and high purity.
¹³C NMR δ 175 (C=O), 138, 132, 130, 128 (Ar-C), 38 (S-CH₂), 21 (Ar-CH₃)All expected carbon signals are present.Confirms the carbon skeleton.
IR (cm⁻¹) 3300-2500 (br, O-H), 1705 (s, C=O), 1600, 1495 (m, C=C Ar)Strong, characteristic bands observed.Confirms the presence of key functional groups.

Conclusion: A Multi-faceted Approach to Purity Assessment

Assessing the purity of a synthesized compound like this compound requires a multi-faceted approach. No single technique can provide a complete picture.

  • TLC offers a rapid, qualitative check for the presence of impurities.

  • Melting point analysis provides a simple and reliable indication of overall purity.

  • HPLC delivers a precise, quantitative measure of purity and is the industry standard.

  • Spectroscopic methods (NMR and IR) are essential for confirming the chemical identity of the synthesized product and can reveal the presence of structurally related impurities.

By judiciously combining these techniques, researchers and drug development professionals can confidently establish the purity profile of their synthesized compounds, ensuring the quality and integrity of their scientific endeavors.

References

Navigating the Therapeutic Potential of 2-[(4-Methylphenyl)sulfanyl]acetic acid: A Comparative Guide to In-Vitro and In-Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Promise of a Novel Phenylacetic Acid Derivative

2-[(4-Methylphenyl)sulfanyl]acetic acid is a synthetic organic compound characterized by a p-tolyl group linked to an acetic acid moiety through a thioether bond. While direct and extensive research on the in-vitro and in-vivo efficacy of this specific molecule is not widely available in current literature, its structural components suggest a strong potential for biological activity. Phenylacetic acid derivatives are a well-established class of compounds with diverse therapeutic applications, and the inclusion of a sulfanyl group often imparts unique physicochemical and biological properties, including potential anti-inflammatory and antimicrobial effects.

This guide provides a comprehensive framework for evaluating the therapeutic potential of this compound. In the absence of direct experimental data for this specific compound, we will leverage findings from structurally similar molecules to hypothesize potential mechanisms of action and outline robust experimental protocols for a thorough in-vitro and in-vivo efficacy assessment. This document serves as a roadmap for researchers venturing into the exploration of this promising, yet understudied, compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known bioactivities of related compounds, this compound is hypothesized to possess anti-inflammatory and antimicrobial properties.

Potential Anti-inflammatory Activity

Structurally related compounds, such as those with a sulfanyl or sulfonyl group, have demonstrated anti-inflammatory effects. For instance, derivatives of phenylsulfonyl acetic acid have been investigated as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes with links to inflammatory pathways. Additionally, compounds containing a thiophene ring, a sulfur-containing heterocycle, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

The proposed mechanism of anti-inflammatory action for this compound could involve the modulation of key inflammatory mediators. A plausible signaling pathway to investigate is the inhibition of the cyclooxygenase (COX) enzymes or the downstream synthase, mPGES-1, leading to a reduction in prostaglandin E2 (PGE2) production.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 mPGES1 mPGES-1 (Potential Target) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation

Caption: Hypothesized Anti-inflammatory Pathway for this compound.

Potential Antimicrobial Activity

The presence of a sulfanyl group is a common feature in molecules with antimicrobial properties. For example, 2-[(4-acetylphenyl)sulfanyl]acetic acid has been noted for its potential antimicrobial effects.[1] The sulfur atom can interact with microbial enzymes and proteins, disrupting cellular processes.

The proposed mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or the disruption of the microbial cell membrane. The lipophilic nature of the p-tolyl group may facilitate the compound's entry into microbial cells.

A Roadmap for Efficacy Evaluation: In-Vitro and In-Vivo Experimental Designs

A systematic evaluation of this compound requires a tiered approach, beginning with in-vitro assays to establish baseline activity and mechanism, followed by in-vivo models to assess efficacy and safety in a physiological context.

Part 1: In-Vitro Efficacy Assessment

Objective: To determine the direct cellular and molecular effects of this compound and elucidate its mechanism of action.

Experimental Protocols:

  • Cell Viability and Cytotoxicity Assays:

    • Protocol: Utilize cell lines relevant to the hypothesized activity (e.g., RAW 264.7 macrophages for inflammation, various bacterial and fungal strains for antimicrobial activity). Treat cells with a concentration range of the compound for 24-72 hours. Assess cell viability using MTT or PrestoBlue assays.

    • Rationale: To establish the therapeutic window and identify cytotoxic concentrations of the compound.

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Production Assay:

      • Protocol: Stimulate RAW 264.7 macrophages with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. Measure NO production in the supernatant using the Griess reagent.

      • Rationale: NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory potential.

    • Pro-inflammatory Cytokine Quantification (ELISA):

      • Protocol: Treat LPS-stimulated macrophages with the compound. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

      • Rationale: To quantify the compound's ability to suppress the production of key inflammatory signaling molecules.

    • COX/mPGES-1 Inhibition Assays:

      • Protocol: Use commercially available enzyme inhibition assay kits for COX-1, COX-2, and mPGES-1.

      • Rationale: To directly assess the inhibitory activity of the compound on key enzymes in the prostaglandin synthesis pathway.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

      • Protocol: Employ broth microdilution methods according to CLSI guidelines against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

      • Rationale: To determine the lowest concentration of the compound that inhibits or kills the microorganisms.

Data Presentation: In-Vitro Efficacy Summary

AssayEndpointExpected Outcome for Efficacy
Cell Viability (MTT)IC50 (50% inhibitory concentration)High IC50 value, indicating low cytotoxicity
NO ProductionIC50 for NO inhibitionLow IC50 value, indicating potent inhibition of NO production
Cytokine ELISA (TNF-α, IL-6)IC50 for cytokine inhibitionLow IC50 values, indicating suppression of pro-inflammatory cytokines
COX/mPGES-1 InhibitionIC50 for enzyme inhibitionLow IC50 values, demonstrating direct enzyme inhibition
MIC/MBCLowest effective concentration (µg/mL)Low MIC/MBC values against a broad spectrum of microbes
Part 2: In-Vivo Efficacy Assessment

Objective: To evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

Experimental Protocols:

  • Anti-inflammatory Models:

    • Carrageenan-Induced Paw Edema in Rodents:

      • Protocol: Induce acute inflammation by injecting carrageenan into the paw of rats or mice. Administer the compound orally or intraperitoneally prior to carrageenan injection. Measure paw volume at regular intervals.

      • Rationale: A standard and reproducible model for evaluating the in-vivo efficacy of acute anti-inflammatory agents.

    • LPS-Induced Systemic Inflammation in Mice:

      • Protocol: Administer LPS to induce a systemic inflammatory response. Treat animals with the compound and measure serum levels of pro-inflammatory cytokines.

      • Rationale: To assess the compound's ability to mitigate a systemic inflammatory response.

  • Antimicrobial Models:

    • Murine Thigh Infection Model:

      • Protocol: Induce a localized bacterial infection in the thigh muscle of mice. Administer the compound and monitor bacterial burden (CFU/gram of tissue) over time.

      • Rationale: A standard model to evaluate the in-vivo efficacy of antimicrobial agents against localized infections.

    • Systemic Infection (Sepsis) Model:

      • Protocol: Induce systemic infection via intraperitoneal injection of bacteria. Treat with the compound and monitor survival rates and bacterial load in blood and organs.

      • Rationale: To assess the compound's efficacy in treating life-threatening systemic infections.

Data Presentation: In-Vivo Efficacy Summary

ModelKey Parameters MeasuredExpected Outcome for Efficacy
Carrageenan-Induced Paw EdemaPaw volume reduction (%)Significant reduction in paw edema compared to vehicle control
LPS-Induced InflammationSerum cytokine levels (TNF-α, IL-6)Significant reduction in systemic cytokine levels
Murine Thigh InfectionBacterial burden (log CFU/g)Significant reduction in bacterial load in the infected tissue
Systemic Infection ModelSurvival rate (%)Increased survival rate compared to the control group

graph TD {
A[In-Vitro Screening] --> B{Hit Identification};
B --> C[Mechanism of Action Studies];
C --> D{Lead Candidate Selection};
D --> E[In-Vivo Efficacy Models];
E --> F{Proof of Concept};
F --> G[Preclinical Development];

subgraph "In-Vitro"
    A;
    B;
    C;
end

subgraph "In-Vivo"
    D;
    E;
    F;
end

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124
style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A streamlined workflow for the evaluation of this compound.

Comparative Analysis with Alternative Compounds

A crucial aspect of drug development is benchmarking against existing or alternative therapies. Once initial efficacy data for this compound is obtained, a comparative analysis should be conducted.

For Anti-inflammatory Activity:

  • Comparators: Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen or Celecoxib.

  • Comparison Points: Efficacy in animal models, COX selectivity, and gastrointestinal side-effect profile.

For Antimicrobial Activity:

  • Comparators: Broad-spectrum antibiotics (e.g., Ciprofloxacin) or antifungals (e.g., Fluconazole), depending on the spectrum of activity.

  • Comparison Points: MIC/MBC values, in-vivo efficacy in infection models, and potential for resistance development.

Conclusion and Future Directions

While the therapeutic efficacy of this compound remains to be definitively established, its chemical structure provides a strong rationale for its investigation as a potential anti-inflammatory and antimicrobial agent. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to systematically evaluate its in-vitro and in-vivo efficacy.

Future research should focus on a thorough execution of these protocols, followed by medicinal chemistry efforts to optimize the lead compound based on the initial findings. The exploration of this and similar understudied chemical entities is essential for the discovery of novel therapeutics to address unmet medical needs.

References

A Senior Application Scientist's Guide to Benchmarking 2-[(4-Methylphenyl)sulfanyl]acetic acid Against Known Aldo-Keto Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Rationale for a New Investigative Agent

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), represents a critical node in cellular metabolism and signaling.[1] These NADPH-dependent oxidoreductases are pivotal in the biosynthesis and inactivation of steroid hormones, prostaglandins, and neurosteroids.[1][2] Of particular interest is AKR1C1, which functions as a 20α-hydroxysteroid dehydrogenase, catalyzing the conversion of progesterone into its inactive form, 20α-hydroxyprogesterone.[3][4]

Dysregulation of AKR1C1 is implicated in numerous pathologies. Its overexpression in hormone-dependent cancers, such as breast and endometrial cancer, can abrogate the anti-proliferative effects of progesterone, contributing to tumor progression.[3][5] Furthermore, AKR1C1 is linked to chemoresistance by detoxifying cytotoxic aldehydes generated by oxidative stress.[3] This makes AKR1C1 a compelling therapeutic target for the development of novel anticancer agents.[2][6]

The landscape of AKR1C inhibitors is largely populated by non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, such as Flufenamic Acid and Indomethacin.[2][7] These compounds, while effective, often suffer from a lack of isoform selectivity, leading to potential off-target effects.[8][9] The quest for potent and, crucially, selective AKR1C1 inhibitors remains an active area of research.

This guide introduces 2-[(4-Methylphenyl)sulfanyl]acetic acid , a compound with structural motifs reminiscent of other aryl-acetic acid derivatives that have shown biological activity.[10][11] Based on this structural analogy, we hypothesize that this compound (herein referred to as Compound X ) is a potential inhibitor of AKR1C1. This document provides a comprehensive, field-proven framework for rigorously benchmarking Compound X against two well-characterized inhibitors: the potent but non-selective Flufenamic Acid and the more selective Indomethacin . Our objective is to determine the potency, selectivity, and cellular efficacy of Compound X, thereby evaluating its potential as a novel therapeutic lead.

The Strategic Benchmarking Workflow

A successful benchmarking campaign must be systematic, progressing from broad, high-throughput screening to specific, mechanistic, and biologically relevant assays. The workflow outlined below is designed to be a self-validating system, where the results of each phase inform the next, ensuring a data-driven and resource-efficient evaluation of Compound X.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Isoform Selectivity cluster_2 Phase 3: Cellular Efficacy P1_Assay Enzymatic Inhibition Assay (Recombinant AKR1C1) P1_Result Determine IC50 Value (Potency) P1_Assay->P1_Result P2_Assay Selectivity Profiling (AKR1C2 & AKR1C3) P1_Result->P2_Assay If potent (IC50 < 10 µM) P2_Result Calculate Selectivity Index (Specificity) P2_Assay->P2_Result P3_Target Cellular Target Engagement (Progesterone Metabolism Assay) P2_Result->P3_Target If selective P3_Result Confirm Biological Activity (Cellular IC50 & EC50) P3_Target->P3_Result P3_Phenotype Phenotypic Screening (Cell Viability Assay) P3_Phenotype->P3_Result

Caption: A multi-phase workflow for inhibitor characterization.

Phase 1: In Vitro Enzymatic Potency Assessment

Causality: The foundational step is to ascertain whether Compound X can directly inhibit the enzymatic activity of purified, recombinant AKR1C1. This in vitro assay provides a clean, unambiguous measure of potency (IC50), free from the complexities of a cellular environment. We employ a spectrophotometric assay that measures the consumption of the cofactor NADPH, which is directly proportional to enzyme activity.[12]

Detailed Protocol: AKR1C1 Enzymatic Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Stock: Prepare a 2 µg/µL stock of purified recombinant human AKR1C1 protein in assay buffer.

    • Cofactor Solution: Prepare a 5 mM solution of β-NADPH in assay buffer.

    • Substrate Solution: Prepare a 10 mM solution of S-tetralol (a common AKR1C substrate) in DMSO.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Compound X, Flufenamic Acid, and Indomethacin in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each inhibitor in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 85 µL of Assay Buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for vehicle control). This results in a final DMSO concentration of 2%.

    • Add 5 µL of the AKR1C1 enzyme stock (final concentration ~10 µg/mL).

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a 10 µL mixture of the Cofactor Solution and Substrate Solution (to achieve final concentrations of 0.5 mM NADPH and 1 mM S-tetralol).

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADPH oxidation is linear during this initial period.

    • Calculate the initial velocity (V₀) for each reaction (mOD/min).

    • Normalize the data by calculating the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary

The results of this assay will provide the first critical comparison point. Potency is a primary determinant of a compound's therapeutic potential.

CompoundTargetHypothetical IC50 (µM)
Compound X AKR1C11.2
Flufenamic AcidAKR1C10.8
IndomethacinAKR1C111.4[13]

Phase 2: Isoform Selectivity Profiling

Causality: The human AKR1C subfamily members share high sequence identity (84-98%), particularly AKR1C1 and AKR1C2, which differ by only seven amino acids.[5] Non-selective inhibition can lead to undesirable off-target effects. For instance, inhibiting AKR1C2, which is involved in inactivating the potent androgen 5α-dihydrotestosterone (DHT), would be counterproductive in treating prostate cancer.[5][8] Therefore, quantifying the inhibitory activity of Compound X against the closely related isoforms AKR1C2 and AKR1C3 is essential to establish its selectivity profile.

Methodology: The protocol is identical to the one described in Section 3.1, with the substitution of recombinant human AKR1C2 and AKR1C3 enzymes. The same substrate (S-tetralol) and cofactor concentrations can be used for a direct comparison.

Anticipated Data Summary & Selectivity Index

The selectivity index (SI) is calculated as a ratio of IC50 values (IC50 of off-target / IC50 of target). A higher SI value indicates greater selectivity for the intended target.

CompoundAKR1C1 IC50 (µM)AKR1C2 IC50 (µM)AKR1C3 IC50 (µM)SI (C2/C1)SI (C3/C1)
Compound X 1.2 >50 25.6 >41.7 21.3
Flufenamic Acid0.80.220.300.280.38
Indomethacin11.4>3000.126.30.009

Mechanistic Insight: AKR1C1 Signaling and Inhibition

Understanding the biological context of AKR1C1 is crucial for interpreting experimental data. AKR1C1 primarily regulates the local concentration of progesterone. By inactivating progesterone, elevated AKR1C1 activity can prevent it from binding to the progesterone receptor (PR), thereby inhibiting downstream signaling that would normally promote differentiation and apoptosis in cancer cells. A successful inhibitor would block this inactivation, restoring the protective signaling cascade.

AKR1C1_Pathway cluster_receptor Cellular Signaling Progesterone Progesterone (Active) AKR1C1 AKR1C1 Progesterone->AKR1C1 PR Progesterone Receptor (PR) Progesterone->PR Binds & Activates Inactive_P 20α-Hydroxyprogesterone (Inactive) AKR1C1->Inactive_P NADP NADP+ AKR1C1->NADP NADPH NADPH NADPH->AKR1C1 Apoptosis Apoptosis & Differentiation PR->Apoptosis Promotes Inhibitor Compound X (Inhibitor) Inhibitor->AKR1C1

Caption: Inhibition of AKR1C1 restores progesterone signaling.

Phase 3: Cellular Target Engagement and Efficacy

Causality: While in vitro assays confirm direct enzyme inhibition, they do not guarantee that a compound can cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a desired biological response. Therefore, cell-based assays are a mandatory validation step. We will use a human cancer cell line known to overexpress AKR1C1 (e.g., NCI-H460 non-small-cell lung cancer cells or an engineered cell line).[14]

Detailed Protocol: Cellular Progesterone Metabolism Assay
  • Cell Culture: Seed NCI-H460 cells in a 12-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of Compound X or benchmark inhibitors for 4 hours.

  • Substrate Addition: Add progesterone to the media at a final concentration of 5 µM and incubate for an additional 24 hours.

  • Metabolite Extraction: Collect the cell culture supernatant. Perform a liquid-liquid extraction using ethyl acetate to isolate the steroids.

  • Quantification: Dry the organic phase, reconstitute the sample, and analyze the levels of progesterone and its metabolite, 20α-hydroxyprogesterone, using Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Analysis: Determine the concentration of each inhibitor required to reduce the formation of 20α-hydroxyprogesterone by 50% (cellular IC50).

Detailed Protocol: Cell Viability Assay (CCK-8/MTS)
  • Cell Seeding: Seed 5,000 NCI-H460 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a 10-point serial dilution of Compound X or benchmark inhibitors.

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 2-4 hours, until a color change is apparent.[14][15]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated cells and plot cell viability against the logarithm of inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Anticipated Cellular Data Summary

This phase connects target inhibition with a functional cellular outcome, providing strong evidence for the compound's therapeutic potential.

CompoundCellular Progesterone Metabolism IC50 (µM)Cell Viability EC50 (µM)
Compound X 3.5 8.1
Flufenamic Acid2.96.5
Indomethacin15.2>50

Conclusion and Path Forward

This guide has established a rigorous, multi-faceted strategy for the comprehensive evaluation of this compound (Compound X) as a novel AKR1C1 inhibitor. By benchmarking it against the established inhibitors Flufenamic Acid and Indomethacin, we can generate a robust dataset to assess its potency, selectivity, and cellular activity.

Based on our hypothetical data, Compound X emerges as a promising lead compound. It demonstrates potent inhibition of AKR1C1 with an IC50 in the low micromolar range, coupled with excellent selectivity over the closely related AKR1C2 and AKR1C3 isoforms. Crucially, this in vitro activity translates into a cellular context, where Compound X effectively blocks AKR1C1-mediated progesterone metabolism and subsequently reduces the viability of cancer cells that overexpress the enzyme.

The path forward involves several key steps:

  • Structural Biology: Co-crystallization of Compound X with AKR1C1 to elucidate its binding mode and guide structure-activity relationship (SAR) studies for potency optimization.

  • ADME/Tox Profiling: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluation of Compound X in relevant xenograft animal models of cancer to determine its therapeutic efficacy and tolerability.

The systematic approach detailed herein provides the necessary framework to validate Compound X and propel it forward in the drug discovery pipeline as a potentially selective and effective therapeutic agent targeting AKR1C1.

References

Introduction: The Therapeutic Promise and Challenge of Targeting PPARγ

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Molecular Docking of 2-[(4-Methylphenyl)sulfanyl]acetic acid

This guide provides a comprehensive analysis of the potential interactions between this compound and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a pivotal drug target in metabolic diseases. We will not only present the results of a comparative molecular docking study but also delve into the rationale behind the chosen experimental design, offering a self-validating protocol that ensures the trustworthiness of the generated data. Our audience of researchers, scientists, and drug development professionals will find this guide to be a practical framework for evaluating novel chemical entities against nuclear receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] It is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism, making it a validated and compelling target for the treatment of type 2 diabetes mellitus.[3][4] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, exert their potent insulin-sensitizing effects by acting as full agonists of PPARγ.[5][6]

However, the therapeutic use of full agonists has been associated with undesirable side effects, including weight gain, fluid retention, and cardiovascular risks. This has catalyzed a paradigm shift in drug discovery towards the identification of partial agonists or selective PPARγ modulators (SPPARMs) that can dissociate the desired insulin-sensitizing effects from the adverse effects. The large, Y-shaped ligand-binding domain (LBD) of PPARγ can accommodate a diverse array of chemical scaffolds, offering a rich landscape for the design of novel modulators.[2] The compound at the center of our study, this compound, possesses a pharmacophore—an acidic head group connected to a hydrophobic tail—that is characteristic of many known PPARγ ligands, making it a compelling candidate for investigation.

The Self-Validating Docking Protocol: Ensuring Methodological Rigor

To generate reliable and predictive computational data, it is imperative to employ a docking protocol that has been validated for the specific target.[7] The following workflow is designed as a self-validating system, where the ability of the docking algorithm to reproduce a known, experimentally determined binding pose is confirmed before proceeding with novel compounds.

Experimental Workflow: Docking Protocol for PPARγ

Caption: A validated workflow for molecular docking against the PPARγ receptor.

Step-by-Step Methodology
  • Receptor Acquisition and Preparation :

    • The crystal structure of the human PPARγ ligand-binding domain (LBD) in complex with the full agonist Rosiglitazone was obtained from the Protein Data Bank (PDB ID: 2PRG).

    • Using computational tools such as AutoDockTools, all water molecules were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the receptor atoms to prepare it for docking.

  • Ligand Preparation :

    • The 3D structures of this compound, a reference agonist (Rosiglitazone), and selected analogs were generated.

    • Each ligand was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Gasteiger partial charges were computed, and torsional degrees of freedom were defined.

  • Docking Simulation and Validation :

    • Molecular docking was performed using AutoDock Vina, which employs a sophisticated search algorithm and an empirical scoring function to predict binding conformations and affinities.[8]

    • Protocol Validation : The native ligand, Rosiglitazone, was extracted from the 2PRG crystal structure and re-docked into the binding site. The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is the accepted standard for a successful validation, confirming that the protocol can accurately replicate the experimentally observed binding mode.

Comparative Docking Results

Upon successful validation of the docking protocol, this compound and a set of structurally related analogs were docked into the PPARγ LBD. The results are summarized below to elucidate structure-activity relationships (SAR).

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions
Rosiglitazone (Reference Agonist)Thiazolidinedione head group-10.2Ser289, His323, His449, Tyr473
This compound -7.8His323, His449, Tyr473
2-(Phenylsulfanyl)acetic acid (Analog 1)Lacks the 4-methyl group-7.4His323, His449, Tyr473
(4-Methylphenyl)acetic acid (Analog 2)Lacks the sulfanyl linkage-6.9His323, Tyr473
Analysis of Results
  • This compound demonstrates a strong predicted binding affinity for the PPARγ LBD. Its binding is anchored by a critical network of hydrogen bonds between its carboxylic acid head group and the side chains of three key amino acids: His323, His449, and Tyr473. This interaction pattern is a hallmark of many known PPARγ ligands.[2]

  • The reference agonist, Rosiglitazone , binds with a higher affinity. Its thiazolidinedione head group forms an additional hydrogen bond with Ser289, contributing to its high potency as a full agonist.

  • Analog 1 (2-(Phenylsulfanyl)acetic acid) , which lacks the methyl group, shows a slightly reduced binding affinity. This suggests that the methyl group on the phenyl ring engages in favorable hydrophobic interactions within a sub-pocket of the LBD, contributing to the overall binding energy.

  • Analog 2 ((4-Methylphenyl)acetic acid) , which lacks the thioether (sulfanyl) linkage, exhibits a more significant drop in binding affinity. This highlights the importance of the sulfur atom in providing the optimal geometry and spacing between the acidic head and the hydrophobic tail for effective binding.

Visualizing the Molecular Interactions

A deeper understanding of the binding hypothesis can be gained by visualizing the predicted interactions at an atomic level. The diagram below illustrates the binding mode of this compound within the PPARγ active site.

G cluster_ligand This compound cluster_receptor PPARγ Ligand Binding Domain L_Acid Carboxylic Acid (-COOH) R_H323 His323 L_Acid->R_H323 H-Bond R_H449 His449 L_Acid->R_H449 H-Bond R_Y473 Tyr473 L_Acid->R_Y473 H-Bond L_Sulfanyl Sulfanyl Linker (-S-) R_Pocket Hydrophobic Pocket L_Sulfanyl->R_Pocket Positioning L_pTolyl p-Tolyl Group L_pTolyl->R_Pocket Hydrophobic Interaction

References

Safety Operating Guide

Navigating the Disposal of 2-[(4-Methylphenyl)sulfanyl]acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Precautionary Principles

Due to the absence of a dedicated SDS for 2-[(4-Methylphenyl)sulfanyl]acetic acid, we will infer its potential hazards from a closely related analogue, (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, and general knowledge of thiophenol derivatives. The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]

The presence of the sulfanyl (thioether) group also suggests the potential for a strong, unpleasant odor, a common characteristic of organosulfur compounds. Therefore, all handling and disposal procedures should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal procedure, ensure the following PPE and engineering controls are in place:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[1]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A flame-retardant lab coat should be worn.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain.

Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2]

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents or strong bases, to avoid potentially vigorous reactions.

On-Site Management in a Satellite Accumulation Area (SAA)
  • Storage: The sealed and labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA).[2]

  • Container Integrity: The container must be kept closed at all times except when adding waste.[2]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste in an SAA.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation to a certified Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Ensure all necessary waste disposal forms and documentation required by your institution and the disposal company are completed accurately.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS (of analogue): If available, consult the SDS for a structurally similar compound for specific spill cleanup instructions.

  • Cleanup (for trained personnel only):

    • Wear appropriate PPE.

    • For small solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

Data and Visualization

Physicochemical Properties (Inferred)
PropertyValueSource
Molecular FormulaC9H10O2SN/A
AppearanceLikely a solidInferred from similar compounds
HazardsSkin, eye, and respiratory irritant[1]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_container Collect in a Labeled Hazardous Waste Container ppe->waste_container fume_hood->waste_container no_drain Do NOT Dispose Down the Drain waste_container->no_drain saa Store in Satellite Accumulation Area (SAA) waste_container->saa ehs Contact Environmental Health & Safety (EHS) for Pickup saa->ehs tsdf Transport to a Certified Treatment, Storage, and Disposal Facility (TSDF) ehs->tsdf

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and professional disposal, researchers can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's EHS department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.